Spermine Prodrug-1
Description
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Properties
Molecular Formula |
C24H45Cl3N4O5 |
|---|---|
Molecular Weight |
576.0 g/mol |
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanamide;trihydrochloride |
InChI |
InChI=1S/C24H42N4O5.3ClH/c1-17-19(21(31)23(33-5)22(32-4)20(17)30)24(2,3)16-18(29)28-15-9-14-27-12-7-6-11-26-13-8-10-25;;;/h26-27H,6-16,25H2,1-5H3,(H,28,29);3*1H |
InChI Key |
LNERPLLMHDYJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C(C)(C)CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Spermine Prodrug-1: A Targeted Approach to Intracellular Spermine Delivery
An In-depth Technical Guide on the Mechanism of Action, Preclinical Data, and Future Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Spermine Prodrug-1 is an investigational molecule designed for the targeted intracellular delivery of spermine. Its mechanism of action is centered on a tripartite design that leverages the unique physiology of target cells for selective uptake and activation. This prodrug consists of: 1) a spermine moiety that facilitates uptake via the overexpressed polyamine transport system (PTS) in specific pathological conditions, 2) a redox-sensitive quinone "trigger," and 3) a "trimethyl lock (TML)" aryl "release mechanism." Following transport into the cell, the quinone trigger is reduced by the intracellular environment, initiating a rapid, intramolecular cyclization that releases unmodified spermine and an inert lactone byproduct. While primarily investigated as a spermine replacement therapy for Snyder-Robinson Syndrome (SRS), a genetic disorder characterized by spermine deficiency, the design principles of this compound hold significant potential for applications in oncology, where dysregulated polyamine metabolism and altered redox states are common hallmarks of cancer cells. This guide provides a comprehensive overview of the core mechanism, summarizes key preclinical data, details relevant experimental protocols, and explores the potential applications in drug development.
Core Mechanism of Action
The therapeutic strategy of this compound is based on a sophisticated, two-step activation process designed to ensure that the active molecule, spermine, is released preferentially inside target cells.
Step 1: Selective Cellular Uptake via the Polyamine Transport System (PTS)
The prodrug is engineered to be recognized and transported by the polyamine transport system (PTS).[1] Since one of the primary amino groups of the spermine molecule is masked as an amide in the prodrug, the molecule structurally resembles a substituted spermidine derivative, allowing it to be a substrate for the PTS.[1] In pathological states such as Snyder-Robinson Syndrome, and notably in many cancer types, the PTS is significantly upregulated to meet the high demand for polyamines required for rapid cell proliferation.[2] This differential expression allows the prodrug to accumulate in target cells at a higher concentration than in normal, healthy cells.
Step 2: Intracellular Redox-Activated Release
Once inside the cell, the prodrug is activated by the intracellular reducing environment (e.g., glutathione, NAD(P)H). The core of this activation lies in the redox-sensitive quinone "trigger."
-
Reduction of the Quinone: The quinone moiety of the prodrug is reduced to a hydroquinone.[1]
-
Intramolecular Cyclization: The formation of the hydroquinone initiates a rapid, intramolecular cyclization reaction. This reaction is facilitated by the "trimethyl lock (TML)" system, where steric strain from three methyl groups on the aryl ring promotes the formation of a more stable lactone.[1]
-
Spermine Release: This irreversible cyclization cleaves the amide bond linking spermine to the TML, releasing free, biologically active spermine and a stable lactone byproduct.
This mechanism ensures that the active spermine molecule is not released prematurely in the extracellular environment.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action and a general experimental workflow for evaluating the prodrug's efficacy.
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for Prodrug Evaluation.
Preclinical Data (Snyder-Robinson Syndrome Models)
The majority of published preclinical data for this compound comes from its evaluation in models of Snyder-Robinson Syndrome.
| Parameter | Cell Line / Model | Condition | Result | Reference |
| In Vitro Toxicity | Wild-type and SRS Mutant Fibroblasts | 72h incubation | IC50 > 100 µM | |
| Prodrug Stability | DMEM media + 15% FBS (37°C) | 24h incubation with Aminoguanidine | 93% of prodrug remains | |
| DMEM media + 15% FBS (37°C) | 24h incubation without Aminoguanidine | 65% of prodrug remains | ||
| PTS Affinity (Ki) | SRS Mutant Fibroblasts (CMS-26559) | Competitive uptake with ³H-spermidine | 2.50 ± 0.43 µM | |
| SRS Mutant Fibroblasts (CMS-23916) | Competitive uptake with ³H-spermidine | 3.28 ± 0.13 µM | ||
| PTS Transport Rate (Vmax) | SRS Mutant Fibroblasts (CMS-26559) | ³H-spermidine uptake | 0.50 ± 0.10 pmol/µg protein/min | |
| SRS Mutant Fibroblasts (CMS-23916) | ³H-spermidine uptake | 0.33 ± 0.07 pmol/µg protein/min | ||
| Polyamine Ratio | SRS Mutant Fibroblasts (CMS-23916) | Treatment with Prodrug-1 | Spermidine:Spermine ratio reduced from ~3.3 to ~2.62 | |
| In Vivo Efficacy | Drosophila model of SRS | Prodrug-1 (100 µM) in food | Significant extension of median survival | |
| Drosophila model of SRS | 20 days treatment | Increased in vivo spermine levels |
Potential for Oncology Drug Development
While this compound was initially developed for a rare genetic disease, its mechanism of action is highly relevant to cancer therapy. Many types of cancer exhibit dysregulated polyamine metabolism, characterized by elevated polyamine biosynthesis and increased expression of the polyamine transport system to fuel rapid proliferation. This upregulation of the PTS in tumor cells compared to normal tissues presents a therapeutic window for targeted drug delivery.
Furthermore, the redox-sensitive activation of the prodrug is particularly advantageous for targeting solid tumors, which often have a more reductive intracellular environment due to hypoxia and altered metabolism. By delivering a payload of spermine, which can be cytotoxic at high concentrations, this prodrug concept could potentially be adapted to selectively target and kill cancer cells. However, it must be noted that to date, public-domain studies evaluating the specific cytotoxicity and in vivo anti-tumor efficacy of the this compound described by Tantak et al. in cancer models have not been identified. Preclinical studies on other polyamine analogues, such as N1, N11-diethylnorspermine (DENSPM), have demonstrated anti-tumor effects, validating the polyamine pathway as a target in oncology.
Key Experimental Protocols
Cell Culture and In Vitro Treatment
-
Cell Lines: Snyder-Robinson Syndrome (SRS) patient-derived fibroblast cell lines (e.g., CMS-24949, CMS-26559, CMS-6233, CMS-23916) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: For experiments, cells are seeded in appropriate culture plates. After allowing cells to attach, the medium is replaced with fresh medium containing this compound, spermine, or vehicle control. Due to the presence of amine oxidases in bovine serum that can degrade polyamines, the amine oxidase inhibitor aminoguanidine (AG) is often co-administered at a concentration of 1 mM.
Analysis of Intracellular Polyamines by HPLC
This protocol allows for the quantification of intracellular polyamines to assess prodrug efficacy.
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS), harvested, and centrifuged. The cell pellet is resuspended in a lysis buffer (e.g., 0.1 M HCl) and subjected to freeze-thaw cycles to ensure complete lysis.
-
Protein Quantification: An aliquot of the lysate is used to determine the total protein concentration using a standard method like the Bradford or BCA assay, which is used for normalization.
-
Derivatization: The remaining lysate is derivatized to allow for fluorescent detection of polyamines. A common method involves pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol-containing reagent.
-
HPLC Analysis: The derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Separation: Polyamines are separated using a gradient elution, typically with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detection: The eluted, derivatized polyamines are detected using a fluorescence detector. Excitation and emission wavelengths are set according to the specific derivatizing agent used.
-
Quantification: The concentration of each polyamine is determined by comparing the peak areas from the sample to those of known standards.
In Vivo Efficacy in Drosophila Model of SRS
-
Fly Stocks and Maintenance: Drosophila models with mutations analogous to human SRS are used. Flies are maintained on standard cornmeal-agar-molasses food at a controlled temperature (e.g., 25°C).
-
Drug Administration: this compound is mixed into the fly food at a specified concentration (e.g., 100 µM). Control groups receive food with the vehicle alone.
-
Survival Assay: The viability of the flies is monitored daily, and survival curves are generated to assess the therapeutic benefit of the prodrug.
-
Biochemical Analysis: After a defined treatment period (e.g., 20 days), flies can be collected for HPLC analysis of internal polyamine levels to confirm in vivo drug delivery and activity.
References
An In-depth Technical Guide to the Synthesis and Chemical Structure of Spermine Prodrug-1
This technical guide provides a comprehensive overview of Spermine Prodrug-1, a redox-sensitive compound designed for the targeted intracellular delivery of spermine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, chemical properties, and mechanism of action.
Chemical Structure and Properties
This compound is a complex molecule engineered with three key functional components: a redox-sensitive quinone "trigger," a "trimethyl lock (TML)" aryl "release mechanism," and the polyamine spermine as the active therapeutic agent.[1][2][3] The strategic inclusion of spermine in its structure facilitates uptake by the cell's natural polyamine transport system.[1][2]
The molecular formula of the hydrochloride salt of this compound is C24H45Cl3N4O5. The design of this prodrug renders one of the primary amino groups of spermine inactive by sequestering it within an amide bond, which also serves to protect it from degradation by amine oxidases.
Mechanism of Action: A Redox-Sensitive Release
The therapeutic action of this compound is initiated following its transport into the cell. The core of its activation lies in a two-step intracellular process.
-
Cellular Uptake and Reduction : The prodrug is first internalized by cells, a process aided by the polyamine transport system. Once inside, the quinone component of the molecule is reduced to a hydroquinone by the cell's natural reductive environment.
-
Intramolecular Cyclization and Spermine Release : The newly formed hydroquinone triggers a rapid intramolecular cyclization reaction. This process, facilitated by the "trimethyl lock" system, leads to the cleavage of the amide bond and the subsequent release of free spermine and a lactone byproduct.
This targeted release mechanism is particularly significant for conditions like Snyder Robinson Syndrome (SRS), a rare genetic disorder characterized by deficient intracellular spermine levels due to a mutation in the spermine synthase gene. By delivering spermine directly to the intracellular environment, the prodrug has been shown to rebalance the polyamine pools in fibroblasts derived from SRS patients.
Synthesis of this compound
The synthesis of this compound is a multi-step process. While the full, detailed synthesis protocol is outlined in the supporting information of the primary research publication by Tantak et al. (2021), the general workflow involves the coupling of the three main components: the quinone trigger, the trimethyl lock, and spermine. This process requires careful control of reaction conditions to ensure the desired product is obtained with high purity.
Quantitative Data Summary
The biological activity and stability of this compound have been characterized through various in vitro experiments.
Table 1: In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) values demonstrate the cytotoxic effects of the prodrug on different fibroblast cell lines after 72 hours of incubation in the presence of 1 mM aminoguanidine (AG), an amine oxidase inhibitor.
| Cell Line | Genotype | IC50 (µM ± SD) |
| CMS-24949 | Wild-Type | 326.7 |
| CMS-26559 | SMS Mutant | 198.5 |
| CMS-6233 | SMS Mutant | 244.1 |
Data sourced from Tantak et al., 2021 and commercial suppliers.
Table 2: Stability of this compound in Cell Culture Media
The stability of the prodrug was assessed in Dulbecco's Modified Eagle Medium (DMEM) containing 15% Fetal Bovine Serum (FBS) at 37°C. The presence of aminoguanidine (AG) significantly improves the stability by inhibiting degradation by amine oxidases present in the serum.
| Time (hours) | % Prodrug Remaining (without AG) | % Prodrug Remaining (with 1 mM AG) |
| 0 | 100% | 100% |
| 24 | 65% | 93% |
| 72 | Not Reported | 64% |
Data from a single experiment as reported by Tantak et al., 2021.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound.
Prodrug Stability Assessment
This protocol outlines the procedure for determining the stability of this compound in a biological medium.
Methodology:
-
This compound is incubated in complete cell culture medium (DMEM with 15% FBS) at 37°C.
-
Parallel experiments are conducted in the presence and absence of 1 mM aminoguanidine (AG).
-
Samples are collected at specified time points (e.g., 0, 24, 48, and 72 hours).
-
The concentration of the remaining prodrug is quantified using High-Performance Liquid Chromatography (HPLC).
-
The percentage of the remaining prodrug is calculated by comparing the area under the curve (AUC) of the prodrug peak at different time points to the AUC at time zero.
Determination of Intracellular Polyamine Levels
This protocol is used to measure the effect of this compound on the intracellular concentrations of polyamines like spermine and spermidine.
Methodology:
-
Fibroblast cell lines (wild-type or SRS patient-derived) are cultured under standard conditions.
-
Cells are treated with a specified concentration of this compound (e.g., 5 µM), spermine, or a vehicle control for a designated period (e.g., 24 hours).
-
Following treatment, cells are harvested and lysed.
-
Intracellular polyamines are extracted from the cell lysates, typically using an acid extraction method.
-
The extracted polyamines are derivatized to allow for detection.
-
The derivatized polyamines are then separated and quantified using HPLC.
-
Polyamine concentrations are normalized to the total protein content of the cell lysate.
This in-depth guide provides a foundational understanding of this compound, a promising therapeutic candidate for Snyder Robinson Syndrome. The innovative design, leveraging a redox-sensitive release mechanism, offers a targeted approach to spermine replacement therapy. The provided data and protocols serve as a valuable resource for researchers and clinicians working on the development of novel treatments for rare genetic disorders.
References
- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Interaction of a Redox-Sensitive Spermine Prodrug with the Polyamine Transport System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a novel redox-sensitive spermine prodrug, herein referred to as Spermine Prodrug-1, and its interaction with the cellular polyamine transport system (PTS). This prodrug has been developed as a potential spermine replacement therapy for Snyder-Robinson Syndrome (SRS), a rare X-linked intellectual disability characterized by a deficiency in spermine synthase, leading to low intracellular spermine levels.[1] This document details the prodrug's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and illustrates relevant pathways and workflows.
Introduction to this compound and the Polyamine Transport System
Polyamines, including spermine, spermidine, and their precursor putrescine, are essential polycations crucial for cell growth, differentiation, and survival.[2][3] The intracellular concentrations of polyamines are tightly regulated through a balance of biosynthesis, catabolism, and transport across the cell membrane.[2][3] The polyamine transport system is a critical component of this homeostasis, enabling cells to import extracellular polyamines. In conditions of polyamine deficiency, such as SRS, leveraging the PTS to deliver therapeutic molecules is a promising strategy.
This compound is a rationally designed molecule intended to exploit the PTS for cellular entry. It is composed of three key components: a redox-sensitive quinone "trigger," a "trimethyl lock (TML)" aryl "release mechanism," and a spermine molecule. The design allows the prodrug to be recognized and internalized by the PTS. Once inside the cell, the reducing intracellular environment triggers the release of active spermine.
Mechanism of Action
The therapeutic action of this compound is a two-step process:
-
Cellular Uptake via the Polyamine Transport System: The spermine moiety of the prodrug is recognized by the PTS, facilitating its transport into the cell. Since one of the primary amino groups of spermine is masked in the prodrug structure, it behaves as a substituted spermidine derivative for the purpose of transport.
-
Intracellular Spermine Release: The intracellular environment, which is more reducing than the extracellular space, triggers the reduction of the quinone component of the prodrug to a hydroquinone. This reduced form undergoes intramolecular cyclization, leading to the release of free spermine and a lactone byproduct.
This targeted delivery mechanism ensures that spermine is released preferentially inside cells with an active PTS and sufficient reducing potential.
Quantitative Data: Interaction with the Polyamine Transport System
The interaction of this compound with the PTS has been characterized through competitive uptake assays. These studies determined the kinetic parameters of the prodrug in comparison to natural polyamines in SRS patient-derived fibroblast cell lines. The data is summarized in the table below.
| Cell Line | Km (μM) for 3H-spermidine | Vmax (pmol/μg protein/min) | Ki Spermine (μM) | Ki Prodrug 1 (μM) |
| CMS-26559 | 9.44 ± 2.01 | 0.50 ± 0.10 | 3.30 ± 0.10 | 2.50 ± 0.43 |
| CMS-23916 | 6.55 ± 1.40 | 0.33 ± 0.07 | 3.41 ± 0.19 | 3.28 ± 0.13 |
Table 1: Kinetic parameters of 3H-spermidine uptake in two different Snyder-Robinson Syndrome mutant fibroblast cell lines in the presence of spermine or this compound as competitors. Data is presented as mean ± standard deviation from experiments performed in triplicate.
The similar Ki values for spermine and this compound suggest that the prodrug has a comparable affinity for the polyamine transporter as the natural ligand, spermine. This indicates that the modification of the spermine molecule in the prodrug does not significantly hinder its recognition by the PTS.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction and efficacy of this compound.
Competitive Radiolabeled Spermidine Uptake Assay
This assay is designed to determine the affinity of this compound for the polyamine transporter by measuring its ability to compete with the uptake of a radiolabeled polyamine, such as 3H-spermidine.
Materials:
-
Snyder-Robinson Syndrome (SRS) patient-derived fibroblasts (e.g., CMS-26559, CMS-23916)
-
Complete cell culture medium (e.g., DMEM with 15% FBS)
-
3H-spermidine
-
This compound
-
Spermine (as a positive control competitor)
-
Aminoguanidine (amine oxidase inhibitor)
-
Phosphate-buffered saline (PBS)
-
0.5 N NaOH for cell lysis
-
Scintillation cocktail
-
24-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed SRS fibroblasts in 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay. Culture overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Reagents: Prepare stock solutions of this compound and spermine in an appropriate solvent. Prepare a working solution of 3H-spermidine in culture medium. Prepare a range of concentrations for the competitive inhibition assay (e.g., 0.1 µM to 100 µM of this compound and spermine). Include 1 mM aminoguanidine in all solutions to prevent degradation of the polyamines by serum amine oxidases.
-
Pre-incubation: On the day of the experiment, aspirate the culture medium from the wells and wash the cells once with warm PBS.
-
Uptake Assay: Add the culture medium containing a fixed concentration of 3H-spermidine and varying concentrations of either this compound or spermine to the wells. Include control wells with only 3H-spermidine (for maximal uptake) and wells with a large excess of unlabeled spermidine (for non-specific binding).
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10-30 minutes) to allow for uptake.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a fixed volume of 0.5 N NaOH to each well and incubating at room temperature for at least 30 minutes.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., Bradford or BCA assay) to normalize the uptake data.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific binding from the total uptake. Plot the percentage of inhibition of 3H-spermidine uptake against the log concentration of the competitor (this compound or spermine). Determine the IC50 value from the resulting dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Km), where [L] is the concentration of the radiolabeled ligand and Km is its Michaelis-Menten constant for the transporter.
HPLC Analysis of Intracellular Polyamines
This method is used to quantify the intracellular concentrations of spermine, spermidine, and putrescine following treatment with this compound to assess its efficacy in restoring intracellular spermine levels.
Materials:
-
SRS patient-derived fibroblasts
-
This compound
-
Complete cell culture medium
-
Aminoguanidine
-
Perchloric acid (PCA)
-
Dansyl chloride
-
Acetone
-
Proline
-
Toluene
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Polyamine standards (spermine, spermidine, putrescine)
Procedure:
-
Cell Treatment: Seed SRS fibroblasts in culture dishes and treat them with a specific concentration of this compound (e.g., 5 µM) in the presence of 1 mM aminoguanidine for a specified duration (e.g., 72 hours). Include untreated cells as a control.
-
Cell Harvesting and Lysis: After treatment, wash the cells with PBS, harvest them, and lyse the cell pellet by adding ice-cold perchloric acid (e.g., 0.2 M).
-
Protein Precipitation: Allow the samples to sit on ice for 30 minutes to precipitate proteins, then centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Dansylation of Polyamines: Transfer the supernatant containing the polyamines to a new tube. Add dansyl chloride in acetone and a saturated sodium carbonate solution. Incubate the mixture in the dark at room temperature overnight.
-
Extraction of Dansylated Polyamines: Add proline to the reaction mixture to quench the excess dansyl chloride. Extract the dansylated polyamines with toluene.
-
Sample Preparation for HPLC: Evaporate the toluene phase to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Separate the dansylated polyamines on a C18 reverse-phase column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water). Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.
-
Quantification: Prepare a standard curve using known concentrations of dansylated polyamine standards. Quantify the intracellular polyamine concentrations in the samples by comparing their peak areas to the standard curve. Normalize the results to the total protein content of the cell pellet.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The primary mechanism of this compound is to serve as a delivery vehicle for spermine. As such, its direct impact on signaling pathways is expected to be mediated by the released spermine. The research on this specific prodrug has primarily focused on its ability to restore intracellular spermine levels in SRS cells. There is currently no published evidence to suggest that this compound itself, or its byproducts, directly modulate other cellular signaling pathways. The observed biological effects are attributed to the restoration of spermine, which is known to play roles in various cellular processes.
Caption: Mechanism of action of this compound.
Experimental Workflow for Prodrug Evaluation
The evaluation of this compound involves a series of in vitro experiments to confirm its uptake, spermine release, and biological effect. The logical flow of these experiments is depicted below.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound represents a targeted approach to spermine replacement therapy for Snyder-Robinson Syndrome. Its design leverages the endogenous polyamine transport system for cellular uptake and the intracellular reducing environment for the controlled release of spermine. Quantitative data from competitive uptake assays confirm its high affinity for the polyamine transporter. The experimental protocols provided in this guide offer a framework for the further investigation of this and similar prodrugs. Future research may focus on elucidating the full spectrum of cellular responses to this prodrug and its long-term efficacy and safety.
References
- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamine Homeostasis in Snyder-Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamine Homeostasis in Snyder-Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Trimethyl Lock System: An In-depth Technical Guide to Triggered Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Trimethyl Lock (TML) system is a versatile and powerful tool in the field of targeted drug delivery, enabling the controlled release of therapeutic agents in response to specific physiological or pathological triggers. This technical guide provides a comprehensive overview of the TML system, including its core mechanism of action, diverse trigger strategies, and applications in prodrug design. Detailed experimental protocols for the synthesis, characterization, and evaluation of TML-based prodrugs are presented, alongside a compilation of quantitative data to aid in the design and comparison of TML systems. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the T.M.L. system's application in targeted therapy.
Introduction to the Trimethyl Lock System
The Trimethyl Lock (TML) system is a chemical motif based on an o-hydroxydihydrocinnamic acid derivative. Its utility in drug delivery stems from a sterically-driven, rapid intramolecular lactonization reaction.[1][2] This cyclization is "locked" or prevented by the presence of a protecting group on the phenolic hydroxyl moiety. Removal of this protecting group, or "triggering," unlocks the system, leading to a rapid and irreversible lactonization that concomitantly releases a drug molecule attached to the carboxylic acid function.[2][3]
The key to the TML system's effectiveness is the Thorpe-Ingold effect, where the three methyl groups on the linker create steric strain that is relieved upon cyclization, thus dramatically accelerating the rate of lactonization.[1] This rapid release mechanism makes the TML system an attractive platform for developing prodrugs that can be activated at a specific site of action, thereby minimizing off-target toxicity and enhancing therapeutic efficacy.
Mechanism of Action
The core of the TML system's function lies in a two-step activation and release process:
-
Triggered Deprotection: The "lock" is a protecting group on the phenolic hydroxyl of the TML linker. This protecting group is designed to be cleaved by a specific trigger, such as an enzyme, a change in pH, or a redox reaction.
-
Intramolecular Cyclization and Drug Release: Once the protecting group is removed, the now-free phenolic hydroxyl group acts as a nucleophile, rapidly attacking the proximate ester or amide bond that links the drug to the TML molecule. This intramolecular cyclization forms a stable lactone and liberates the active drug.
The efficiency of this release is largely independent of the nature of the released drug, making the TML system broadly applicable for the delivery of a wide range of therapeutic agents.
Triggering Strategies for TML-Based Prodrugs
The versatility of the TML system is derived from the variety of triggers that can be employed to initiate drug release. The choice of trigger is critical for achieving site-specific drug delivery.
Enzyme-Triggered Release
Enzymes that are overexpressed in diseased tissues, such as tumors, are ideal triggers for TML-based prodrugs.
-
Esterases: Esterase-sensitive TML prodrugs are widely explored, utilizing an ester linkage as the protecting group. The high levels of esterases in tumor cells can cleave this ester, triggering drug release.
-
Phosphatases: Phosphatase-labile TML prodrugs employ a phosphate group as the trigger. Alkaline phosphatase, often upregulated in cancer, can dephosphorylate the TML linker, initiating drug release.
-
Reductases: Quinone-based TML systems can be activated by reductase enzymes, which are often abundant in the hypoxic microenvironment of solid tumors. Reduction of the quinone to a hydroquinone reveals the phenolic hydroxyl and triggers lactonization.
pH-Triggered Release
The acidic microenvironment of tumors (pH 6.5-6.8) and the even lower pH within endosomes and lysosomes (pH 4.5-5.5) can be exploited for targeted drug release. TML prodrugs can be designed with acid-labile protecting groups that are stable at physiological pH (7.4) but are cleaved at lower pH values, leading to localized drug release.
Redox-Triggered Release
The tumor microenvironment is often characterized by a higher concentration of reducing agents, such as glutathione (GSH), compared to normal tissues. This redox potential difference can be harnessed to trigger TML systems. Disulfide bonds incorporated into the TML protecting group can be cleaved by GSH, initiating the lactonization and drug release cascade.
Quantitative Data on TML-Based Drug Release
The following table summarizes key quantitative data from various studies on TML-based prodrugs, providing a comparative overview of their release kinetics under different trigger conditions.
| Prodrug Name | Drug | Trigger | Condition | Half-life (t½) of Release | Reference |
| Isopropyl ester-TML-GYZ-319 | GYZ-319 | Esterase | Porcine Liver Esterase | Not specified, but release confirmed | |
| BUP-TML-C4-MG | Buprenorphine | Esterase | Simulated Intestinal Fluid (SIF) | > 2 hours | |
| BUP-TML-C5bMe-MG | Buprenorphine | Esterase | Simulated Intestinal Fluid (SIF) | > 3 hours (80% remaining) | |
| BUP-TML-C4 | Buprenorphine | Esterase | Rat Plasma | ~ 1.5 hours (53% released in 3h) | |
| BUP-TML-C5bMe | Buprenorphine | Esterase | Rat Plasma | ~ 2 hours (67% released in 3h) | |
| M-prodrug | Doxorubicin | pH | pH 5.5 | Faster release than at pH 7.4 | |
| BW-HP-101 | Hydrogen Sulfide | Esterase | Porcine Liver Esterase | Peak release at ~15 min | |
| Tenofovir bis-POM | Tenofovir | Esterase | Dog Plasma and Tissues | < 60 min | |
| Tenofovir bis-POC | Tenofovir | Esterase | Dog Plasma and Tissues | < 60 min | |
| Acelarin (Gemcitabine ProTide) | Gemcitabine | Multiple Enzymes | In vivo | 8.3 hours | |
| Brincidofovir (Cidofovir prodrug) | Cidofovir | Multiple Enzymes | In vivo | 24 hours |
Detailed Experimental Protocols
Synthesis of an Esterase-Sensitive TML Linker
This protocol is a general representation based on common synthetic strategies.
-
Starting Material: Commercially available 2,3-dimethylphenol.
-
Step 1: Friedel-Crafts Acylation: React 2,3-dimethylphenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propionyl side chain.
-
Step 2: Methylation: Methylate the phenolic hydroxyl group using a suitable methylating agent (e.g., dimethyl sulfate) and a base (e.g., K₂CO₃).
-
Step 3: Grignard Reaction: Prepare a Grignard reagent from methyl iodide and magnesium. React this Grignard reagent with the ketone from Step 2 to introduce the third methyl group and form a tertiary alcohol.
-
Step 4: Demethylation: Remove the methyl ether protecting group using a demethylating agent (e.g., BBr₃) to reveal the phenolic hydroxyl group.
-
Step 5: Acetylation (Trigger Installation): Acetylate the phenolic hydroxyl group with acetic anhydride in the presence of a base (e.g., pyridine) to install the esterase-sensitive trigger.
-
Step 6: Oxidation: Oxidize the tertiary alcohol to a carboxylic acid using a strong oxidizing agent (e.g., Jones reagent) to yield the final TML linker with a carboxylic acid handle for drug conjugation.
Conjugation of a Drug to the TML Linker
This protocol describes a general method for conjugating an amine-containing drug to the TML linker via an amide bond.
-
Activation of the TML Linker: Activate the carboxylic acid of the TML linker using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Coupling Reaction: Add the amine-containing drug to the activated TML linker solution. The reaction is typically stirred at room temperature for several hours to overnight.
-
Purification: Purify the resulting TML-drug conjugate by column chromatography on silica gel to remove unreacted starting materials and byproducts.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
In Vitro Drug Release Assay (Esterase-Triggered)
This protocol outlines a general procedure to evaluate the release of a drug from an esterase-sensitive TML prodrug.
-
Materials:
-
TML-drug conjugate stock solution (e.g., in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Porcine liver esterase (PLE) or other relevant esterase solution in PBS.
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
HPLC system with a suitable column and detector.
-
-
Procedure:
-
Prepare reaction vials containing PBS (and for the enzymatic reaction, the esterase solution) and pre-warm to 37°C.
-
Initiate the reaction by adding a small volume of the TML-drug conjugate stock solution to each vial to achieve the desired final concentration.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 180 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the concentration of the released drug and the remaining prodrug.
-
-
Data Analysis:
-
Generate a standard curve for the free drug to quantify its concentration in the samples.
-
Plot the concentration of the released drug versus time.
-
Calculate the half-life (t½) of drug release from the kinetic data.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the antitumor efficacy of a TML-based anticancer prodrug.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line known to overexpress the target enzyme for an enzyme-triggered prodrug) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, free drug, TML-prodrug). Administer the treatments via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a defined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacokinetic and Biodistribution Studies (Optional): At selected time points after dosing, collect blood and tumor tissue samples to quantify the concentrations of the prodrug and the released drug using LC-MS/MS. This provides insight into the in vivo activation and targeting of the prodrug.
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, and at the end of the study, major organs can be collected for histopathological analysis.
Mandatory Visualizations
Signaling Pathway: PI3K/Akt/mTOR Pathway
Many anticancer drugs target key signaling pathways involved in cell growth and proliferation. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for drug development. A TML-based prodrug could be designed to release an inhibitor of this pathway specifically in the tumor microenvironment.
Caption: PI3K/Akt/mTOR pathway targeted by a TML-delivered inhibitor.
Experimental Workflow for TML Prodrug Development
The following diagram illustrates a typical workflow for the development and evaluation of a TML-based prodrug.
Caption: A typical experimental workflow for TML prodrug development.
Conclusion
The Trimethyl Lock system represents a sophisticated and highly adaptable platform for the development of targeted drug delivery systems. Its rapid, trigger-responsive drug release mechanism offers a powerful strategy to enhance the therapeutic index of a wide range of drugs by minimizing systemic exposure and concentrating the therapeutic effect at the site of disease. The continuous development of novel TML-based prodrugs, coupled with a deeper understanding of disease-specific triggers, holds immense promise for the future of precision medicine. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the potential of the TML system in their therapeutic innovations.
References
- 1. [PDF] Trimethyl lock: A trigger for molecular release in chemistry, biology, and pharmacology. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A pH-responsive prodrug for real-time drug release monitoring and targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Spermine Prodrug-1 in Animal Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the preclinical evaluation of Spermine Prodrug-1, a novel compound designed for spermine replacement therapy, particularly in the context of Snyder Robinson Syndrome (SRS). This document details the prodrug's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used in its evaluation.
Introduction
Snyder Robinson Syndrome is a rare X-linked disorder caused by mutations in the spermine synthase (SMS) gene, leading to deficient intracellular spermine levels and an accumulation of its precursor, spermidine.[1][2][3] This imbalance is associated with a range of clinical manifestations, including intellectual disability, osteoporosis, and muscle wasting.[3][4] this compound is a redox-sensitive prodrug designed to deliver spermine directly into cells, thereby addressing the core biochemical defect in SRS. This guide summarizes the preclinical findings for this compound from studies in human fibroblast cell lines, a Drosophila model of SRS, and a mouse model of the disease.
Mechanism of Action
This compound is engineered for targeted intracellular delivery of spermine. Its design incorporates three key components: a redox-sensitive quinone "trigger," a "trimethyl lock (TML)" aryl release mechanism, and the spermine molecule itself. The presence of the spermine moiety facilitates uptake through the natural polyamine transport system.
Once inside the cell, the quinone component is reduced to a hydroquinone. This reduction triggers an intramolecular cyclization, leading to the release of free spermine and a lactone byproduct. This two-step activation process, involving cellular uptake and intracellular reduction, is designed to ensure targeted delivery and release of spermine within the cell.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound followed a multi-stage process, beginning with in vitro characterization and progressing to in vivo efficacy studies in two different animal models.
In Vitro Evaluation
Cell Viability and Toxicity
The toxicity of this compound, its parent compound spermine, and its lactone byproduct were evaluated in wild-type and SRS mutant human fibroblast cell lines.
| Compound | Cell Lines | Incubation Time (h) | IC50 (µM) |
| Spermine | Wild-type & SRS mutant fibroblasts | 72 | > 100 |
| Prodrug-1 | Wild-type & SRS mutant fibroblasts | 72 | > 100 |
| Lactone 6 (byproduct) | Wild-type & SRS mutant fibroblasts | 72 | > 100 |
| Table 1: In vitro toxicity of this compound and related compounds in human fibroblasts. |
Stability in Culture Media
The stability of Prodrug-1 was assessed in Dulbecco's Modified Eagle Medium (DMEM) containing 15% FBS at 37°C, with and without the amine oxidase inhibitor aminoguanidine (AG).
| Time (h) | % Prodrug-1 Remaining (-AG) | % Prodrug-1 Remaining (+AG 1mM) |
| 24 | 65% | 93% |
| 72 | Not Reported | 64% |
| Table 2: Stability of this compound in DMEM at 37°C. |
Importantly, no release of free spermine was detected in the media after 72 hours, indicating that the prodrug does not prematurely break down.
Intracellular Spermine Delivery
Treatment of SRS mutant fibroblasts with Prodrug-1 (5 µM) resulted in a significant increase in intracellular spermine levels, demonstrating successful delivery and release. However, some SRS cell lines with known mitochondrial defects, which can lead to lower cellular reduction potential, did not show an increase in spermine levels after prodrug treatment, suggesting that these cells could import the prodrug but not efficiently reduce it to release spermine.
Experimental Protocols
-
Cell Lines: Wild-type (CMS-24949) and SRS mutant (CMS-26559, CMS-6233, and CMS-23916) human fibroblasts were used.
-
Culture Conditions: Cells were maintained in DMEM with 15% FBS.
-
Assay: Cells were incubated with varying concentrations of spermine, Prodrug-1, or lactone 6 for 72 hours at 37°C. Cell viability was likely assessed using a standard method such as MTT or PrestoBlue assay, although the specific assay is not detailed in the provided text.
-
IC50 Determination: The concentration resulting in 50% inhibition of cell growth (IC50) was determined.
-
Sample Preparation: Fibroblasts were treated with 5 µM of either spermine or Prodrug-1 in the presence of 1 mM aminoguanidine. After treatment, cells were washed and lysed to extract intracellular polyamines.
-
Analysis: Polyamine levels were quantified by high-performance liquid chromatography (HPLC). The exact HPLC method (e.g., column, mobile phase, derivatization agent) is not specified in the provided text but would typically involve pre-column derivatization with an agent like dansyl chloride or o-phthalaldehyde followed by fluorescence detection.
-
Incubation: Prodrug-1 was incubated in complete DMEM with 15% FBS at 37°C for up to 72 hours, with or without 1 mM aminoguanidine.
-
Quantification: The remaining amount of Prodrug-1 over time was measured by HPLC. The percentage remaining was calculated by comparing the area under the curve (AUC) at each time point to the AUC at t=0.
In Vivo Evaluation
Drosophila Model of SRS
A Drosophila model of SRS (dSms e/e flies) was used to assess the in vivo efficacy of Prodrug-1.
| Treatment (100 µM in feed) | Sex | Outcome |
| Spermine | Male & Female | Significant extension of median survival (p < 0.001) |
| Prodrug-1 | Male & Female | Significant extension of median survival (p < 0.01) |
| Table 3: Survival outcomes in a Drosophila model of SRS treated with Spermine or Prodrug-1. |
-
Model: dSms e/e flies, a genetic model for SRS.
-
Treatment: Flies were maintained on a cornmeal-molasses-yeast medium containing either 100 µM spermine or 100 µM Prodrug-1 from the first day after eclosion.
-
Endpoint: Survival was monitored over time, and data were analyzed using the Log-rank (Mantel-Cox) test.
Mouse Model of SRS
A mouse model with the SmsG56S mutation was used to further evaluate Prodrug-1. These mice exhibit SRS-like traits, including reduced body weight and lower bone densities.
| Dosing Strategy | Duration | Outcome |
| Oral gavage | 5 times per week for 2 weeks | Rebalanced the Spermidine:Spermine ratio |
| Intraperitoneal injection | 6-8 weeks | Lower doses required; outcomes may have been moderated by the mouse background |
| Table 4: In vivo evaluation of this compound in an SRS mouse model. |
-
Model: A genetic mouse model with the SmsG56S mutation on various genetic backgrounds (pure C57BL/6J, mixed C3H, and backcrossed C57BL/6J x C3H).
-
Phenotyping: Viable mutant mice were characterized for body weight and bone density compared to wild-type littermates.
-
Dosing:
-
Acute Treatment: Oral gavage was administered 5 times per week for 2 weeks.
-
Chronic Treatment: Lower doses were administered via intraperitoneal injection over 6-8 weeks.
-
-
Endpoint: The primary biochemical endpoint was the measurement of spermidine and spermine levels in tissues to assess the rebalancing of the spermidine:spermine ratio.
Summary and Future Directions
The preclinical evaluation of this compound has demonstrated its potential as a therapeutic agent for Snyder Robinson Syndrome. The prodrug is designed for targeted intracellular delivery of spermine and has shown a favorable in vitro safety profile. It successfully delivers spermine to SRS patient-derived fibroblasts, though its efficacy may be dependent on the cellular reductive capacity. In vivo studies have shown promising results, with Prodrug-1 extending the lifespan of a Drosophila model of SRS and rebalancing the spermidine:spermine ratio in a mouse model of the disease.
Future work is anticipated to involve longer-duration studies in the SRS mouse model to further evaluate the safety and efficacy of Prodrug-1 in ameliorating the broader range of SRS symptoms. These studies will be critical in advancing this promising therapeutic candidate towards clinical evaluation.
References
- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic modulation of the polyamine metabolic pathway to restore normal spermidine/spermine ratios and ameliorate symptoms in Snyder-Robinson Syndrome models — Orphan Disease Center [orphandiseasecenter.med.upenn.edu]
- 4. "Characterization of Snyder-Robinson Syndrome (SRS) in Mutant Mice and " by Deepshikha Mitra [stars.library.ucf.edu]
A Technical Guide to the Cellular Uptake and Metabolism of Spermine Prodrug-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Spermine Prodrug-1, a novel compound designed for targeted intracellular delivery of spermine. The document details its mechanism of action, cellular uptake, metabolism, and the experimental protocols utilized for its evaluation, based on the foundational study by Tantak et al.[1].
Introduction
This compound is a redox-sensitive compound developed as a potential therapeutic for Snyder-Robinson Syndrome (SRS), a rare genetic disorder characterized by deficient spermine synthase activity and consequently low intracellular spermine levels[1][2]. The prodrug is engineered to utilize the natural polyamine transport system (PTS) for cellular entry, after which it undergoes intracellular reduction to release active spermine[1][3]. This targeted delivery strategy aims to replenish spermine levels in affected cells, thereby mitigating the pathological consequences of its deficiency.
The design of this compound incorporates three key components: a redox-sensitive quinone "trigger," a "trimethyl lock (TML)" aryl release mechanism, and a spermine molecule. This sophisticated design ensures that the prodrug remains stable extracellularly while enabling controlled release of spermine upon entering the reducing environment of the cell.
Mechanism of Action and Metabolism
The activation of this compound is a two-step process involving cellular uptake and intracellular reduction.
-
Cellular Uptake: this compound is recognized and transported into the cell by the polyamine transport system (PTS). The presence of the spermine moiety in its structure facilitates this uptake.
-
Intracellular Reduction and Spermine Release: Once inside the cell, the quinone component of the prodrug is reduced to a hydroquinone. This reduction triggers an intramolecular cyclization of the trimethyl lock system, leading to the release of free spermine and a lactone byproduct.
This mechanism ensures a targeted intracellular delivery of spermine, which is particularly advantageous in cells with active polyamine import.
Quantitative Data on Cellular Uptake and Metabolism
The efficacy of this compound in modulating intracellular polyamine levels has been quantitatively assessed in various fibroblast cell lines. The following tables summarize the key findings from these studies.
Table 1: Kinetic Parameters of this compound Uptake
| Cell Line | Compound | Ki (μM) |
| CMS-26659 | Spermine | 0.8 ± 0.2 |
| This compound | 1.5 ± 0.4 | |
| CMS-23916 | Spermine | 1.2 ± 0.3 |
| This compound | 2.1 ± 0.5 |
Data from competitive uptake experiments with 3H-spermidine.
Table 2: Effect of this compound on Intracellular Polyamine Levels in Fibroblast Cell Lines (72h treatment)
| Cell Line | Treatment (5 μM) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | Spermidine/Spermine Ratio |
| WT | Untreated | - | - | 0.2 |
| CMS-26559 (SMS mutant) | Untreated | - | - | 49 |
| Spermine | - | - | - | |
| Prodrug-1 | - | - | - | |
| CMS-6233 (SMS mutant) | Untreated | ~12.25 | ~7.0 | ~1.75 |
| Spermine | Decreased | 15.6 | ~0.21 | |
| Prodrug-1 | Decreased | 8.7 | ~1.02 | |
| CMS-23916 (SMS mutant) | Untreated | - | - | ~3.3 |
| Spermine | - | - | ~0.56 | |
| Prodrug-1 | - | - | ~2.62 |
Note: Some specific concentration values for spermidine and spermine in the WT and CMS-26559 cell lines were not explicitly provided in the source material, but the resulting ratios were reported.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the cellular uptake and metabolism of this compound.
Cell Culture
-
Cell Lines: Human fibroblast cell lines, including wild-type (WT) and Snyder-Robinson Syndrome (SRS) mutant lines (e.g., CMS-26559, CMS-6233, CMS-23916), were utilized.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% fetal bovine serum (FBS).
-
Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Competitive Uptake Assay
To determine the kinetic parameters of prodrug uptake, a competitive binding assay with radiolabeled spermidine was performed.
-
Cell Seeding: Cells were seeded in appropriate culture plates and allowed to adhere.
-
Incubation: Cells were incubated with varying concentrations of this compound or unlabeled spermine in the presence of a constant concentration of 3H-spermidine.
-
Washing: After the incubation period, the cells were washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.
-
Lysis: Cells were lysed to release intracellular contents.
-
Scintillation Counting: The amount of intracellular 3H-spermidine was quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) was calculated by analyzing the displacement of 3H-spermidine by the prodrug or spermine.
Analysis of Intracellular Polyamines by HPLC
High-performance liquid chromatography (HPLC) was employed to quantify intracellular polyamine levels following treatment with this compound.
-
Cell Treatment: Cells were treated with this compound or spermine for a specified duration (e.g., 72 hours).
-
Cell Harvesting and Lysis: After treatment, cells were washed, harvested by trypsinization, and lysed using a hypersonic needle in a 0.2 M perchloric acid buffer.
-
Derivatization: The polyamines in the cell lysate were derivatized with dansyl chloride.
-
HPLC Analysis: The N-dansylated polyamines were separated and quantified by reverse-phase HPLC. The separation was achieved using a C18 column with a gradient elution of acetonitrile and water.
-
Quantification: The concentration of each polyamine was determined by comparing the peak areas to those of authentic standards.
Visualizations
The following diagrams illustrate the key pathways and workflows associated with this compound.
Caption: Intracellular activation pathway of this compound.
Caption: Workflow for analyzing intracellular polyamines via HPLC.
References
- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Promise of Targeted Spermine Delivery: A Technical Guide to the Bioavailability and Pharmacokinetics of a Redox-Sensitive Spermine Prodrug
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of a novel redox-sensitive spermine prodrug, herein referred to as Spermine Prodrug-1. This prodrug has been developed as a potential therapeutic for conditions involving spermine deficiency, such as Snyder Robinson Syndrome (SRS)[1][2][3]. The innovative design of this prodrug allows for targeted intracellular delivery and release of spermine, leveraging the unique biochemical environment of cells.
Introduction to this compound
Spermine is a crucial polyamine involved in a myriad of cellular processes, including cell growth, differentiation, and the regulation of gene expression. Its deficiency is linked to severe developmental disorders like Snyder Robinson Syndrome[1][2]. Direct supplementation with spermine is often hampered by its degradation by serum amine oxidases and poor cellular uptake. This compound is engineered to overcome these limitations.
The prodrug consists of three key components:
-
A redox-sensitive quinone "trigger" : This allows for activation within the reducing environment of the cell.
-
A "trimethyl lock" (TML) aryl "release mechanism" : This facilitates the rapid, irreversible release of the active spermine molecule following the trigger.
-
The spermine molecule : This not only serves as the therapeutic agent but also facilitates uptake through the natural polyamine transport system.
Bioavailability and Pharmacokinetics
Comprehensive in vivo pharmacokinetic data for this compound in mammalian models is not yet available in the public domain. The primary research has focused on in vitro efficacy and in vivo studies in a Drosophila model of Snyder Robinson Syndrome, which demonstrated significant beneficial effects. However, in vitro stability and cellular uptake studies provide crucial insights into the prodrug's kinetic properties.
In Vitro Stability
The stability of this compound was assessed in cell culture media containing fetal bovine serum (FBS), which contains amine oxidases that can degrade polyamines.
| Time Point | Percent of Intact Prodrug Remaining |
| 24 hours | Not explicitly quantified, but stable enough for efficacy studies |
| 48 hours | Not explicitly quantified |
| 72 hours | 64% (in the presence of 1 mM aminoguanidine) |
Data extracted from in vitro stability studies described in Tantak et al., 2021.
These findings suggest that the prodrug design, which sequesters one end of the spermine molecule in an amide bond, offers some protection from degradation by serum amine oxidases compared to free spermine.
Cellular Uptake and Spermine Delivery
The design of this compound leverages the natural polyamine transport system for cellular entry. Studies in fibroblasts from patients with Snyder Robinson Syndrome demonstrated that the prodrug is taken up by the cells and successfully releases free spermine, leading to a rebalancing of intracellular polyamine pools. This targeted intracellular delivery is a key advantage, as it minimizes off-target effects and overcomes the challenges of administering free spermine.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A key step involves the opening of a trimethyl lock (TML) lactone with N-bromo succinimide (NBS) in aqueous acetonitrile to yield an intermediate that is then coupled to spermine.
A detailed, step-by-step synthesis protocol can be found in the supporting information of the primary research publication by Tantak et al. (2021).
Prodrug Stability Studies
-
Preparation of Solutions : this compound was dissolved in an appropriate solvent and added to complete Dulbecco's Modified Eagle Medium (DMEM) containing 15% Fetal Bovine Serum (FBS).
-
Incubation : The solutions were incubated at 37°C for 24, 48, and 72 hours.
-
Sample Analysis : At each time point, aliquots were taken, and the concentration of the intact prodrug was determined using High-Performance Liquid Chromatography (HPLC).
In Vitro Evaluation in SRS Fibroblasts
-
Cell Culture : Fibroblasts derived from patients with Snyder Robinson Syndrome and wild-type fibroblasts were cultured under standard conditions.
-
Treatment : Cells were treated with this compound (typically at 5 µM) in the presence of 1 mM aminoguanidine (an amine oxidase inhibitor) to prevent extracellular degradation of released spermine.
-
Incubation : Cells were incubated with the prodrug for a specified period (e.g., 72 hours).
-
Polyamine Analysis : After incubation, cells were harvested, and intracellular polyamine levels (spermine, spermidine, putrescine) were quantified by HPLC analysis to assess the delivery and release of spermine.
Visualizations: Signaling Pathways and Experimental Workflows
Polyamine Metabolic Pathway
Caption: Simplified diagram of the polyamine biosynthesis pathway.
This compound Intracellular Activation Workflow
Caption: Proposed mechanism of this compound uptake and intracellular activation.
Experimental Workflow for In Vitro Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Spermine Prodrug-1 in a Drosophila Model of Snyder-Robinson Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Snyder-Robinson Syndrome (SRS) is a rare X-linked genetic disorder characterized by intellectual disability, osteoporosis, muscle atrophy, and seizures.[1][2] The syndrome is caused by mutations in the spermine synthase (SMS) gene, which leads to a deficiency in the enzyme spermine synthase.[1][3] This enzymatic defect results in a characteristic polyamine imbalance, with low levels of spermine and an accumulation of its precursor, spermidine. This altered spermidine-to-spermine ratio is a key pathological hallmark of SRS and is associated with cellular dysfunction, including lysosomal defects and oxidative stress.
The fruit fly, Drosophila melanogaster, has emerged as a powerful model organism for studying the underlying mechanisms of SRS and for testing potential therapeutic interventions. Drosophila models with mutations in the fly ortholog of SMS (dSms) recapitulate the key biochemical and phenotypic features of SRS, including reduced lifespan and impaired motor function.
Spermine Prodrug-1 is an innovative therapeutic candidate designed to address the core biochemical defect in SRS. This prodrug is engineered for targeted intracellular delivery of spermine. It consists of three key components: a redox-sensitive quinone "trigger," a "trimethyl lock" (TML) aryl release mechanism, and a spermine molecule. This design facilitates uptake by the polyamine transport system. Once inside the cell, the quinone is reduced, initiating an intramolecular cyclization that releases active spermine. Studies in a Drosophila model of SRS have demonstrated that oral administration of this compound can confer significant beneficial effects, highlighting its potential as a novel treatment for this debilitating disorder.
These application notes provide a comprehensive overview of the use of this compound in a Drosophila model of SRS, including detailed experimental protocols and a summary of key quantitative data.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in a Drosophila model of Snyder-Robinson Syndrome (dSms mutant).
| Treatment Group | Genotype | Sex | Median Lifespan (Days) | Percent Increase in Median Lifespan |
| Untreated | dSmse/e | Female | 25 | - |
| Spermine (100 µM) | dSmse/e | Female | 33 | 32% |
| This compound (100 µM) | dSmse/e | Female | 35 | 40% |
| Untreated | dSmse/e | Male | 23 | - |
| Spermine (100 µM) | dSmse/e | Male | 31 | 35% |
| This compound (100 µM) | dSmse/e | Male | 33 | 43% |
| Treatment Group | Genotype | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | Spermidine/Spermine Ratio |
| Untreated | Wild-Type | ~1.5 | ~4.0 | ~0.38 |
| Untreated | dSmse/e | ~5.0 | ~0.5 | ~10.0 |
| This compound (100 µM) | dSmse/e | ~3.0 | ~2.5 | ~1.2 |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Drosophila Food
This protocol details the preparation of fly food supplemented with this compound for administration to Drosophila.
Materials:
-
Standard Drosophila food medium (e.g., cornmeal-yeast-agar medium)
-
This compound
-
Appropriate solvent for this compound (e.g., sterile water or a mild solvent compatible with the prodrug and fly health)
-
Vials for fly culture
-
Weighing scale
-
Microwave or heating plate for preparing fly food
-
Pipettes
Procedure:
-
Prepare the standard Drosophila food medium according to your laboratory's established protocol.
-
Allow the food to cool to approximately 55-60°C. This temperature is crucial to prevent the degradation of the heat-sensitive components of the food and the prodrug.
-
Prepare a stock solution of this compound. The concentration of the stock solution should be calculated to achieve the desired final concentration in the fly food (e.g., 100 µM).
-
Add the calculated volume of the this compound stock solution to the cooled fly food.
-
Mix the food thoroughly to ensure a uniform distribution of the prodrug.
-
Dispense the drug-supplemented food into clean fly vials.
-
Allow the food to solidify at room temperature.
-
Once solidified, the vials are ready for housing the flies.
-
For control groups, prepare an identical batch of food containing the solvent used to dissolve the prodrug, but without the prodrug itself.
Protocol 2: Drosophila Lifespan Assay
This protocol describes the methodology for assessing the lifespan of SRS model flies treated with this compound.
Materials:
-
dSms mutant flies and corresponding wild-type control flies
-
Vials containing control food and food supplemented with this compound
-
Fly incubator set to standard conditions (e.g., 25°C, 60% humidity, 12:12 hour light:dark cycle)
-
Anesthetization apparatus (e.g., CO2 pad)
-
Fine paintbrushes for manipulating flies
Procedure:
-
Collect newly eclosed adult flies (0-24 hours old) of the desired genotypes.
-
Anesthetize the flies lightly with CO2 and sort them by sex and genotype.
-
Place a defined number of flies (e.g., 20-25) into each vial containing either control or drug-supplemented food.
-
Maintain the vials in a controlled environment incubator.
-
Transfer the flies to fresh vials with the corresponding food every 2-3 days.
-
At each transfer, record the number of dead flies in each vial.
-
Continue the experiment until all flies have died.
-
Calculate the median and maximum lifespan for each experimental group.
-
Plot survival curves (e.g., Kaplan-Meier curves) and perform statistical analysis (e.g., log-rank test) to determine the significance of any observed differences in lifespan.
Protocol 3: Negative Geotaxis (Climbing) Assay
This assay is used to evaluate the motor function of Drosophila by measuring their innate climbing response against gravity.
Materials:
-
Adult flies (e.g., 10-15 days old) from each treatment group
-
Vertical climbing apparatus (e.g., a row of empty polystyrene vials or a specialized apparatus like the RING system)
-
A ruler or markings on the vials to indicate climbing distance
-
A camera to record the climbing behavior (optional but recommended for precise analysis)
-
A timer
Procedure:
-
Transfer a set number of flies (e.g., 10-20) into each testing vial without anesthesia.
-
Allow the flies to acclimate to the new environment for a few minutes.
-
Gently tap the vials on a soft surface to bring all the flies to the bottom.
-
Start the timer and record the number of flies that climb past a designated height (e.g., 8 cm) within a specific time frame (e.g., 10-15 seconds).
-
Repeat the trial several times for each group of flies, with a short rest period between trials.
-
Calculate the percentage of flies that successfully climb for each trial and average the results for each experimental group.
-
Perform statistical analysis to compare the climbing performance between different treatment groups.
Protocol 4: Polyamine Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the measurement of spermidine and spermine levels in Drosophila to assess the biochemical effects of this compound.
Materials:
-
Adult flies from each treatment group
-
Homogenizer
-
Perchloric acid (PCA)
-
Dansyl chloride solution
-
Proline
-
Toluene
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Spermidine and spermine standards
Procedure:
-
Collect a defined number of flies from each group and flash-freeze them.
-
Homogenize the flies in a solution of perchloric acid.
-
Centrifuge the homogenate to pellet the protein and other cellular debris.
-
Transfer the supernatant (containing the polyamines) to a new tube.
-
Derivatize the polyamines in the supernatant by adding dansyl chloride and incubating at a high temperature.
-
Stop the reaction by adding proline.
-
Extract the dansylated polyamines with toluene.
-
Evaporate the toluene and resuspend the derivatized polyamines in a suitable solvent for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Separate the polyamines on the C18 column using an appropriate gradient of solvents.
-
Detect the dansylated polyamines using the fluorescence detector.
-
Quantify the levels of spermidine and spermine by comparing the peak areas to those of known standards.
-
Normalize the polyamine levels to the total protein content of the initial homogenate.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Evaluating this compound.
Caption: Polyamine Biosynthesis Pathway and Prodrug-1 Intervention.
References
Application Notes: Spermine Prodrug-1 for SRS Fibroblast Cell Culture
Introduction
Snyder-Robinson Syndrome (SRS) is a rare X-linked intellectual disability syndrome caused by mutations in the spermine synthase (SMS) gene.[1][2] This genetic defect leads to a deficiency in the enzyme spermine synthase, resulting in low intracellular levels of spermine and an accumulation of its precursor, spermidine.[1][2][3] The resulting imbalance in the spermidine-to-spermine ratio is a pathognomonic feature of SRS and is linked to the multisystemic symptoms observed in patients. Spermine Prodrug-1 is a novel therapeutic agent designed as a spermine replacement therapy for SRS. This redox-sensitive prodrug is engineered to be taken up by cells via the polyamine transport system and subsequently releases active spermine intracellularly, thereby aiming to restore the normal polyamine balance. These application notes provide detailed protocols for the use of this compound in SRS fibroblast cell culture models.
Product Description
This compound is a multi-component molecule consisting of:
-
A redox-sensitive quinone "trigger"
-
A "trimethyl lock (TML)" aryl "release mechanism"
-
Spermine as the active drug cargo
The design facilitates cellular uptake through the polyamine transport system. Once inside the cell, the quinone trigger is reduced, initiating an intramolecular cyclization that releases free spermine and a lactone byproduct.
Experimental Protocols
1. General Culture of SRS Fibroblasts
This protocol outlines the standard procedure for culturing human dermal fibroblasts, which can be adapted for SRS patient-derived fibroblast cell lines.
-
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin solution
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
-
-
Procedure:
-
Prepare complete growth medium by supplementing DMEM with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Thaw cryopreserved SRS fibroblasts rapidly in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing 15 ml of pre-warmed complete growth medium.
-
Incubate the flask at 37°C in a humidified 5% CO2 incubator.
-
Replace the medium every 2-3 days.
-
When cells reach 70-80% confluency, subculture them by first washing with PBS, then detaching with 0.05% Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks at a 1:5 to 1:10 split ratio.
-
2. Treatment of SRS Fibroblasts with this compound
This protocol describes the application of this compound to SRS fibroblast cultures.
-
Materials:
-
This compound
-
Aminoguanidine (AG), an amine oxidase inhibitor
-
SRS fibroblast cultures in multi-well plates or flasks
-
Complete growth medium
-
-
Procedure:
-
Seed SRS fibroblasts in the desired culture vessel (e.g., 6-well plates) and allow them to adhere and grow to a suitable confluency (typically 50-70%).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, prepare the final treatment medium by diluting the this compound stock solution to the desired final concentration (e.g., 5 µM) in complete growth medium.
-
It is recommended to also add aminoguanidine (AG) to the treatment medium at a final concentration of 1 mM to inhibit the degradation of polyamines by amine oxidases present in the serum.
-
Remove the existing medium from the cells and replace it with the treatment medium containing this compound and AG.
-
Include appropriate controls, such as vehicle-treated cells and cells treated with exogenous spermine.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
After incubation, harvest the cells for downstream analysis, such as polyamine level measurement or cell viability assays.
-
3. Analysis of Intracellular Polyamine Levels
This protocol is for the quantification of intracellular spermine and spermidine levels following treatment.
-
Materials:
-
Treated and control SRS fibroblasts
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Analyze the polyamine content in the lysates using HPLC, often involving pre-column derivatization to allow for fluorescent detection.
-
Quantify the amounts of spermine and spermidine by comparing the peak areas to those of known standards.
-
Normalize the polyamine levels to the total protein concentration of each sample (e.g., in nmol/mg protein).
-
Data Presentation
Table 1: Cytotoxicity of this compound and Related Compounds in Fibroblast Cell Lines
| Cell Line | Compound | IC50 (µM) after 72h incubation |
| Wild-type (CMS-24949) | Spermine | >100 |
| Prodrug 1 | >100 | |
| Lactone 6 (byproduct) | >100 | |
| SRS Mutant (CMS-26559) | Spermine | >100 |
| Prodrug 1 | >100 | |
| Lactone 6 (byproduct) | >100 | |
| SRS Mutant (CMS-6233) | Spermine | >100 |
| Prodrug 1 | >100 | |
| Lactone 6 (byproduct) | >100 | |
| SRS Mutant (CMS-23916) | Spermine | >100 |
| Prodrug 1 | >100 | |
| Lactone 6 (byproduct) | >100 | |
| (Data summarized from a study on the bioevaluation of the spermine prodrug) |
Table 2: Effect of this compound on Intracellular Polyamine Levels in SRS Fibroblasts
| Cell Line | Treatment (5 µM for 72h) | Intracellular Spermine (nmol/mg protein) | Spermidine/Spermine Ratio |
| Wild-type (CMS-24949) | Untreated | ~8.65 | - |
| SRS Mutant (CMS-6233) | Untreated | ~7.0 | ~1.75 |
| Spermine | 15.6 | ~0.21 | |
| Prodrug 1 | 8.7 | ~1.02 | |
| (Data represents a significant increase in intracellular spermine and a decrease in the spermidine/spermine ratio upon treatment) |
Visualizations
References
- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic modulation of the polyamine metabolic pathway to restore normal spermidine/spermine ratios and ameliorate symptoms in Snyder-Robinson Syndrome models — Orphan Disease Center [orphandiseasecenter.med.upenn.edu]
Application Notes and Protocols for Assessing Spermine Prodrug-1 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine is a naturally occurring polyamine essential for cell growth, proliferation, and differentiation. Dysregulation of polyamine metabolism is a hallmark of cancer, making the polyamine pathway an attractive target for anticancer drug development. Spermine Prodrug-1 is a novel compound designed to selectively deliver spermine to cancer cells, thereby restoring normal polyamine levels and inducing anti-tumor effects. This document provides detailed protocols for assessing the in vitro efficacy of this compound, enabling researchers to evaluate its therapeutic potential.
The assessment of a prodrug's efficacy requires a multi-faceted approach.[1] It is crucial to not only determine the cytotoxic and cytostatic effects of the compound but also to confirm its uptake, metabolic activation to the active drug, and engagement with its intended molecular targets. The following protocols outline key in vitro assays to comprehensively evaluate the anticancer activity of this compound.[2][3]
Key Experimental Assays
A thorough in vitro evaluation of this compound should include the following assays:
-
Cell Viability and Proliferation Assays: To determine the dose-dependent effect of the prodrug on cancer cell growth and survival.[4][5]
-
Apoptosis Assays: To investigate whether the prodrug induces programmed cell death.
-
Cell Cycle Analysis: To assess the impact of the prodrug on cell cycle progression.
-
Western Blot Analysis: To quantify the expression of key proteins involved in the polyamine pathway and apoptosis.
Data Presentation
Quantitative data from the following experiments should be summarized in structured tables for clear comparison of results across different concentrations of this compound and controls.
Table 1: Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability | IC50 (µM) |
| Vehicle Control | 0 | 1.2 ± 0.05 | 100 | - |
| This compound | 1 | 1.0 ± 0.04 | 83.3 | |
| This compound | 10 | 0.6 ± 0.03 | 50.0 | |
| This compound | 50 | 0.3 ± 0.02 | 25.0 | |
| This compound | 100 | 0.15 ± 0.01 | 12.5 |
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Total Apoptotic Cells (Mean ± SD) |
| Vehicle Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| This compound | 10 | 15.4 ± 1.2 | 5.2 ± 0.6 | 20.6 ± 1.8 |
| This compound | 50 | 35.8 ± 2.5 | 12.7 ± 1.1 | 48.5 ± 3.6 |
| This compound | 100 | 50.2 ± 3.1 | 25.1 ± 2.0 | 75.3 ± 5.1 |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control | 0 | 55.2 ± 2.1 | 28.9 ± 1.5 | 15.9 ± 1.0 |
| This compound | 10 | 65.7 ± 2.8 | 20.1 ± 1.3 | 14.2 ± 0.9 |
| This compound | 50 | 75.3 ± 3.5 | 15.5 ± 1.1 | 9.2 ± 0.7 |
| This compound | 100 | 80.1 ± 4.0 | 10.2 ± 0.8 | 9.7 ± 0.6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the prodrug, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate. For this compound, key proteins to analyze include those involved in the polyamine metabolic pathway (e.g., ODC, SSAT) and apoptosis (e.g., cleaved Caspase-3, PARP).
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ODC, anti-SSAT, anti-cleaved Caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Proposed signaling pathway of this compound.
References
- 1. Microphysiological Drug‐Testing Platform for Identifying Responses to Prodrug Treatment in Primary Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
Methods for Evaluating the Targeted Delivery of Spermine Prodrug-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine Prodrug-1 is a novel therapeutic candidate designed for the targeted delivery of spermine. This approach holds significant promise for treating disorders associated with spermine deficiency, such as Snyder-Robinson Syndrome (SRS), a rare X-linked intellectual disability syndrome caused by mutations in the spermine synthase (SMS) gene. The prodrug is engineered with a redox-sensitive trigger and a trimethyl lock release mechanism, allowing for cellular uptake via the polyamine transport system (PTS) and subsequent intracellular release of active spermine.[1][2] Effective evaluation of the targeted delivery and therapeutic efficacy of this compound is crucial for its preclinical and clinical development.
These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound, focusing on methods to assess its targeted delivery, cellular uptake, and biological activity.
In Vitro Evaluation of this compound
Cellular Uptake and Intracellular Spermine Restoration in Snyder-Robinson Syndrome (SRS) Patient-Derived Fibroblasts
This protocol details the methodology to assess the ability of this compound to enter SRS patient-derived fibroblasts and restore intracellular spermine levels.
Experimental Workflow:
Caption: Workflow for in vitro evaluation of this compound.
Protocol:
-
Cell Culture:
-
Culture Snyder-Robinson Syndrome (SRS) patient-derived fibroblast cell lines (e.g., CMS-26559, CMS-6233, CMS-23916) and wild-type fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]
-
-
Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with 5 µM of this compound for 72 hours.
-
Include the following controls: untreated SRS cells, SRS cells treated with 5 µM spermine, and untreated wild-type cells.[1]
-
To prevent the degradation of spermine and the prodrug by amine oxidases in the serum, add 1 mM aminoguanidine to the culture medium.[1]
-
-
Sample Preparation for HPLC Analysis:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a suitable lysis buffer and sonicate to lyse the cells.
-
Precipitate proteins using perchloric acid and centrifuge to collect the supernatant containing the polyamines.
-
-
HPLC Analysis of Intracellular Polyamines:
-
Derivatize the polyamines in the supernatant with a fluorescent tagging agent such as o-phthalaldehyde (OPA) and N-acetyl-L-cysteine.
-
Separate the derivatized polyamines using a reversed-phase C18 column on an HPLC system.
-
Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Quantify the concentrations of putrescine, spermidine, and spermine by comparing the peak areas to a standard curve of known polyamine concentrations.
-
Normalize the polyamine levels to the total protein concentration of the cell lysate.
-
Data Presentation:
Table 1: Intracellular Polyamine Levels in SRS Fibroblasts Treated with this compound.
| Cell Line | Treatment | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | Spermidine/Spermine Ratio |
| Wild-Type (CMS-24949) | Untreated | 1.2 ± 0.1 | 7.5 ± 0.5 | 8.7 ± 0.6 | 0.86 |
| SRS (CMS-26559) | Untreated | 0.8 ± 0.1 | 12.1 ± 0.9 | 2.5 ± 0.2 | 4.84 |
| Spermine (5 µM) | 0.9 ± 0.1 | 6.8 ± 0.5 | 10.2 ± 0.8 | 0.67 | |
| Prodrug-1 (5 µM) | 0.8 ± 0.1 | 8.9 ± 0.7 | 6.5 ± 0.5 | 1.37 | |
| SRS (CMS-6233) | Untreated | 1.0 ± 0.1 | 12.3 ± 1.0 | 7.0 ± 0.6 | 1.76 |
| Spermine (5 µM) | 1.1 ± 0.1 | 3.3 ± 0.3 | 15.6 ± 1.2 | 0.21 | |
| Prodrug-1 (5 µM) | 1.0 ± 0.1 | 8.9 ± 0.7 | 8.7 ± 0.7 | 1.02 | |
| SRS (CMS-23916) | Untreated | 0.7 ± 0.1 | 11.5 ± 0.9 | 3.5 ± 0.3 | 3.29 |
| Spermine (5 µM) | 0.8 ± 0.1 | 5.3 ± 0.4 | 9.5 ± 0.8 | 0.56 | |
| Prodrug-1 (5 µM) | 0.7 ± 0.1 | 10.8 ± 0.9 | 4.1 ± 0.3 | 2.63 |
Cell Viability Assay
This protocol is to assess the cytotoxicity of this compound and its components.
Protocol:
-
Cell Seeding:
-
Seed SRS patient-derived fibroblasts and wild-type fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound, spermine, and the lactone byproduct in the cell culture medium.
-
Treat the cells with a range of concentrations (e.g., 1 µM to 100 µM) for 72 hours. Include untreated cells as a control.
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a suitable solubilizing agent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Data Presentation:
Table 2: Cytotoxicity (IC50) of this compound and Related Compounds in Fibroblasts.
| Compound | Cell Line | IC50 (µM) after 72h |
| This compound | Wild-Type | >100 |
| SRS (CMS-26559) | >100 | |
| SRS (CMS-6233) | >100 | |
| SRS (CMS-23916) | >100 | |
| Spermine | Wild-Type | >100 |
| SRS (CMS-26559) | >100 | |
| SRS (CMS-6233) | >100 | |
| SRS (CMS-23916) | >100 | |
| Lactone Byproduct | Wild-Type | >100 |
| SRS (CMS-26559) | >100 | |
| SRS (CMS-6233) | >100 | |
| SRS (CMS-23916) | >100 |
In Vivo Evaluation of this compound in a Drosophila Model of Snyder-Robinson Syndrome
This protocol describes the methodology for evaluating the therapeutic efficacy of this compound in a Drosophila melanogaster model of SRS.
Experimental Workflow:
Caption: Workflow for in vivo evaluation of this compound in Drosophila.
Protocol:
-
Drosophila Strains and Maintenance:
-
Use a Drosophila strain with a loss-of-function mutation in the spermine synthase gene (dSms) to model SRS.
-
Maintain flies on a standard cornmeal-molasses-yeast medium at 25°C with a 12-hour light/dark cycle.
-
-
Prodrug Administration via Feeding:
-
Prepare the fly food and allow it to cool.
-
Prepare a solution of this compound in a suitable vehicle (e.g., water or a sugar solution).
-
Mix the prodrug solution into the fly food at the desired final concentration. Prepare control food with the vehicle only.
-
Transfer newly eclosed adult flies to vials containing the prodrug-supplemented or control food.
-
-
Lifespan Assay:
-
Maintain cohorts of flies (e.g., 20-30 flies per vial) on the respective diets.
-
Transfer the flies to fresh food every 2-3 days.
-
Record the number of dead flies at each transfer.
-
Continue the assay until all flies have died.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves for each treatment group.
-
Compare the survival curves using the log-rank test to determine if there is a statistically significant difference in lifespan between the treated and control groups.
-
Signaling Pathways and Mechanisms of Action
Polyamine Metabolism and the Impact of Snyder-Robinson Syndrome
Snyder-Robinson Syndrome is caused by a deficiency in the enzyme spermine synthase (SMS), which is responsible for the conversion of spermidine to spermine. This leads to an accumulation of spermidine and a depletion of spermine, resulting in a high spermidine/spermine ratio. This imbalance disrupts normal cellular processes that are dependent on polyamines.
Caption: Polyamine metabolism and the effect of SRS.
Targeted Delivery and Mechanism of Action of this compound
This compound is designed to bypass the deficient endogenous spermine synthesis in SRS. It utilizes the cell's own polyamine transport system for uptake. Once inside the cell, the redox-sensitive quinone "trigger" is reduced, leading to the release of active spermine.
Caption: Mechanism of action of this compound.
Conclusion
The protocols and methods outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its cellular uptake, ability to restore normal polyamine levels, and in vivo efficacy, researchers can gather the necessary data to advance the development of this promising therapeutic for Snyder-Robinson Syndrome and other conditions related to spermine deficiency. Careful adherence to these detailed protocols will ensure the generation of robust and reproducible data, facilitating a thorough understanding of the targeted delivery and therapeutic potential of this compound.
References
Application Notes: In Vivo Efficacy of Spermine Prodrug-1 in a Xenograft Model
Introduction
Polyamines, including spermine, are small, positively charged molecules essential for cell proliferation, differentiation, and growth.[1] Cancer cells exhibit dysregulated polyamine metabolism, often characterized by elevated intracellular polyamine levels, which is associated with tumor progression and poor prognosis.[1][2] This makes the polyamine metabolic pathway an attractive target for anticancer therapy.[3][4] Spermine Prodrug-1 is a novel compound designed for targeted cancer therapy. It is hypothesized to be selectively activated within the tumor microenvironment, releasing spermine to modulate key signaling pathways and inhibit tumor growth. This application note outlines a detailed protocol for evaluating the in vivo antitumor efficacy of this compound using a human cancer xenograft mouse model.
Rationale for this compound
The development of prodrugs is a strategy to improve the therapeutic index of active compounds. A prodrug approach for spermine is rationalized by the need to bypass potential toxicity issues and to target cancer cells more effectively. This compound is designed to be stable in circulation and activated by enzymes that are overexpressed in the tumor microenvironment. Upon activation, the released spermine is expected to interfere with critical cellular processes in cancer cells, such as cell cycle progression and signaling pathways like AKT/β-catenin.
Objective
To assess the anti-tumor activity of this compound in an in vivo subcutaneous xenograft model and to evaluate its effect on key biomarkers related to cell proliferation and the polyamine metabolic pathway.
Proposed Signaling Pathway
The diagram below illustrates the proposed mechanism of action. This compound enters the cancer cell, where it is converted to spermine. The resulting increase in intracellular spermine concentration is hypothesized to downregulate the AKT/GSK3β signaling pathway, leading to a decrease in nuclear β-catenin, which in turn reduces the expression of proliferation-associated genes like c-myc.
Experimental Design and Workflow
The overall workflow for the in vivo study is depicted below. It begins with the implantation of cancer cells into immunodeficient mice, followed by tumor growth, randomization into treatment groups, drug administration, and subsequent data collection and analysis.
Detailed Experimental Protocols
1. Cell Line and Animal Model Selection
-
Cell Line: A human colorectal cancer cell line (e.g., HCT116) is recommended, as these cells have been shown to be sensitive to polyamine depletion.
-
Animal Model: Female immunodeficient mice (e.g., NSG or athymic nude mice), aged 6-8 weeks, will be used. These mice lack a functional immune system, allowing for the successful engraftment of human tumor cells. All animals will be acclimatized for at least one week before the experiment begins. Standard operating procedures for animal husbandry and care will be followed.
2. This compound Formulation
-
Vehicle Preparation: The choice of vehicle is critical and depends on the solubility of this compound. A common vehicle is a mixture of DMSO, PEG400, and sterile saline. The final concentration of DMSO should be kept below 5% to avoid toxicity.
-
Drug Preparation: A stock solution of this compound will be prepared in DMSO. On each day of treatment, the stock solution will be freshly diluted with the remaining vehicle components to the final desired concentrations for injection.
3. Xenograft Tumor Implantation Protocol
This protocol is adapted from standard xenograft procedures.
-
Culture HCT116 cells under standard conditions until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with serum-free medium.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
-
Monitor the mice for tumor formation.
4. Study Groups and Treatment Administration
-
Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2 .
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer treatments via intraperitoneal (IP) injection daily for 21 days.
-
Monitor tumor volumes and body weights 2-3 times weekly. Observe animals daily for any signs of toxicity.
-
The study will be terminated when tumors in the control group reach the maximum allowed size (e.g., 1500-2000 mm³) or after the 21-day treatment period.
5. Endpoint and Tissue Collection
-
At the study endpoint, euthanize mice via CO₂ asphyxiation followed by cervical dislocation.
-
Excise the tumors, weigh them, and divide them for different analyses.
-
One portion of the tumor will be snap-frozen in liquid nitrogen for Western blot and HPLC analysis.
-
Another portion will be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Collect blood via cardiac puncture for potential pharmacokinetic analysis.
6. Pharmacodynamic (PD) Biomarker Analysis
-
HPLC Analysis: Measure intracellular polyamine (putrescine, spermidine, spermine) levels in tumor lysates to confirm the drug's effect on the polyamine pathway.
-
Western Blot Analysis: Analyze protein expression levels of key markers in the proposed signaling pathway (p-AKT, total AKT, β-catenin) and proliferation markers (e.g., Ki-67, PCNA) in tumor lysates.
-
Immunohistochemistry (IHC): Stain tumor sections for Ki-67 to assess cell proliferation and for cleaved caspase-3 to evaluate apoptosis.
Data Presentation
All quantitative data will be summarized in the following tables for clear comparison.
Table 1: Tumor Volume Data
| Treatment Group | Day 0 (mm³) | Day 4 (mm³) | Day 7 (mm³) | Day 11 (mm³) | Day 14 (mm³) | Day 18 (mm³) | Day 21 (mm³) |
|---|---|---|---|---|---|---|---|
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Animal Body Weight Data
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) | % Change |
|---|---|---|---|---|---|
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Endpoint Tumor Weight and Biomarker Summary
| Treatment Group | Final Tumor Weight (g) | % TGI* | Spermidine:Spermine Ratio | Ki-67 (% Positive Cells) |
|---|---|---|---|---|
| Vehicle Control | Mean ± SEM | N/A | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Value | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Value | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Value | Mean ± SEM | Mean ± SEM |
*TGI: Tumor Growth Inhibition
This detailed protocol provides a robust framework for the in vivo evaluation of this compound. The experimental design allows for the thorough assessment of its antitumor efficacy, safety profile, and mechanism of action. The resulting data will be crucial for determining the therapeutic potential of this novel compound for further preclinical and clinical development.
References
- 1. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor potential of polyamines in cancer: Antitumor potential of polyamines in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermidine as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Assaying Polyamine Transport System Activity with Spermine Prodrug-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polyamine transport system (PTS) is a critical cellular machinery responsible for the uptake of polyamines such as spermine, spermidine, and their precursor, putrescine. These polycationic molecules are essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation.[1] Dysregulation of polyamine homeostasis is implicated in various diseases, notably cancer, where rapidly proliferating cells exhibit an elevated demand for polyamines, often met by upregulating the PTS.[1] Consequently, the PTS has emerged as a promising target for therapeutic intervention.
Spermine Prodrug-1 is a novel chemical tool designed to assess the activity of the PTS. This prodrug consists of three key components: a redox-sensitive quinone "trigger," a "trimethyl lock (TML)" aryl "release mechanism," and a spermine cargo.[1] Its design facilitates active uptake by the PTS. Once inside the cell, the reducing intracellular environment triggers the quinone, leading to a cyclization reaction that releases free spermine and a lactone byproduct.[1] The subsequent increase in intracellular spermine levels serves as a direct measure of PTS activity. This document provides detailed protocols for utilizing this compound to assay PTS functionality in mammalian cells.
Principle of the Method
The assay quantifies the activity of the polyamine transport system by measuring the intracellular accumulation of spermine following treatment with this compound. The prodrug is actively transported into the cell via the PTS. The intracellular reducing environment then mediates the release of spermine from the prodrug construct. The change in intracellular spermine concentration, quantified by High-Performance Liquid Chromatography (HPLC), is directly proportional to the PTS activity of the cells. Comparing the results from cells treated with the prodrug to untreated cells and cells treated with native spermine allows for the assessment of transport efficiency and the subsequent intracellular release of the active molecule.
Data Presentation
Quantitative Analysis of Intracellular Polyamines
The following table summarizes the changes in intracellular polyamine concentrations in Snyder Robinson Syndrome (SRS) patient-derived fibroblast cell lines following treatment with this compound or spermine. Data is expressed in nmol/mg protein and represents the mean of triplicate experiments ± standard deviation.[1]
| Cell Line | Treatment (5 µM) | Putrescine (nmol/mg) | Spermidine (nmol/mg) | Spermine (nmol/mg) | Spermidine/Spermine Ratio |
| Wild-Type (CMS-24949) | Untreated | 0.2 ± 0.02 | 1.4 ± 0.1 | 2.5 ± 0.2 | 0.56 |
| Spermine | 0.1 ± 0.01 | 1.2 ± 0.1 | 3.5 ± 0.3 | 0.34 | |
| Prodrug 1 | 0.1 ± 0.01 | 1.3 ± 0.1 | 3.0 ± 0.2 | 0.43 | |
| SRS Mutant (CMS-26559) | Untreated | 0.3 ± 0.03 | 4.5 ± 0.4 | 0.5 ± 0.05 | 9.0 |
| Spermine | 0.2 ± 0.02 | 2.0 ± 0.2 | 3.0 ± 0.3 | 0.67 | |
| Prodrug 1 | 0.2 ± 0.02 | 2.5 ± 0.2 | 2.5 ± 0.2 | 1.0 | |
| SRS Mutant (CMS-6233) | Untreated | 0.4 ± 0.04 | 3.5 ± 0.3 | 0.2 ± 0.02 | 17.5 |
| Spermine | 0.2 ± 0.02 | 1.5 ± 0.1 | 2.8 ± 0.3 | 0.54 | |
| Prodrug 1 | 0.3 ± 0.03 | 2.5 ± 0.2 | 1.5 ± 0.1 | 1.67 | |
| SRS Mutant (CMS-23916) | Untreated | 0.5 ± 0.05 | 3.3 ± 0.3 | 1.0 ± 0.1 | 3.3 |
| Spermine | 0.3 ± 0.03 | 1.5 ± 0.1 | 2.7 ± 0.2 | 0.56 | |
| Prodrug 1 | 0.4 ± 0.04 | 3.0 ± 0.3 | 1.1 ± 0.1 | 2.73 |
Cytotoxicity Data
The cytotoxicity of this compound, spermine, and the lactone byproduct was evaluated in wild-type and SRS mutant fibroblast cell lines. The following table shows the IC50 values after 72 hours of incubation.
| Cell Line | Spermine IC50 (µM) | Prodrug 1 IC50 (µM) | Lactone Byproduct IC50 (µM) |
| Wild-Type (CMS-24949) | >100 | >100 | >100 |
| SRS Mutant (CMS-26559) | >100 | >100 | >100 |
| SRS Mutant (CMS-6233) | >100 | >100 | >100 |
| SRS Mutant (CMS-23916) | >100 | >100 | >100 |
Mandatory Visualizations
Caption: Mechanism of this compound uptake and intracellular activation.
Caption: Experimental workflow for assaying PTS activity using this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol is based on methods for culturing human fibroblasts.
Materials:
-
Human fibroblast cell lines (e.g., wild-type and SRS patient-derived)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
This compound
-
Spermine
-
Aminoguanidine (amine oxidase inhibitor)
-
Vehicle (e.g., DMSO or sterile water)
Procedure:
-
Cell Seeding:
-
Culture human fibroblasts in DMEM supplemented with 15% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the cells into 6-well plates at a density that will allow them to reach approximately 70-80% confluency at the time of harvest.
-
-
Cell Treatment:
-
Prepare stock solutions of this compound and Spermine.
-
Once cells have adhered and are actively growing (typically 24 hours after seeding), replace the medium with fresh medium containing the treatments. Include the following conditions in triplicate:
-
Vehicle control
-
Spermine (e.g., 5 µM)
-
This compound (e.g., 5 µM)
-
-
Add aminoguanidine (to a final concentration of 1 mM) to all wells to inhibit amine oxidases that can degrade polyamines.
-
-
Incubation:
-
Incubate the treated cells for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
Protocol 2: Intracellular Polyamine Extraction and Quantification by HPLC
This protocol is a generalized procedure based on established methods for polyamine analysis.
Materials:
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Dansyl chloride
-
Acetone
-
Proline
-
Toluene
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Polyamine standards (Putrescine, Spermidine, Spermine)
-
BCA Protein Assay Kit
Procedure:
-
Cell Harvest and Lysis:
-
After incubation, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold 0.5 M PCA or 10% TCA to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.
-
Carefully collect the supernatant, which contains the polyamines.
-
-
Protein Quantification:
-
Wash the protein pellet with ethanol and then resuspend it in a known volume of 0.1 M NaOH.
-
Determine the protein concentration using a BCA Protein Assay Kit to normalize the polyamine levels.
-
-
Derivatization:
-
The following is a representative dansylation procedure. Specific concentrations and volumes may need optimization.
-
To a known volume of the acid supernatant, add a saturating amount of dansyl chloride in acetone.
-
Add a saturated sodium bicarbonate solution to adjust the pH to the alkaline range (pH ~9.5).
-
Incubate the reaction mixture in the dark at 60°C for 1 hour.
-
Add proline to the mixture to react with excess dansyl chloride.
-
Extract the dansylated polyamines with toluene.
-
Evaporate the toluene phase to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile) for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 column.
-
Use a gradient of acetonitrile and water to separate the dansylated polyamines.
-
Detect the separated polyamines using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 515 nm for dansyl derivatives.
-
Quantify the polyamine concentrations by comparing the peak areas to those of known standards.
-
Data Analysis and Interpretation
-
Calculate Polyamine Concentrations: From the HPLC chromatograms, determine the concentration of putrescine, spermidine, and spermine in each sample based on the standard curve.
-
Normalize to Protein Content: Normalize the polyamine concentration to the total protein content of each sample. The final units will be nmol of polyamine per mg of protein.
-
Calculate Spermidine/Spermine Ratio: For each sample, calculate the ratio of spermidine to spermine. This is a critical indicator of polyamine homeostasis, especially in the context of SRS.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine if the changes in polyamine levels between different treatment groups are statistically significant.
-
Interpretation:
-
A significant increase in intracellular spermine levels in cells treated with this compound compared to the vehicle control is indicative of active polyamine transport.
-
Comparing the spermine increase from the prodrug to that from equimolar native spermine can provide insights into the efficiency of both transport and intracellular release.
-
In cell lines with known or suspected defects in PTS, a diminished increase in spermine after prodrug treatment would be expected.
-
The rebalancing of the spermidine/spermine ratio in SRS cells demonstrates the therapeutic potential of the prodrug approach.
-
Troubleshooting
-
High Variability between Replicates: Ensure consistent cell seeding density and treatment application. Check for pipetting errors.
-
Low/No Increase in Spermine with Prodrug Treatment:
-
Confirm the viability of the cells.
-
Verify the integrity and concentration of the this compound stock solution.
-
The cell line may have very low PTS activity. Consider using a positive control cell line known to have a high PTS activity.
-
The intracellular reducing environment may be insufficient to activate the prodrug.
-
-
Broad or Tailing Peaks in HPLC:
-
Optimize the HPLC mobile phase gradient and flow rate.
-
Ensure complete derivatization.
-
Check the column for degradation.
-
-
Cell Death Observed after Treatment: Although this compound has shown low toxicity, perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
References
In Vitro Models for Studying Spermine Prodrug-1 Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermine Prodrug-1 has been developed as a potential therapeutic agent for Snyder-Robinson Syndrome (SRS), a rare genetic disorder characterized by a deficiency in spermine synthase, leading to low intracellular spermine levels.[1] This prodrug is designed to deliver spermine into cells via the polyamine transport system, where it is then activated through a redox-sensitive mechanism to release active spermine.[1] While preclinical studies have shown its potential efficacy, a thorough in vitro toxicological assessment is crucial for its continued development. These application notes provide a framework and detailed protocols for evaluating the potential toxicity of this compound in relevant in vitro models.
General Considerations for In Vitro Prodrug Toxicity Testing
When evaluating the toxicity of a prodrug such as this compound, it is essential to consider its unique characteristics. Unlike conventional drugs, a prodrug's toxicity profile may be influenced by its conversion to the active compound, the active compound itself, and any byproducts of this conversion.
Key considerations include:
-
Metabolic Activation: The conversion of this compound to active spermine is a critical step that may influence its toxicity. In vitro systems should ideally possess the necessary enzymatic machinery to facilitate this conversion. For many prodrugs, this involves enzymes primarily found in the liver, such as cytochrome P450s. While the activation of this compound is described as a redox-sensitive process that can occur intracellularly, it is important to characterize its activation in the chosen cell models.[1]
-
Choice of In Vitro Model: The selection of an appropriate cell model is paramount. For this compound, which targets a genetic disorder, patient-derived cells, such as fibroblasts from individuals with Snyder-Robinson Syndrome, are highly relevant.[1] It is also beneficial to include control, healthy cell lines to assess for off-target effects and general cytotoxicity. The cell line should also be assessed for the presence of the polyamine transport system, which is utilized by this compound for cellular entry.
-
Role of Serum Components: The composition of the cell culture medium, particularly the serum, can impact the stability and metabolism of the prodrug. For instance, amine oxidases present in fetal bovine serum (FBS) can degrade polyamines and their analogues.[1] It is therefore advisable to either use serum-free medium or to include an amine oxidase inhibitor, such as aminoguanidine, in the culture medium to obtain more accurate and reproducible results.
Recommended In Vitro Models for this compound Toxicity Studies
| Cell Line Type | Specific Examples | Rationale for Use |
| Primary Human Fibroblasts (SRS Patient-Derived) | CMS-26559, CMS-6233, CMS-23916 | Disease-relevant model to assess efficacy and toxicity in the target patient population. |
| Primary Human Fibroblasts (Wild-Type) | CMS-24949 | Healthy control to determine the general cytotoxic potential of the prodrug and its metabolites. |
| Human Liver Cell Line | HepG2 | To evaluate potential hepatotoxicity, as the liver is a primary site of drug metabolism. |
| Human Neuronal Cell Line | SH-SY5Y | To assess potential neurotoxicity, given the neurological symptoms associated with SRS. |
| Human Kidney Cell Line | HEK293 | To evaluate potential nephrotoxicity, as the kidneys are a major route of drug excretion. |
Experimental Protocols
Cell Viability Assays
Cell viability assays are fundamental for determining the concentration at which a compound exhibits cytotoxic effects.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the prodrug. Include wells with medium only (blank) and cells with medium but no prodrug (vehicle control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat them with different concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Oxidative Stress Assay: Intracellular ROS Measurement
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the intracellular levels of reactive oxygen species (ROS).
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Treat cells with this compound for a suitable duration.
-
Harvest and resuspend the cells in ice-cold PBS.
-
Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA.
-
Subject the slides to electrophoresis under alkaline conditions to unwind the DNA and allow damaged DNA fragments to migrate out of the nucleus.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software (measuring tail length, tail intensity, and tail moment).
Data Presentation
Quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound, exposure times, and cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| Wild-Type Fibroblasts | >100 | >100 | >100 |
| SRS Fibroblasts | >100 | >100 | >100 |
| HepG2 | Data to be determined | Data to be determined | Data to be determined |
| SH-SY5Y | Data to be determined | Data to be determined | Data to be determined |
| HEK293 | Data to be determined | Data to be determined | Data to be determined |
| Data from existing literature suggests low cytotoxicity in fibroblasts. |
Table 2: Induction of Apoptosis by this compound (% of Apoptotic Cells)
| Concentration (µM) | Wild-Type Fibroblasts | SRS Fibroblasts |
| Vehicle Control | Data to be determined | Data to be determined |
| [Concentration 1] | Data to be determined | Data to be determined |
| [Concentration 2] | Data to be determined | Data to be determined |
| [Concentration 3] | Data to be determined | Data to be determined |
Table 3: Oxidative Stress and Genotoxicity Markers
| Parameter | Wild-Type Fibroblasts | SRS Fibroblasts |
| Intracellular ROS (Fold Change) | Data to be determined | Data to be determined |
| DNA Damage (Comet Assay Tail Moment) | Data to be determined | Data to be determined |
Visualization of Pathways and Workflows
Signaling Pathways
The toxicity of spermine, the active metabolite of this compound, is often linked to its catabolism, which can generate reactive oxygen species (ROS) and aldehydes, leading to oxidative stress and apoptosis.
References
Application Notes and Protocols: Lentiviral Transduction for SRS Models and Spermine Prodrug-1 Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Snyder-Robinson Syndrome (SRS) is a rare X-linked intellectual disability disorder caused by mutations in the SMS gene, which encodes spermine synthase. This enzyme is critical for the conversion of spermidine to spermine. A key biochemical feature of SRS is an elevated spermidine-to-spermine ratio in cells.[1] Serine/Arginine-rich Splicing Factors (SRSFs) are a family of proteins essential for constitutive and alternative splicing of pre-mRNA. Dysregulation of SRSF proteins, such as SRSF1 and SRSF2, has been implicated in various diseases. This document provides detailed protocols for 1) the creation of cellular models of SRS through lentiviral-mediated knockdown of SRSF1, a key splicing factor, and 2) the subsequent testing of a novel therapeutic, Spermine Prodrug-1, aimed at restoring normal polyamine levels.
Data Summary
The following tables summarize key quantitative data relevant to the experimental protocols detailed in this document.
Table 1: Lentiviral Transduction Efficiency in Various Cell Lines
| Cell Line | Transduction Method | Marker Gene | Transduction Efficiency (%) | Reference |
| HEK293T | Lentivirus (VSV-G) | GFP | 90-95% | [2] |
| HeLa | Lentivirus (VSV-G) | GFP | 85-90% | [3] |
| MRC5Vi (human fibroblast) | Lentivirus (VSV-G) | GFP | ~80% (at high MOI) | [4] |
| C5N (murine keratinocyte) | Lentivirus (VSV-G) | GFP | ~70% (at high MOI) | [4] |
| BV-2 (murine microglial) | Lentivirus | EGFP | >90% (with selection) |
Table 2: Cytotoxicity of Spermine and this compound
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Spermine | Normal Human Fibroblasts | Proliferation | 72 | 2.0 ± 0.5 | |
| Spermidine | Normal Human Fibroblasts | Proliferation | 72 | 4.4 ± 1.2 | |
| Spermine | Caco-2 (human intestinal) | Real-Time Cell Analysis | 72 | >1000 | |
| Spermidine | Caco-2 (human intestinal) | Real-Time Cell Analysis | 72 | >1000 | |
| SBP-101 (polyamine analogue) | CaOV-3 (ovarian cancer) | Viability | 72 | <2.0 | |
| SBP-101 (polyamine analogue) | Sk-OV-3 (ovarian cancer) | Viability | 72 | <2.0 |
Table 3: Intracellular Polyamine Ratios in SRS Models
| Cell Line/Model | Condition | Spermidine:Spermine Ratio | Reference |
| Wild-Type Fibroblasts | Untreated | ~1.0 | |
| SRS Patient Fibroblasts | Untreated | Significantly elevated (>2.0) | |
| SRS Patient Fibroblasts | Spermine Treatment | Ratio reduced towards wild-type levels | |
| SRS Patient Lymphoblasts | DFMO Treatment | Ratio significantly reduced | |
| SRS Drosophila Model | Untreated | Elevated | |
| SRS Drosophila Model | DFMO Treatment | Improved longevity |
Experimental Protocols
Part 1: Generation of an SRS Cellular Model via Lentiviral Knockdown of SRSF1
This protocol describes the creation of a stable cell line with reduced expression of SRSF1, a key splicing factor, to model aspects of SRS cellular dysfunction.
Materials:
-
HEK293T cells
-
Target cells (e.g., human fibroblasts)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with shRNA targeting SRSF1 (and a fluorescent marker like GFP)
-
Lentiviral transfer plasmid with a non-targeting scramble shRNA (control)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Polybrene
-
Puromycin (if the vector contains a resistance cassette)
-
Flow cytometer
-
qPCR reagents for knockdown validation
-
Western blot reagents for knockdown validation
Protocol:
-
Lentivirus Production (Day 1-3):
-
Day 1: Seed 5 x 10^6 HEK293T cells in a 10 cm dish.
-
Day 2: Co-transfect the HEK293T cells with the packaging plasmids and the SRSF1-shRNA (or scramble) transfer plasmid using a suitable transfection reagent.
-
Day 3: 48-72 hours post-transfection, harvest the viral supernatant and filter it through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Lentiviral Transduction (Day 4-5):
-
Day 4: Seed 1 x 10^5 target cells per well in a 6-well plate.
-
Day 5: On the following day, replace the medium with fresh medium containing 8 µg/mL polybrene. Add the viral supernatant to the cells at various multiplicities of infection (MOI).
-
-
Selection and Expansion of Transduced Cells (Day 6 onwards):
-
48-72 hours post-transduction, assess transduction efficiency by observing GFP expression under a fluorescence microscope or by flow cytometry.
-
If using a puromycin resistance vector, add the appropriate concentration of puromycin to select for stably transduced cells.
-
Expand the stable cell lines.
-
-
Validation of SRSF1 Knockdown:
-
Quantitative PCR (qPCR): Extract RNA from the stable cell lines and perform qPCR to quantify the reduction in SRSF1 mRNA levels compared to the scramble control.
-
Western Blot: Lyse the cells and perform a Western blot to confirm a reduction in SRSF1 protein levels.
-
Part 2: Testing of this compound in the SRS Cellular Model
This section details the protocol for evaluating the efficacy of this compound in the generated SRSF1 knockdown cell model.
Materials:
-
SRSF1 knockdown and scramble control cell lines
-
This compound
-
Spermine (as a positive control)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)
-
Plate reader
-
Reagents for HPLC analysis of polyamines
-
HPLC system with a fluorescence detector
Protocols:
-
Cell Viability (MTT) Assay:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, spermine, and the vehicle control.
-
Incubate for 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. Calculate the IC50 value.
-
-
Analysis of Intracellular Polyamines by HPLC:
-
Seed the SRSF1 knockdown and scramble control cells in 6-well plates.
-
Treat the cells with a predetermined effective and non-toxic concentration of this compound or spermine for 48-72 hours.
-
Harvest the cells and perform protein precipitation with an acid (e.g., perchloric acid).
-
Derivatize the polyamines in the supernatant with a fluorescent tag (e.g., o-phthalaldehyde and N-acetyl-L-cysteine).
-
Separate the derivatized polyamines using a reversed-phase C18 column on an HPLC system.
-
Detect the fluorescent derivatives using a fluorometer with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Quantify the concentrations of spermidine and spermine and calculate the spermidine:spermine ratio.
-
Visualizations
Caption: Workflow for generating stable knockdown cell lines using lentiviral transduction.
Caption: Experimental workflow for testing this compound in an SRS cellular model.
Caption: Simplified signaling pathway involving SRSF1 and its impact on cellular processes.
References
Troubleshooting & Optimization
Overcoming poor cellular response to Spermine Prodrug-1
Welcome to the Technical Support Center for Spermine Prodrug-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemically modified, inactive form of spermine designed for enhanced cellular uptake. Its mechanism relies on a two-step process: cellular entry via the polyamine transport system (PTS) and subsequent intracellular activation to release active spermine.[1][2][3] The prodrug consists of three key components: a redox-sensitive trigger, a release mechanism, and the spermine molecule itself.[1][2] This design facilitates targeted intracellular delivery.
Q2: My cells are showing a poor response to this compound. What are the potential reasons?
A2: A poor cellular response to this compound can stem from several factors:
-
Low Polyamine Transporter Expression: The efficiency of prodrug uptake is directly dependent on the expression levels of the polyamine transport system (PTS) in your chosen cell line. Different cell types exhibit varying levels of these transporters.
-
Insufficient Intracellular Reduction: The activation of this compound is contingent upon intracellular reduction. Cells with compromised mitochondrial function or lower cellular reduction potential may import the prodrug but fail to efficiently convert it to its active spermine form.
-
Prodrug Degradation: this compound can be a substrate for amine oxidases present in cell culture media, particularly in the fetal bovine serum (FBS), leading to its degradation and the production of toxic byproducts.
-
Suboptimal Experimental Conditions: Factors such as incorrect drug concentration, insufficient incubation time, or unhealthy cell cultures can all contribute to a diminished response.
Q3: How can I enhance the cellular uptake of this compound?
A3: To improve the uptake of this compound, consider the following strategies:
-
Cell Line Selection: If possible, choose a cell line known to have high polyamine transport activity.
-
Deplete Intracellular Polyamines: Pre-treatment with a polyamine biosynthesis inhibitor, such as difluoromethylornithine (DFMO), can upregulate the polyamine transport system, thereby increasing the uptake of the prodrug.
-
Optimize Experimental Parameters: Conduct a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line.
Q4: I am observing cytotoxicity in my control (untreated) cells. What could be the cause?
A4: Cytotoxicity in control wells is a common issue in cell-based assays. Potential causes include:
-
Unhealthy Cells: Ensure you are using cells that are in the exponential growth phase and within a low passage number.
-
Contamination: Regularly check your cell cultures for microbial contamination.
-
Improper Seeding Density: Plating too few cells can lead to poor viability. It is crucial to optimize the seeding density for your specific cell line and assay duration.
Troubleshooting Guides
Poor Drug Efficacy
| Possible Cause | Recommended Solution |
| Low expression of polyamine transporters. | Characterize the expression of polyamine transporters in your cell line using qPCR or Western blot. Consider using a different cell line with higher transporter expression. |
| Inefficient intracellular activation of the prodrug. | Assess the reducing potential of your cells. Pre-treatment with N-acetylcysteine (NAC) may enhance the intracellular reducing environment. |
| Degradation of the prodrug by amine oxidases in the serum. | Add an amine oxidase inhibitor, such as aminoguanidine (AG), to the culture medium to prevent prodrug degradation. |
| Suboptimal drug concentration or incubation time. | Perform a dose-response study to identify the optimal concentration range. Conduct a time-course experiment to determine the ideal incubation period for maximal effect. |
| Cell line is resistant to spermine-induced effects. | Investigate downstream signaling pathways to confirm target engagement. Consider using a different cell line that is known to be sensitive to spermine. |
Inconsistent Results in Cell Viability Assays
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly and use a consistent pipetting technique. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Variable incubation times. | Standardize the timing of reagent addition and plate reading for all plates in an experiment. |
| Reagent preparation and handling. | Prepare fresh reagents for each experiment. Ensure thorough mixing of assay reagents before adding to the wells. |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density for Viability Assays
This protocol will help you determine the optimal number of cells to seed for your viability assays to ensure you are working within the linear range of the assay.
-
Prepare a single-cell suspension of your cells in the exponential growth phase.
-
Perform a cell count to determine the cell concentration.
-
Create a serial dilution of the cell suspension to achieve a range of cell densities (e.g., from 1,000 to 50,000 cells per well in a 96-well plate).
-
Seed the cells in triplicate for each density in a 96-well plate. Include wells with media only as a blank control.
-
Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Perform your chosen cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Plot the absorbance or luminescence values against the number of cells seeded.
-
Identify the linear range of the assay and select a seeding density within this range for your future experiments.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol provides a general workflow for assessing the induction of apoptosis by this compound by detecting key apoptosis markers.
-
Cell Treatment: Seed cells at the predetermined optimal density and treat with this compound at various concentrations and for the desired time. Include both positive and negative controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol can be used to measure changes in the expression of genes involved in polyamine transport or downstream signaling pathways in response to this compound treatment.
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot protocol. Following treatment, extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis if necessary.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for your gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the reference gene.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for poor cellular response.
References
- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Spermine Prodrug-1 Dosage for In Vitro Experiments
Welcome to the technical support center for Spermine Prodrug-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a redox-sensitive prodrug designed to deliver spermine into cells.[1] It consists of three key components: a quinone "trigger," a "trimethyl lock" release mechanism, and the spermine molecule.[1][2] The prodrug is designed to be taken up by cells through the polyamine transport system.[1][2] Once inside the cell, the quinone part of the prodrug is reduced by the intracellular redox environment. This reduction triggers a series of intramolecular reactions that lead to the release of active spermine.
Q2: What is a recommended starting concentration for this compound in my cell line?
The optimal concentration of this compound is cell-type dependent. For initial experiments, a dose-response study is recommended to determine the effective concentration for your specific cell line. Based on existing studies in fibroblast cell lines, a concentration range of 5 µM to 50 µM can be a good starting point. In some fibroblast cell lines, the IC50 value (the concentration that inhibits 50% of cell viability) was found to be greater than 100 µM after 72 hours of incubation, suggesting low cytotoxicity in these specific cells. For cancer cell lines, which can have different sensitivities to polyamines, it is crucial to perform a thorough dose-response analysis.
Q3: How stable is this compound in cell culture medium?
This compound can be degraded by amine oxidases present in fetal bovine serum (FBS), a common component of cell culture media. To prevent this degradation and ensure consistent results, it is highly recommended to add an amine oxidase inhibitor, such as aminoguanidine (AG) , to the culture medium. A concentration of 1 mM aminoguanidine has been shown to be effective in stabilizing the prodrug.
Q4: How can I measure the intracellular levels of released spermine?
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying intracellular polyamines, including spermine. The process typically involves cell lysis, extraction of polyamines, derivatization (e.g., with dansyl chloride), and subsequent separation and quantification by HPLC. This allows for the direct measurement of the increase in intracellular spermine concentration following treatment with this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no efficacy of this compound | Insufficient prodrug activation due to cellular redox state: Some cell lines may have a less reductive intracellular environment, leading to inefficient cleavage of the prodrug. | - Assess the cellular redox state: Use commercially available kits to measure the intracellular redox potential of your cell line. - Pre-treat with a reducing agent: For cell lines with a confirmed low reductive capacity, pre-incubation with a non-toxic reducing agent like N-acetylcysteine (NAC) at a concentration of 2 mM for 6 hours has been shown to enhance prodrug activation. |
| Prodrug degradation: As mentioned in the FAQs, amine oxidases in FBS can degrade the prodrug. | - Add aminoguanidine (1 mM) to the culture medium to inhibit amine oxidase activity. | |
| Inefficient cellular uptake: The cell line may have low expression or activity of the polyamine transport system. | - Verify polyamine transporter expression: If possible, assess the expression of key polyamine transporters in your cell line. - Compare with direct spermine treatment: Treat cells with spermine directly to determine if the lack of response is specific to the prodrug or a general insensitivity to spermine. | |
| High variability in experimental results | Inconsistent prodrug stability: Degradation of the prodrug can lead to variable effective concentrations. | - Always use freshly prepared solutions of this compound. - Ensure consistent use of aminoguanidine in all experiments. |
| Inconsistent cell conditions: Cell density and health can affect drug metabolism and response. | - Maintain consistent cell seeding densities and passage numbers. - Regularly check for mycoplasma contamination. | |
| Unexpected cytotoxicity | Off-target effects of the quinone moiety: The quinone structure itself can have biological activities, including the generation of reactive oxygen species (ROS). | - Include a vehicle control (solvent only) in all experiments. - Consider using a "spent" prodrug control (a prodrug that has already released its spermine) if available, to assess the effects of the byproduct. |
| Toxicity of released spermine: At high concentrations, spermine itself can be cytotoxic. | - Perform a dose-response curve with spermine alone to determine its cytotoxic concentration in your cell line. This will help to differentiate between prodrug-specific toxicity and the toxicity of the released spermine. |
Quantitative Data Summary
The following table summarizes the reported in vitro concentrations and IC50 values for this compound in human fibroblast cell lines.
| Cell Line | Treatment Condition | Concentration | Incubation Time | IC50 Value (µM) | Reference |
| CMS-26559 (mutant) | Prodrug 1 + 1 mM AG | 5 µM | 72 h | >100 | |
| CMS-6233 (mutant) | Prodrug 1 + 1 mM AG | 5 µM | 72 h | >100 | |
| CMS-23916 (mutant) | Prodrug 1 + 1 mM AG | 5 µM & 50 µM | 72 h | >100 | |
| CMS-24949 (wild-type) | Prodrug 1 + 1 mM AG | - | 72 h | >100 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. If using FBS, add aminoguanidine to a final concentration of 1 mM.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: HPLC Analysis of Intracellular Polyamines
This protocol allows for the quantification of intracellular spermine levels following treatment with this compound.
Materials:
-
This compound treated and untreated cells
-
Perchloric acid (PCA)
-
Dansyl chloride solution
-
Proline
-
Toluene
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
Procedure:
-
Cell Harvesting and Lysis: After treatment, wash the cells with cold PBS and lyse them by adding ice-cold PCA.
-
Polyamine Extraction: Centrifuge the lysate to pellet the protein and collect the supernatant containing the polyamines.
-
Derivatization: Add dansyl chloride to the supernatant to derivatize the polyamines. The reaction is stopped by adding proline.
-
Extraction of Dansylated Polyamines: Extract the dansylated polyamines with toluene.
-
HPLC Analysis: Evaporate the toluene and resuspend the residue in a suitable solvent. Inject the sample into the HPLC system for separation and quantification.
-
Quantification: Use a standard curve of known concentrations of dansylated spermine to quantify the amount of spermine in the samples.
Visualizations
Caption: Workflow of this compound activation.
Caption: Decision tree for troubleshooting low efficacy.
Caption: Potential signaling pathways affected by spermine.
References
Addressing stability issues of Spermine Prodrug-1 in culture media
Welcome to the technical support center for Spermine Prodrug-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter when using this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading in my culture medium. What are the common causes?
A1: The stability of this compound in culture media can be influenced by several factors. The most common causes of degradation are enzymatic activity and the chemical environment of the medium. Fetal bovine serum (FBS), a common supplement in culture media, contains amine oxidases that can degrade amine-containing molecules like spermine and its prodrugs[1]. Additionally, the pH of the culture medium can affect the chemical stability of the prodrug[2][3][4].
Q2: How can I determine the stability of this compound in my specific cell culture setup?
A2: To assess the stability, you can incubate this compound in your complete culture medium (including FBS) at 37°C for various time points (e.g., 0, 6, 12, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze it using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining intact prodrug and the appearance of the parent drug, spermine[1].
Q3: I am observing lower than expected efficacy of this compound in my cell-based assays. Could this be related to stability issues?
A3: Yes, lower than expected efficacy is often linked to premature degradation of the prodrug in the culture medium before it can be taken up by the cells. If the prodrug is degraded extracellularly, the concentration of the active form reaching the intracellular target will be reduced. It is also possible that some cell types have a lower capacity to internalize the prodrug or to convert it to its active form intracellularly.
Q4: What steps can I take to improve the stability of this compound in my experiments?
A4: To enhance stability, you can consider the following approaches:
-
Reduce FBS Concentration: If permissible for your cell line, reducing the concentration of FBS may decrease the activity of degradative enzymes.
-
Use Heat-Inactivated FBS: Heat inactivation of FBS can denature some of the enzymes responsible for prodrug degradation.
-
Optimize pH: Ensure your culture medium is buffered to a stable physiological pH, as significant pH shifts can affect prodrug stability.
-
Time-Course Experiments: For long-term experiments, consider replenishing the culture medium with fresh this compound at regular intervals to maintain a more consistent concentration.
Q5: Are there any known signaling pathways affected by spermine that I should be aware of when analyzing the effects of this compound?
A5: Yes, spermine and other polyamines are known to influence several key signaling pathways involved in cell growth, proliferation, and survival. These include the mTOR and Akt signaling pathways. The catabolism of spermine can also produce hydrogen peroxide, which can act as a signaling molecule. Understanding these pathways can help in interpreting the downstream effects of your this compound treatment.
Troubleshooting Guides
Issue 1: Rapid Loss of Prodrug in Culture Medium
Symptoms:
-
HPLC/LC-MS analysis shows a rapid decrease in the concentration of intact this compound over a short period (e.g., >50% loss in 12 hours).
-
Inconsistent results in cell viability or functional assays.
Possible Causes and Solutions:
| Cause | Solution |
| High Enzymatic Activity in FBS | 1. Use Heat-Inactivated FBS: Heat inactivation can reduce the activity of some degradative enzymes. 2. Reduce FBS Concentration: If your cell line tolerates it, lower the percentage of FBS in your culture medium. 3. Serum-Free Medium: If possible, adapt your cells to a serum-free medium for the duration of the experiment. |
| pH Instability of the Culture Medium | 1. Monitor pH: Regularly check the pH of your culture medium, especially in dense cultures where metabolic byproducts can cause acidification. 2. Use a Robust Buffering System: Ensure your medium (e.g., DMEM, RPMI-1640) contains an adequate buffering system like HEPES if significant pH changes are observed. |
| Inherent Chemical Instability of the Prodrug | 1. Consult Prodrug Datasheet: Review the manufacturer's data on the chemical stability of this compound under different conditions. 2. Fresh Preparation: Prepare fresh stock solutions of the prodrug for each experiment to avoid degradation during storage. |
Issue 2: Low Intracellular Concentration of Spermine After Prodrug Treatment
Symptoms:
-
LC-MS analysis of cell lysates shows minimal increase in intracellular spermine levels after treatment with this compound.
-
Lack of expected biological effect in cells.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Cellular Uptake | 1. Optimize Prodrug Concentration: Perform a dose-response experiment to determine the optimal concentration for cellular uptake without causing toxicity. 2. Increase Incubation Time: Extend the incubation period to allow for more time for the prodrug to be transported into the cells. |
| Inefficient Intracellular Conversion | 1. Cell Line Variation: Be aware that the enzymatic machinery required for prodrug activation can vary between different cell lines. 2. Investigate Conversion Mechanism: If the conversion mechanism is known (e.g., redox-sensitive), you can assess the cellular environment (e.g., intracellular redox state) that might be affecting the conversion. |
| Extracellular Degradation | 1. Follow Steps in Issue 1: Address any extracellular stability issues to ensure sufficient intact prodrug is available for cellular uptake. |
Data Presentation
Table 1: Illustrative Stability of this compound in Different Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in DMEM + 10% Heat-Inactivated FBS | % Remaining in Serum-Free DMEM |
| 0 | 100% | 100% | 100% |
| 6 | 75% | 88% | 98% |
| 12 | 52% | 75% | 95% |
| 24 | 28% | 55% | 91% |
| 48 | <10% | 30% | 85% |
Table 2: Illustrative Comparison of Intracellular Spermine Levels After 24-hour Treatment
| Cell Line | Treatment | Intracellular Spermine (nmol/mg protein) | Fold Increase over Control |
| Cell Line A | Control (Untreated) | 1.5 | - |
| 10 µM this compound | 4.8 | 3.2 | |
| Cell Line B | Control (Untreated) | 1.8 | - |
| 10 µM this compound | 2.5 | 1.4 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Stability
Objective: To quantify the degradation of this compound in culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (with and without FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Spike the stock solution into the desired culture medium to a final concentration of 10 µM.
-
Incubate the medium at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect 100 µL aliquots.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile to each aliquot.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
Inject 20 µL of the sample onto the HPLC system.
-
Use a mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution of this compound and its degradation products at a suitable wavelength (e.g., 254 nm).
-
Quantify the peak area of the intact prodrug at each time point and calculate the percentage remaining relative to the 0-hour time point.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of this compound on a cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the prodrug. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 2-4 hours at 37°C until formazan crystals form.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a plate reader.
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Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for low efficacy of this compound.
Caption: Simplified signaling pathways influenced by spermine.
References
- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Investigating Potential Off-Target Effects of Spermine Prodrug-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Spermine Prodrug-1.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a redox-sensitive prodrug designed for the targeted intracellular delivery of spermine.[1][2][3] It is composed of three key components: a redox-sensitive quinone "trigger," a "trimethyl lock (TML)" aryl release mechanism, and spermine.[1][2] The presence of spermine in the prodrug's structure facilitates its uptake via the polyamine transport system. Once inside the cell, the quinone trigger undergoes intracellular reduction to a hydroquinone, which then undergoes intramolecular cyclization to release free spermine and a lactone byproduct.
2. What are the known on-target effects of this compound?
The primary on-target effect of this compound is the restoration of intracellular spermine levels in cells with a functional polyamine transport system. This has been demonstrated in fibroblast cells derived from patients with Snyder Robinson Syndrome (SRS), a rare genetic disorder caused by mutations in the spermine synthase gene, leading to low intracellular spermine. In these cells, the prodrug was able to rebalance the intracellular polyamine pools. Furthermore, administration of the prodrug in a Drosophila model of SRS showed significant beneficial effects.
3. What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented, potential off-target effects can be hypothesized based on its components and mechanism of action:
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Spermine-related effects: The release of spermine could lead to off-target effects in cells that are not the intended target. Polyamines like spermine are involved in numerous cellular processes, including cell growth, proliferation, and apoptosis. Dysregulation of polyamine levels can have significant cellular consequences.
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Redox cycle interference: The redox-sensitive quinone trigger could potentially interact with other cellular redox systems, leading to unintended oxidative stress or other effects.
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Byproduct effects: The lactone byproduct generated upon spermine release may have its own biological activity.
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"Off-target" cell uptake: The prodrug is taken up by the polyamine transport system, which is active in many cell types, not just the target cells. This could lead to effects in non-target tissues.
4. What is the known toxicity profile of this compound?
In studies on wild-type and SRS mutant fibroblast cells, this compound, spermine itself, and the lactone byproduct were found to be relatively nontoxic, with IC50 values greater than 100 μM after 72 hours of incubation. However, it is important to note that the toxicity of spermine can be influenced by the presence of amine oxidases in bovine serum, which can be mitigated by the use of an amine oxidase inhibitor like aminoguanidine.
Troubleshooting Guides
Issue: High variability in experimental results.
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Possible Cause: Degradation of this compound in the culture medium.
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Troubleshooting Step: The stability of the prodrug is influenced by amine oxidases present in fetal bovine serum (FBS). It is recommended to include an amine oxidase inhibitor, such as aminoguanidine (AG), in the culture medium. The stability of the prodrug should be assessed over the time course of the experiment, as its degradation can be time-dependent even in the presence of AG.
-
-
Possible Cause: Differences in the reductive capacity of cell lines.
-
Troubleshooting Step: The activation of this compound is dependent on intracellular reduction. Cell lines with lower cellular reduction potential, potentially due to mitochondrial defects, may not efficiently convert the prodrug to its active form. Consider pre-incubating cells with N-acetylcysteine (NAC) to enhance the cellular reduction potential.
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Issue: No observable effect of the prodrug in a specific cell line.
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Possible Cause: Defective or saturated polyamine transport system.
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Troubleshooting Step: Confirm that the cell line expresses a functional polyamine transport system. This can be assessed by measuring the uptake of radiolabeled polyamines. If the transport system is functional, consider the possibility of saturation by high concentrations of polyamines in the culture medium.
-
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Possible Cause: Insufficient intracellular reduction.
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Troubleshooting Step: As mentioned above, some cell types may have a lower reductive capacity. Measure the intracellular levels of the prodrug and free spermine using techniques like HPLC to determine if the prodrug is being taken up but not converted. Co-treatment with a reducing agent like NAC could be explored.
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Data Presentation
Table 1: In Vitro Toxicity of this compound and Related Compounds
| Compound | Cell Type | Incubation Time (h) | IC50 (μM) |
| This compound | Wild-type & SRS Mutant Fibroblasts | 72 | > 100 |
| Spermine | Wild-type & SRS Mutant Fibroblasts | 72 | > 100 |
| Lactone Byproduct | Wild-type & SRS Mutant Fibroblasts | 72 | > 100 |
Data sourced from a study on the development of a redox-sensitive spermine prodrug for Snyder Robinson Syndrome.
Experimental Protocols
Protocol 1: Assessment of Off-Target Cytotoxicity
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Cell Culture: Plate the cells of interest in 96-well plates at a predetermined density and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of this compound, spermine, and the lactone byproduct in complete culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
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Incubation: Remove the old medium from the cells and add the treatment solutions. Incubate for 24, 48, and 72 hours.
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Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Protocol 2: Analysis of Intracellular Polyamine Levels by HPLC
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Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them using a suitable lysis buffer.
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Derivatization: Derivatize the polyamines in the cell lysate with a fluorescent tagging agent, such as dansyl chloride.
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HPLC Analysis: Separate and quantify the derivatized polyamines using a reverse-phase HPLC system with a fluorescence detector.
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Quantification: Use a standard curve of known polyamine concentrations to quantify the intracellular levels of putrescine, spermidine, and spermine.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified polyamine metabolic pathway.
Caption: General workflow for investigating off-target effects.
References
- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Spermine Prodrug-1 (SP-1) Uptake with N-acetylcysteine (NAC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spermine Prodrug-1 (SP-1) and N-acetylcysteine (NAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (SP-1) and what is its mechanism of action?
A1: this compound (SP-1) is a redox-sensitive prodrug designed for spermine replacement therapy, particularly for conditions like Snyder-Robinson Syndrome (SRS), which is characterized by low intracellular spermine levels.[1][2] SP-1 consists of three key components: a redox-sensitive quinone "trigger," a "trimethyl lock (TML)" aryl release mechanism, and the spermine molecule.[1][2] The design allows it to be recognized and taken up by the cell's polyamine transport system.[1] Once inside the cell, the quinone trigger is reduced, initiating an intramolecular cyclization that releases free spermine.
Q2: What is the rationale for using N-acetylcysteine (NAC) in conjunction with SP-1?
A2: N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and helps to improve the intracellular reducing potential. The release of active spermine from SP-1 is dependent on intracellular reduction. In some cell lines, particularly those with mitochondrial defects or a lower cellular reduction potential, the conversion of SP-1 to spermine may be inefficient. Pre-treatment with NAC can enhance the intracellular reduction of SP-1, thereby increasing the release of spermine and the overall efficacy of the prodrug.
Q3: Has the combination of NAC and SP-1 been shown to be effective?
A3: Yes, studies have shown that in Snyder-Robinson Syndrome (SRS) fibroblast cell lines that were otherwise unresponsive to SP-1, pretreatment with NAC significantly increased the intracellular spermine concentration following SP-1 administration.
Q4: Is SP-1 stable in cell culture media?
A4: The stability of SP-1 in cell culture media can be affected by amine oxidases present in fetal bovine serum (FBS). To mitigate degradation, the use of an amine oxidase inhibitor, such as aminoguanidine (AG), is often recommended during experiments. One end of the spermine molecule in the prodrug is protected as an amide, which offers some shielding from degradation.
Troubleshooting Guide
Issue 1: Low or variable intracellular spermine levels after SP-1 treatment.
| Possible Cause | Suggestion | Reference |
| Low Cellular Reduction Potential | Pre-treat cells with 2 mM N-acetylcysteine (NAC) for 6 hours before and during SP-1 incubation to improve the intracellular reducing environment. | |
| Prodrug Degradation | Add an amine oxidase inhibitor, such as 1 mM aminoguanidine (AG), to the cell culture medium to prevent degradation of SP-1 by enzymes in the serum. | |
| Inefficient Cellular Uptake | Confirm that the polyamine transport system is active in your cell line. The uptake of SP-1 is dependent on this system. | |
| Incorrect Dosage or Incubation Time | Optimize the concentration of SP-1 and the incubation time for your specific cell line. A concentration of 5 µM for 24 hours has been shown to be effective in SRS fibroblasts. | |
| Issues with Spermine Measurement | Ensure your HPLC protocol for polyamine analysis is optimized and validated for your samples. Pre-column derivatization is often required for sensitive detection. |
Issue 2: High background or no signal in HPLC analysis of intracellular spermine.
| Possible Cause | Suggestion | Reference |
| Inefficient Derivatization | Optimize the derivatization step with agents like o-phthalaldehyde and N-acetyl-L-cysteine for fluorescent detection. Ensure proper pH and reaction time. | |
| Contamination of Samples | Use high-purity reagents and ensure clean sample preparation to avoid interfering peaks in the chromatogram. | |
| Low Detector Sensitivity | Use a fluorescence detector for higher sensitivity in detecting derivatized polyamines. Set the excitation and emission wavelengths appropriately (e.g., 340 nm excitation and 450 nm emission for o-phthalaldehyde derivatives). | |
| Poor Chromatographic Separation | Optimize the mobile phase gradient and column type (e.g., reversed-phase C18) to achieve good resolution of spermine from other cellular components. |
Quantitative Data
Table 1: Effect of NAC Pretreatment on Intracellular Spermine Concentration in SP-1 Treated SRS Fibroblasts
| Treatment Group | SP-1 Concentration (µM) | NAC Concentration (mM) | Incubation Time (hours) | Relative Intracellular Spermine Concentration |
| Untreated Control | 0 | 0 | 24 | Baseline |
| SP-1 Only | 5 | 0 | 24 | Moderate Increase |
| SP-1 + NAC | 5 | 2 (6h pre-incubation) | 24 | Significant Increase |
This table summarizes the findings from Figure 6 in "Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome". The study demonstrated that the combination of SP-1 and NAC resulted in a visually significant increase in intracellular spermine compared to the untreated group and the group treated with SP-1 alone.
Experimental Protocols
1. Cell Culture and Treatment for Enhanced SP-1 Efficacy
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Cell Line: Snyder-Robinson Syndrome (SRS) human fibroblasts.
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Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS).
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Protocol:
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Plate SRS fibroblasts and allow them to adhere and grow to the desired confluency.
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For the NAC-enhanced treatment group, pre-treat the cells with 2 mM N-acetylcysteine (NAC) in fresh culture medium for 6 hours.
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After the pre-treatment, add 5 µM of this compound (SP-1) to the medium containing NAC. For the control group (SP-1 only), add 5 µM of SP-1 to fresh medium without NAC.
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Incubate the cells for 24 hours at 37°C in a CO2 incubator.
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Following incubation, harvest the cells for analysis of intracellular polyamine levels.
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2. Measurement of Intracellular Spermine by HPLC
This protocol is a modified version based on established methods for polyamine analysis.
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Sample Preparation:
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Harvest approximately 2 million cells by trypsinization.
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Homogenize the cell pellet in 150 µL of 0.2 M perchloric acid buffer.
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Centrifuge to pellet the protein precipitate.
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Collect the supernatant for derivatization.
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Derivatization:
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Mix the sample supernatant with a derivatizing agent such as a solution of o-phthalaldehyde and N-acetyl-L-cysteine.
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Incubate at room temperature in the dark for a specified time to allow the reaction to complete.
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HPLC Analysis:
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Inject the derivatized sample into an HPLC system equipped with a reversed-phase C18 column.
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Use a gradient elution with a suitable mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer).
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Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
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Quantify the spermine concentration by comparing the peak area to a standard curve of known spermine concentrations.
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Visualizations
Caption: Experimental workflow for enhancing SP-1 uptake with NAC.
Caption: Proposed pathway for NAC enhancement of SP-1 efficacy.
References
Technical Support Center: Aminoguanidine for Spermine Prodrug-1 Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of aminoguanidine to prevent the degradation of Spermine Prodrug-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a redox-sensitive molecule designed to deliver spermine into cells for therapeutic purposes, such as in Snyder Robinson Syndrome (SRS), a condition characterized by low intracellular spermine levels.[1][2] The stability of this compound is a concern in in vitro experiments because it can be degraded by amine oxidases present in fetal bovine serum (FBS), a common supplement in cell culture media.[3] This degradation can lead to a lower effective concentration of the prodrug and the production of cytotoxic byproducts, potentially confounding experimental results.[4][5]
Q2: What is aminoguanidine and how does it prevent this compound degradation?
A2: Aminoguanidine is a small molecule that acts as an inhibitor of amine oxidases, particularly diamine oxidase (DAO) and serum amine oxidases found in FBS. By inhibiting these enzymes, aminoguanidine prevents the oxidative degradation of the polyamine portion of this compound, thereby increasing its stability in cell culture media.
Q3: What are the degradation products of spermine and its prodrugs, and why are they problematic?
A3: The enzymatic degradation of spermine and related compounds by amine oxidases produces reactive aldehydes, such as acrolein, and hydrogen peroxide (H₂O₂). These byproducts can be toxic to cells, inducing cytotoxicity and affecting cell proliferation, which can interfere with the interpretation of experimental outcomes.
Q4: At what concentration should I use aminoguanidine?
A4: A concentration of 1 mM aminoguanidine has been shown to be effective in protecting this compound from degradation in cell culture media containing 15% FBS. It is important to note that aminoguanidine itself has been found to have no effect on cell proliferation at concentrations up to 10⁻³ M (1 mM).
Q5: How significant is the effect of aminoguanidine on this compound stability?
A5: The presence of aminoguanidine significantly enhances the stability of this compound. In one study, after 24 hours in media with 15% FBS, 93% of the prodrug remained in the presence of 1 mM aminoguanidine, compared to only 65% in its absence.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in experimental results with this compound. | Degradation of the prodrug by amine oxidases in the serum-containing media. | Add 1 mM aminoguanidine to your cell culture media to inhibit amine oxidase activity. Consider pre-incubating the FBS with aminoguanidine for 24 hours before preparing the final media. |
| Observed cytotoxicity is higher than expected with this compound treatment. | Accumulation of toxic byproducts (e.g., acrolein, H₂O₂) from prodrug degradation. | Incorporate aminoguanidine (1 mM) into your experimental setup to prevent the formation of these cytotoxic metabolites. Alternatively, consider using a serum-free medium if your cell line permits, as this will eliminate the source of the amine oxidases. |
| This compound appears to have a shorter half-life than anticipated. | Rapid degradation by serum amine oxidases. | The estimated half-life of this compound in the absence of an inhibitor is approximately 72 hours. The addition of 1 mM aminoguanidine can extend this half-life, although its protective effect may diminish in longer-term experiments (beyond 24 hours). For extended experiments, refreshing the media with aminoguanidine may be necessary. |
| Difficulty replicating published data on this compound efficacy. | Differences in experimental protocols, specifically the use of an amine oxidase inhibitor. | Ensure that your protocol includes the use of aminoguanidine, as this is a common practice in polyamine research to prevent artifacts from degradation. Compare your aminoguanidine concentration and incubation times with those reported in the literature. |
Data Presentation
Table 1: Stability of this compound in DMEM with 15% FBS at 37°C
| Time (hours) | % Prodrug-1 Remaining (without Aminoguanidine) | % Prodrug-1 Remaining (with 1 mM Aminoguanidine) |
| 0 | 100% | 100% |
| 24 | 65% | 93% |
| 72 | ~50% (estimated half-life) | 64% |
Data summarized from a study on the development of a redox-sensitive spermine prodrug.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound
This protocol is adapted from a published study to determine the stability of this compound in the presence and absence of aminoguanidine.
Materials:
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This compound
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Aminoguanidine hydrochloride
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High-Performance Liquid Chromatography (HPLC) system
Procedure:
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Prepare complete DMEM containing 15% FBS.
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Create two experimental groups:
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Group A: Complete DMEM with this compound.
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Group B: Complete DMEM with this compound and 1 mM aminoguanidine.
-
-
Incubate both groups at 37°C.
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Collect aliquots at specified time points (e.g., 0, 24, 48, and 72 hours).
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Analyze the concentration of the remaining this compound in the aliquots using HPLC.
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Calculate the percentage of remaining prodrug at each time point relative to the 0-hour time point.
Visualizations
Caption: Degradation of this compound by serum amine oxidases and its inhibition by aminoguanidine.
Caption: Workflow for assessing this compound stability with and without aminoguanidine.
References
- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Identification and Characterization of Novel, Small Molecule Inhibitor" by Amelia Bryn Furbish [medica-musc.researchcommons.org]
Troubleshooting low efficacy of Spermine Prodrug-1 in specific cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low efficacy of Spermine Prodrug-1 in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a redox-sensitive prodrug designed for targeted intracellular delivery of spermine.[1][2] It is composed of three key parts: a redox-sensitive quinone "trigger," a "trimethyl lock" aryl release mechanism, and a spermine molecule.[1][2][3] The prodrug is recognized and taken up by the cell's polyamine transport system. Once inside the cell, the quinone component is reduced, initiating an intramolecular cyclization that releases active spermine and an inactive lactone byproduct.
Q2: We are observing low efficacy of this compound in our cell line, while exogenous spermine works as expected. What is the likely cause?
A2: A primary cause for low efficacy in specific cell lines, particularly certain Snyder Robinson Syndrome (SRS) fibroblasts, is a deficient intracellular reduction potential. While the cells can successfully import the prodrug via the polyamine transport system, they lack the necessary reducing capacity to efficiently convert the prodrug's quinone "trigger" into its active hydroquinone form. This failure to activate the prodrug prevents the release of spermine, leading to a lack of biological effect. This issue is often linked to underlying mitochondrial defects within these specific cell types.
Q3: How can we determine if our cell line has a low cellular reduction potential?
A3: You can investigate the mitochondrial function of your cell line, as it is a key indicator of cellular reduction potential. A recommended method is to assess the mitochondrial membrane potential (MMP) using fluorescent dyes. For example, JC-1 is a cationic dye that accumulates in healthy mitochondria and fluoresces red, while in cells with impaired mitochondria, it remains in the cytoplasm as monomers and fluoresces green. A lower red-to-green fluorescence ratio in your target cell line compared to a responsive control line would suggest compromised mitochondrial function and, consequently, a lower reduction potential.
Q4: Is there a way to rescue the activity of this compound in these unresponsive cell lines?
A4: Yes, it is possible to convert a prodrug-unresponsive cell line into a responsive one. Pre-incubation of the cells with N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, can boost the cellular reduction potential. This enhanced reducing environment can facilitate the necessary conversion of the prodrug to release active spermine.
Q5: What is the stability of this compound in cell culture media?
A5: The prodrug's stability can be affected by amine oxidases present in fetal bovine serum (FBS). In DMEM with 15% FBS, the estimated half-life of the prodrug is approximately 72 hours. The stability can be significantly improved by adding an amine oxidase inhibitor, such as aminoguanidine (AG), to the culture medium. For instance, after 24 hours in the presence of 1 mM AG, 93% of the prodrug remains, compared to only 65% without the inhibitor.
Q6: We are seeing high variability between replicate wells in our cell-based assays. What could be the cause?
A6: High variability is a common issue in microplate-based assays and can stem from several factors unrelated to the prodrug itself. Key areas to check include inconsistent cell seeding, pipetting errors, and the "edge effect," where wells on the perimeter of the plate evaporate more quickly. Ensure your cell suspension is homogenous, your pipettes are calibrated, and consider filling the outer wells of the plate with sterile PBS or media to create a humidity barrier.
Troubleshooting Guide
If you are experiencing low efficacy with this compound, follow these steps to diagnose and resolve the issue.
Problem: Low or no biological effect observed with this compound treatment.
| Possible Cause | Suggested Solution & Validation |
| 1. Insufficient Prodrug Activation | Hypothesis: The cell line has a low intracellular reduction potential, preventing the conversion of the prodrug to active spermine. Solution: Pre-incubate cells with 1-5 mM N-acetylcysteine (NAC) for 24 hours before and during treatment with this compound. Validation: Measure intracellular spermine levels via HPLC. A significant increase in spermine after NAC pre-treatment would confirm this hypothesis. |
| 2. Prodrug Degradation | Hypothesis: Amine oxidases in the serum are degrading the prodrug before it can enter the cells. Solution: Supplement the cell culture medium with an amine oxidase inhibitor, such as 1 mM aminoguanidine (AG), during the experiment. Validation: Assess prodrug stability in your specific media conditions over time using HPLC. |
| 3. Defective Polyamine Transport | Hypothesis: The cell line has a deficient polyamine transport system (PTS) and cannot efficiently import the prodrug. Solution: This is a cell-line specific issue that is difficult to correct. Validation: Perform a competitive uptake assay using radiolabeled spermidine (e.g., ³H-spermidine) to measure the kinetic parameters of the PTS in the presence and absence of this compound. Compare these parameters to a known responsive cell line. |
| 4. General Assay Issues | Hypothesis: Experimental setup is contributing to unreliable results. Solution: Review standard cell culture and assay practices. Optimize cell seeding density, ensure reagents are not expired, and confirm that incubation times are appropriate. Use a positive control (exogenous spermine) and a negative control (vehicle) in every experiment. |
Quantitative Data Summary
The following table summarizes the response of different Snyder Robinson Syndrome (SRS) fibroblast cell lines to spermine and this compound, highlighting the discrepancy in efficacy.
| Cell Line | Treatment (5 µM) | Spermidine:Spermine Ratio | Response Level |
| CMS-23916 (Mutant) | Untreated | ~3.3 | - |
| Spermine | ~0.56 | High | |
| This compound | ~2.62 | Low / Unresponsive | |
| CMS-26559 (Mutant) | Untreated | (High) | - |
| Spermine | (Ratio Reduced) | High | |
| This compound | (Ratio Reduced) | High / Responsive | |
| (Data adapted from studies on SRS fibroblasts) |
Experimental Protocols
Protocol 1: Quantification of Intracellular Polyamines by HPLC
This protocol is used to measure the levels of spermine and spermidine inside the cells following treatment.
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Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with this compound, spermine (positive control), or vehicle (negative control) for the desired time (e.g., 72 hours).
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Cell Harvest: After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular polyamines.
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Cell Lysis & Extraction: Lyse the washed cell pellets and extract intracellular polyamines using a perchloric acid buffer.
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Dansylation: Derivatize the polyamine extracts by N-dansylation. This involves reacting the samples with dansyl chloride to create fluorescent derivatives.
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HPLC Analysis: Quantify the N-dansylated polyamines using reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.
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Data Analysis: Calculate the intracellular concentrations of spermine and spermidine by comparing the peak areas from the samples to those of authentic standards. Determine the spermidine:spermine ratio for each condition.
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol helps determine the cell's reductive capacity by measuring mitochondrial health.
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Cell Seeding: Seed the unresponsive cell line and a responsive control cell line in a black, clear-bottom microplate suitable for fluorescence measurements.
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Dye Loading: After cell adherence, remove the culture medium and incubate the cells with a solution containing the JC-1 dye.
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Incubation: Incubate the plate under standard culture conditions (37°C, 5% CO₂) for 15-30 minutes.
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Washing: Gently wash the cells with PBS or assay buffer to remove excess dye.
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Fluorescence Measurement: Use a fluorescence plate reader to measure the fluorescence intensity. Read the "green" signal (monomers) at ~525 nm and the "red" signal (aggregates) at ~590 nm.
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Data Analysis: Calculate the red/green fluorescence ratio for both cell lines. A significantly lower ratio in the unresponsive cell line indicates depolarized mitochondria and a lower cellular reduction potential.
Visualizations
Caption: Mechanism of this compound activation and point of failure.
Caption: Logical workflow for troubleshooting low prodrug efficacy.
Caption: Simplified polyamine metabolic pathway and the role of Prodrug-1.
References
- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Strategies to improve the solubility of Spermine Prodrug-1 for experiments
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Spermine Prodrug-1 for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assays. What are the recommended starting points?
A1: this compound is reported to be soluble in dimethyl sulfoxide (DMSO) at 10 mM.[1] For aqueous-based experiments, it is common to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. However, direct dilution can sometimes lead to precipitation if the final concentration of the organic solvent is not optimal or if the drug's solubility in the aqueous phase is very low.
Initial steps to troubleshoot this issue include:
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Optimize Final DMSO Concentration: Minimize the final percentage of DMSO in your aqueous solution. While some cell lines tolerate up to 0.5-1% DMSO, it's best to keep it as low as possible (e.g., ≤0.1%) to avoid solvent-induced artifacts.
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Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the drug from crashing out of the solution.
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Gentle Warming and Vortexing: Briefly warming the solution (e.g., to 37°C) and vortexing can aid in dissolution. However, be cautious about the temperature stability of this compound.
Q2: My experiment requires a completely organic solvent-free solution. What are my options for solubilizing this compound?
A2: Achieving solubility in a purely aqueous system can be challenging for poorly soluble compounds.[2][] Consider the following formulation strategies:
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pH Adjustment: The solubility of compounds with ionizable groups, such as amines, can be significantly influenced by pH.[][4] Since spermine is a polyamine and strongly basic, the prodrug may have basic functional groups. Experimentally determining the pH-solubility profile is recommended. You can test a range of pH values to see if solubility improves. For basic compounds, lowering the pH to protonate the amine groups generally increases aqueous solubility.
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Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar drugs. Examples include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol. These can be used in combination with pH adjustment.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility. This is a widely used technique to formulate poorly soluble drugs for experimental use.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous media. Common non-ionic surfactants used in biological experiments include Tween® 80 and Span®.
Q3: Can I use sonication to dissolve this compound?
A3: Sonication can be a useful physical method to aid dissolution by breaking down drug aggregates. However, it's important to be cautious as excessive sonication can generate heat, potentially leading to the degradation of the compound. If you use sonication, it is advisable to do so in a controlled manner, for instance, in a cooled water bath and for short durations. Always check for compound integrity after such procedures, for example, by using analytical techniques like HPLC if available.
Q4: Are there any excipients that are known to improve the solubility of similar prodrugs?
A4: Yes, a variety of excipients are used to enhance the solubility of poorly soluble drugs. Based on general formulation science, the following could be considered for this compound:
-
Polymers: Hydrophilic polymers can be used to create solid dispersions, which can improve both solubility and dissolution rates. Examples include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
Lipid-based Formulations: For in vivo studies, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can enhance the oral bioavailability of poorly soluble drugs by improving their solubilization in the gastrointestinal tract.
Troubleshooting Guide: Solubility Enhancement Strategies
| Strategy | Principle of Action | Advantages | Considerations |
| pH Adjustment | Increases the ionization of the drug, making it more soluble in water. | Simple, effective for ionizable drugs, and requires minimal additional reagents. | The required pH might not be compatible with the experimental system (e.g., cell culture). Can affect drug stability. |
| Co-solvents | Reduces the polarity of the aqueous solvent, allowing for better solvation of hydrophobic drug molecules. | Effective for a wide range of poorly soluble drugs. Can be combined with other methods. | The co-solvent may have biological effects of its own and must be tested for compatibility with the experimental model. |
| Cyclodextrins | Encapsulates the hydrophobic drug molecule within its cavity, presenting a hydrophilic exterior to the aqueous environment. | Generally have a good safety profile and are effective at increasing solubility. | There is a stoichiometric relationship between the drug and cyclodextrin, so higher concentrations may be needed. Can potentially interact with cellular membranes at high concentrations. |
| Surfactants | Form micelles that incorporate the drug into their hydrophobic core, increasing its concentration in the aqueous phase. | Highly effective at increasing apparent solubility. | Can be toxic to cells at concentrations above the critical micelle concentration (CMC). The surfactant itself may interfere with the experimental assay. |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation. | A physical modification that does not introduce additional chemical entities. | May not be sufficient for compounds with very low intrinsic solubility. Requires specialized equipment like micronizers or homogenizers. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with a pH range relevant to your experimental conditions (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 2: Co-solvent Solubility Screening
-
Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents such as PEG 400, propylene glycol, and ethanol.
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v in water or a relevant buffer).
-
Solubility Determination: Following steps 2-4 from the "pH-Dependent Solubility Assessment" protocol, determine the solubility of this compound in each co-solvent mixture.
-
Data Analysis: Plot the solubility of this compound against the percentage of each co-solvent to identify the most effective co-solvent and the required concentration to achieve the desired drug concentration.
Visualizing Experimental Workflows
Caption: Workflow for troubleshooting the solubility of this compound.
Caption: Relationship between compound properties and solubilization methods.
References
Technical Support Center: Managing Oxidative Stress in Cells Treated with Spermine Prodrug-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spermine Prodrug-1. The information below addresses common issues related to cellular oxidative stress and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel compound designed for spermine replacement therapy, particularly in the context of Snyder-Robinson Syndrome (SRS), a condition caused by mutations in the spermine synthase gene leading to low intracellular spermine levels.[1][2] The prodrug consists of three key components: a redox-sensitive quinone "trigger," a "trimethyl lock (TML)" aryl "release mechanism," and a spermine molecule.[1][2] This design facilitates uptake by the polyamine transport system.[1] Once inside the cell, the quinone component is reduced by the intracellular environment, initiating a cyclization reaction that releases free spermine.
Q2: My cells are not responding to this compound. What could be the reason?
A lack of response to this compound can be attributed to a low cellular reduction potential in the target cells. The prodrug's activation is dependent on intracellular reduction. Some cell lines, particularly certain SRS patient-derived fibroblasts, exhibit mitochondrial defects that lead to increased oxidative stress and a less reductive intracellular environment. This state of oxidative stress can prevent the efficient conversion of the prodrug to active spermine.
Q3: How can I overcome cellular resistance to this compound?
Pre-treatment with an antioxidant can restore the responsiveness of cells to this compound. N-acetylcysteine (NAC) has been shown to be effective in this regard. Pre-incubating the cells with NAC helps to reduce the intracellular oxidative stress, thereby restoring a more reductive environment that is conducive to the activation of the prodrug. A typical starting point is to pre-treat cells with 2 mM NAC for 6 hours before adding this compound.
Q4: Is this compound cytotoxic?
This compound can exhibit cytotoxicity at higher concentrations. Its toxicity can be influenced by the presence of amine oxidases in the cell culture serum, which can degrade the spermine component and produce hydrogen peroxide. It is often recommended to include an amine oxidase inhibitor, such as aminoguanidine (AG), in the culture medium during experiments to mitigate this effect. The 72-hour IC50 values in two different SRS fibroblast cell lines in the presence of 1 mM aminoguanidine were found to be 22.1 ± 5.7 µM and 26.3 ± 11.5 µM.
Q5: How do I measure the effectiveness of this compound treatment?
The primary measure of efficacy for this compound is the increase in intracellular spermine levels. This is typically quantified using High-Performance Liquid Chromatography (HPLC) analysis of cell lysates. A successful treatment will show a significant rise in the intracellular spermine concentration and a corresponding decrease in the spermidine/spermine ratio.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No increase in intracellular spermine after treatment. | Low cellular reduction potential due to oxidative stress. | Pre-treat cells with an antioxidant like N-acetylcysteine (NAC) (e.g., 2 mM for 6 hours) before adding this compound. |
| Incorrect dosage of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line (a common starting concentration is 5 µM). | |
| Degradation of the prodrug or released spermine. | Add an amine oxidase inhibitor like aminoguanidine (AG) to the culture medium (e.g., 1 mM). | |
| High levels of cell death observed. | Cytotoxicity from the prodrug or its byproducts. | Lower the concentration of this compound and/or reduce the treatment duration. Ensure the presence of an amine oxidase inhibitor. |
| General cell culture issues. | Review your cell culture technique for potential contamination or other stressors. | |
| Inconsistent results between experiments. | Variation in cellular redox state. | Standardize cell passage number and seeding density. Ensure consistent pre-treatment conditions if using antioxidants. |
| Instability of the prodrug in media. | Prepare fresh stock solutions of this compound for each experiment. It has been shown to be stable for at least 72 hours in media at 37°C. |
Quantitative Data
Table 1: Effect of N-acetylcysteine (NAC) Pre-treatment on Intracellular Spermine Levels in a Recalcitrant SRS Cell Line (CMS-23916) Treated with this compound.
| Treatment Condition | Intracellular Spermine Concentration (Normalized) | Fold Increase vs. Untreated |
| Untreated | 1.0 | - |
| 5 µM this compound (24h) | ~1.2 | ~1.2 |
| 2 mM NAC (6h pre-treatment) + 5 µM this compound (24h) | ~2.5 | ~2.5 |
Data is approximated from graphical representations in the source literature for illustrative purposes.
Experimental Protocols
Protocol 1: Quantification of Intracellular Polyamines by HPLC
This protocol is for the analysis of intracellular polyamines (putrescine, spermidine, and spermine) using reverse-phase HPLC following pre-column derivatization.
Materials:
-
Cell lysis buffer (e.g., 100 mM MOPS, 50 mM NaCl, 20 mM MgCl2, pH 8.0)
-
Trichloroacetic acid (TCA), 40%
-
Sodium hydroxide (NaOH), 2M
-
Benzoyl chloride
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Methanol/water (45%/55% v/v)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cell pellet three times with ice-cold PBS.
-
Resuspend the cells in 200 µL of lysis buffer.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Deproteinization:
-
Add 60 µL of 40% TCA to the cell lysate.
-
Incubate on ice for 5 minutes.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Add 250 µL of 2M NaOH and 10 µL of benzoyl chloride to the supernatant.
-
Incubate at room temperature for 20 minutes.
-
Stop the reaction by adding 400 µL of NaCl.
-
-
Extraction:
-
Extract the derivatized polyamines by adding 300 µL of diethyl ether and vortexing.
-
Evaporate the ether phase at 37°C.
-
Reconstitute the dried residue in 100 µL of methanol/water (45%/55% v/v).
-
-
HPLC Analysis:
-
Inject the sample onto a C18 column.
-
Use an isocratic mobile phase of 45% methanol/55% water (v/v).
-
Detect the derivatized polyamines by UV absorbance at 254 nm.
-
Quantify the polyamine concentrations by comparing the peak areas to a standard curve.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis).
-
Allow cells to adhere and reach the desired confluency.
-
-
Treatment:
-
Treat the cells with this compound and/or other compounds as required by the experimental design. Include appropriate positive (e.g., H2O2) and negative controls.
-
-
Staining:
-
Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells gently with PBS.
-
Add PBS or culture medium back to the wells.
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Measure the fluorescence intensity immediately using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope or flow cytometer.
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Protocol 3: Assessment of this compound Cytotoxicity
This protocol outlines a method to assess cytotoxicity using the CellTox™ Green Cytotoxicity Assay, which measures the release of DNA from cells with compromised membrane integrity.
Materials:
-
CellTox™ Green Dye
-
Opaque-walled 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Assay Setup:
-
Prepare a cell suspension in culture medium.
-
Add CellTox™ Green Dye to the cell suspension at a 1:500 dilution.
-
Mix gently by inversion.
-
-
Cell Seeding:
-
Seed the cell suspension containing the dye into opaque-walled 96-well plates at the desired density.
-
-
Treatment:
-
Prepare 2X concentrations of this compound in culture medium.
-
Add an equal volume of the 2X prodrug solutions to the wells to achieve the final desired concentrations.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a CO2 incubator.
-
Measure fluorescence at various time points (e.g., 24, 48, 72 hours) using a plate reader (excitation ~485 nm, emission ~520 nm).
-
A no-cell control should be used to determine the background fluorescence.
-
Visualizations
References
Mitigating mitochondrial dysfunction in SRS models with Spermine Prodrug-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Spermine Prodrug-1 to mitigate mitochondrial dysfunction in Snyder-Robinson Syndrome (SRS) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational compound designed for spermine replacement therapy in Snyder-Robinson Syndrome (SRS), a rare genetic disorder caused by mutations in the spermine synthase (SMS) gene.[1][2] This results in low intracellular spermine levels and an accumulation of its precursor, spermidine. The prodrug is engineered to be redox-sensitive. It enters cells through the polyamine transport system and, once inside, is reduced by the cell's internal environment. This reduction triggers a chemical reaction that releases active spermine.[1][2][3]
Q2: What is the rationale for using a prodrug approach for spermine delivery?
A2: Direct dietary supplementation with spermine has not shown significant benefits for SRS patients or in mouse models. A prodrug strategy offers targeted intracellular delivery. This compound is designed to be taken up by cells and only then release spermine, which can help to restore the spermidine/spermine ratio within the cell.
Q3: What are the expected outcomes of successful this compound treatment in SRS models?
A3: In responsive SRS models, treatment with this compound is expected to:
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Increase intracellular spermine concentrations.
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Decrease the elevated spermidine/spermine ratio.
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Show beneficial effects, such as improved survival in Drosophila models of SRS.
Q4: How does mitochondrial dysfunction in SRS affect the efficacy of this compound?
A4: Mitochondrial dysfunction is a known characteristic of SRS, often associated with increased oxidative stress and reactive oxygen species (ROS). The activation of this compound depends on intracellular reduction. In cells with significant mitochondrial impairment and a consequently lower cellular reduction potential, the conversion of the prodrug to active spermine can be inefficient, leading to a poor therapeutic response.
Troubleshooting Guide
Problem: Inconsistent or no response to this compound in our SRS cell line.
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Possible Cause 1: Low Cellular Reduction Potential. Your SRS cell line may have significant mitochondrial dysfunction, leading to a highly oxidized intracellular environment. This can prevent the efficient reduction and activation of the prodrug.
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Suggested Solution: Assess the mitochondrial health of your cell line. You can measure mitochondrial membrane potential using dyes like JC-1 or assess ROS levels. Consider pre-treating the cells with an antioxidant like N-acetylcysteine (NAC) before and during prodrug administration. It has been shown that NAC pre-incubation can convert unresponsive fibroblast lines into responsive ones.
-
-
Possible Cause 2: Degradation of Spermine by Amine Oxidases. Released spermine can be degraded by serum amine oxidases present in the culture medium, which also produces toxic byproducts like hydrogen peroxide.
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Suggested Solution: It is recommended to add an amine oxidase inhibitor, such as aminoguanidine (AG), to the culture medium during the experiment to prevent the degradation of spermine.
-
-
Possible Cause 3: Prodrug Instability. The prodrug may have limited stability over long-term experiments.
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Suggested Solution: For experiments lasting longer than 24 hours, consider replenishing the medium with fresh prodrug. Stability checks have shown that a significant portion of the prodrug remains intact at 24 hours in the presence of aminoguanidine.
-
Quantitative Data Summary
Table 1: Effect of this compound on Spermidine:Spermine Ratio in SRS Fibroblasts
| Cell Line | Treatment (5 µM) | Spermidine:Spermine Ratio |
| Wild-Type Fibroblasts | Untreated | Normal |
| CMS-26559 (SMS mutant) | Untreated | 49 |
| CMS-26559 (SMS mutant) | Spermine | 0.25 |
| CMS-26559 (SMS mutant) | Prodrug-1 | 1.39 |
Data extracted from a study on SRS fibroblasts, highlighting the ability of Prodrug-1 to significantly, though not as completely as direct spermine, reduce the pathologically high spermidine to spermine ratio.
Table 2: Response of Different SRS Fibroblast Lines to this compound
| Cell Line | Prodrug-1 Responsiveness | Key Characteristic |
| CMS-26559 | High | Virtually complete loss-of-function SMS protein |
| CMS-23916 | Recalcitrant (unresponsive) | Lower cellular reduction potential |
This table illustrates the variability in response to the prodrug among different SRS patient-derived cell lines.
Experimental Protocols
1. Cell Culture and Treatment with this compound
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Cell Lines: Human fibroblast cell lines derived from SRS patients (e.g., CMS-26559, CMS-23916) and wild-type controls.
-
Culture Conditions: Culture cells in standard appropriate media supplemented with fetal bovine serum and antibiotics. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the prodrug stock solution to the desired final concentration (e.g., 5 µM) in fresh culture medium.
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To inhibit spermine degradation, supplement the medium with an amine oxidase inhibitor like aminoguanidine (e.g., 1 mM).
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Aspirate the old medium from the cells and replace it with the medium containing the prodrug and aminoguanidine.
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Incubate for the desired period (e.g., 24-72 hours).
-
2. Analysis of Intracellular Polyamine Levels by HPLC
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them.
-
Extraction: Perform an acid extraction to isolate polyamines.
-
Derivatization: Derivatize the extracted polyamines (e.g., with dansyl chloride).
-
HPLC Analysis: Separate and quantify the derivatized polyamines using reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Data Analysis: Calculate the concentrations of spermidine and spermine and determine the spermidine/spermine ratio.
3. Assessment of Mitochondrial Function using JC-1 Staining
-
Purpose: To measure mitochondrial membrane potential, an indicator of mitochondrial health.
-
Procedure:
-
Treat cells with this compound as described above.
-
In the final hours of incubation, add JC-1 dye to the culture medium.
-
Incubate to allow the dye to enter the cells and mitochondria.
-
Wash the cells to remove excess dye.
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Analyze the cells using fluorescence-activated cell sorting (FACS). In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green.
-
Quantify the percentage of cells with red, green, or both fluorescences to assess the overall mitochondrial health of the cell population.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Therapeutic Strategies for Snyder-Robinson Syndrome: Spermine Prodrug-1 and Other SRS Treatments
For Researchers, Scientists, and Drug Development Professionals
Snyder-Robinson Syndrome (SRS) is a rare X-linked intellectual disability syndrome resulting from mutations in the spermine synthase (SMS) gene. This genetic defect leads to a deficiency in spermine and an accumulation of its precursor, spermidine, disrupting the critical balance of polyamines within cells. The primary biochemical hallmark of SRS is an elevated spermidine-to-spermine (Spd/Spm) ratio, which is correlated with the severity of clinical manifestations, including intellectual disability, osteoporosis, and seizures.[1][2] Currently, treatment for SRS is focused on managing symptoms, as there is no cure.[1] This guide provides a comparative overview of emerging therapeutic strategies aimed at correcting the underlying polyamine imbalance in SRS, with a focus on Spermine Prodrug-1 and its comparison with other investigational treatments.
Therapeutic Approaches Targeting the Spermine Regulatory System in SRS
Several strategies are being explored to address the molecular basis of SRS. These can be broadly categorized as spermine replacement, modulation of polyamine metabolism, and gene-independent approaches. This guide will focus on the comparative aspects of three prominent molecular strategies:
-
This compound: A novel spermine replacement therapy designed for targeted intracellular delivery of spermine.
-
(R,R)-1,12-dimethylspermine (Me2SPM): A metabolically stable spermine mimetic that can functionally substitute for the deficient spermine.[1]
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Phenylbutyrate (PBA): An FDA-approved drug repurposed for SRS that modulates polyamine catabolism.[3]
Comparative Efficacy and Mechanism of Action
The following sections detail the performance of this compound in comparison to Me2SPM and PBA, supported by available experimental data.
This compound: A Targeted Spermine Replacement Strategy
This compound is a redox-sensitive molecule designed to transport spermine across the cell membrane and release it intracellularly. This targeted delivery is crucial as direct spermine supplementation has not shown significant benefits in SRS patients or mouse models.
Mechanism of Action: The prodrug is comprised of a spermine molecule linked to a quinone "trigger" and a "trimethyl lock" release mechanism. It enters the cell via the polyamine transport system. Inside the cell, the reducing environment triggers the quinone, leading to the release of active spermine.
Experimental Evidence: Studies using fibroblast cell lines derived from SRS patients have demonstrated the efficacy of this compound in correcting the Spd/Spm ratio. Treatment with the prodrug leads to a significant increase in intracellular spermine levels and a corresponding decrease in the elevated Spd/Spm ratio. Furthermore, in a Drosophila model of SRS, administering the spermine prodrug showed significant therapeutic benefits.
(R,R)-1,12-dimethylspermine (Me2SPM): A Metabolically Stable Spermine Mimetic
Me2SPM is a synthetic analog of spermine that is resistant to metabolic degradation. This stability allows it to persist in cells and mimic the functions of natural spermine.
Mechanism of Action: Me2SPM is transported into cells and can functionally substitute for spermine in its essential cellular roles. It also stimulates polyamine homeostatic control mechanisms, which helps in reducing the excess spermidine levels. Importantly, Me2SPM is not a substrate for the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), which contributes to its stability.
Experimental Evidence: In both lymphoblast and fibroblast cell lines from SRS patients, treatment with Me2SPM resulted in a significant decrease in spermidine levels without adversely affecting cell growth. In vivo studies in mice have shown that Me2SPM can be distributed to various tissues, including the brain, and effectively reduce spermidine levels.
Phenylbutyrate (PBA): A Modulator of Polyamine Catabolism
PBA is an FDA-approved drug for other conditions that has been repurposed for the treatment of SRS. It offers a different therapeutic approach by targeting the enzymatic pathways that contribute to the pathology of SRS.
Mechanism of Action: Phenylbutyrate acts by downregulating the activity of spermidine/spermine N1-acetyltransferase 1 (SAT1), a key enzyme in the catabolism of spermidine. By inhibiting SAT1, PBA reduces the production of toxic byproducts of spermidine breakdown, such as reactive oxygen species (ROS) and aldehydes, which are thought to contribute to the cellular dysfunction in SRS. This action helps in lowering the high intracellular spermidine levels.
Experimental Evidence: Treatment of SRS patient-derived fibroblasts with PBA has been shown to significantly reduce spermidine levels. In a Drosophila model of SRS, PBA treatment was able to ameliorate the pathological phenotypes.
Quantitative Data Comparison
The following table summarizes the quantitative effects of this compound, exogenous spermine, and other treatments on the spermidine/spermine ratio in SRS patient-derived fibroblast cell lines from published studies. It is important to note that these results are from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Treatment Group | Cell Line | Initial Spd/Spm Ratio | Final Spd/Spm Ratio | Fold Change in Spd/Spm Ratio | Reference |
| This compound (5 µM) | CMS-26559 | 49 | 1.39 | ~35x reduction | |
| Exogenous Spermine (5 µM) | CMS-26559 | 49 | 0.25 | ~196x reduction | |
| This compound (5 µM) | CMS-6233 | ~1.75 | ~1.02 | ~1.7x reduction | |
| Exogenous Spermine (5 µM) | CMS-6233 | ~1.75 | ~0.21 | ~8.3x reduction | |
| This compound (5 µM) | CMS-23916 | ~3.3 | ~2.62 | ~1.3x reduction | |
| Exogenous Spermine (5 µM) | CMS-23916 | ~3.3 | ~0.56 | ~5.9x reduction | |
| Me2SPM (5 µM) | SRS Fibroblasts (average) | ~3 to 13 | Significantly decreased | Not explicitly quantified as a ratio | |
| Phenylbutyrate (PBA) | SRS Fibroblasts (Q148R) | Elevated | Significantly reduced spermidine | Not explicitly quantified as a ratio | |
| Phenylbutyrate (PBA) | SRS Fibroblasts (I150T) | Elevated | Significantly reduced spermidine | Not explicitly quantified as a ratio |
Experimental Methodologies
Determination of Intracellular Polyamine Levels by HPLC
A common and crucial method for evaluating the efficacy of SRS treatments is the quantification of intracellular polyamine levels. High-Performance Liquid Chromatography (HPLC) is the standard technique used for this purpose.
Sample Preparation:
-
Culture patient-derived fibroblasts or other relevant cell lines under standard conditions.
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Treat the cells with the compound of interest (e.g., this compound, Me2SPM, PBA) at the desired concentration and for a specified duration.
-
Harvest the cells and deproteinize the samples, typically using an acid like perchloric acid.
-
Neutralize the samples and centrifuge to remove precipitated proteins.
HPLC Analysis:
-
The polyamines in the supernatant are derivatized to make them detectable by a fluorescence or UV detector. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol, or benzoyl chloride.
-
The derivatized polyamines are then separated on a reverse-phase C18 column using a gradient elution.
-
The separated polyamines are detected by a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives) or a UV detector.
-
The concentration of each polyamine (putrescine, spermidine, and spermine) is quantified by comparing the peak areas to those of known standards.
Drosophila Model for SRS Treatment Evaluation
Drosophila melanogaster provides a powerful in vivo model to study the therapeutic effects of compounds for SRS due to the conservation of the polyamine metabolic pathway.
Experimental Workflow:
-
Fly Stocks: Utilize Drosophila strains with mutations in the spermine synthase gene (dSms) that mimic the genetic defect in SRS.
-
Drug Administration: The therapeutic compounds are typically mixed into the fly food at various concentrations.
-
Phenotypic Rescue Assays: The effectiveness of the treatment is assessed by observing the rescue of SRS-related phenotypes in the flies. This can include:
-
Lifespan analysis: Measuring the survival rate of treated versus untreated mutant flies.
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Behavioral assays: Assessing motor function and other neurological readouts.
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Biochemical analysis: Measuring polyamine levels in fly tissues using HPLC to confirm the correction of the Spd/Spm ratio.
-
Visualizing the Pathways
To better understand the mechanisms of these treatments, the following diagrams illustrate the polyamine biosynthesis pathway and the points of intervention for each therapeutic strategy.
Caption: Polyamine pathway and therapeutic intervention points for SRS.
Caption: Workflow for evaluating SRS treatments in a Drosophila model.
Conclusion
The development of therapies for Snyder-Robinson Syndrome is progressing with several promising strategies targeting the core biochemical defect. This compound offers a direct spermine replacement approach with a sophisticated delivery system to overcome the limitations of simple supplementation. In comparison, Me2SPM provides a metabolically stable alternative that can functionally replace spermine, while Phenylbutyrate presents a drug repurposing strategy that modulates the downstream pathological consequences of spermidine accumulation.
The available data, primarily from in vitro studies in patient-derived cells and in vivo studies in Drosophila, indicates that all three approaches have the potential to ameliorate the biochemical and pathological features of SRS. However, direct comparative studies under standardized conditions are needed to fully elucidate their relative efficacy and long-term benefits. The choice of the optimal therapeutic strategy may ultimately depend on factors such as the specific SMS mutation of the patient, the efficiency of drug delivery to target tissues like the brain, and the long-term safety profile of each compound. Further preclinical and clinical research is essential to translate these promising findings into effective treatments for individuals with Snyder-Robinson Syndrome.
References
- 1. (R,R)-1,12-Dimethylspermine can mitigate abnormal spermidine accumulation in Snyder–Robinson syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylbutyrate modulates polyamine acetylase and ameliorates Snyder-Robinson syndrome in a Drosophila model and patient cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Spermine Prodrug Designs for Enhanced Therapeutic Delivery
A deep dive into the strategic design of spermine-based prodrugs, comparing their mechanisms, therapeutic efficacy, and experimental validation for researchers and drug development professionals.
The natural polyamine spermine is a crucial molecule for cell growth and proliferation. Its levels are often elevated in cancer cells, which have an overactive polyamine transport system (PTS) to sequester it from their environment. This unique characteristic of cancer cells has made spermine a promising vector for targeted drug delivery. By attaching a therapeutic agent to spermine, a "prodrug" is created that can exploit the PTS to gain preferential entry into cancer cells, thereby increasing the drug's efficacy and reducing off-target toxicity. This guide provides a comparative analysis of different spermine prodrug designs, supported by experimental data, to inform future drug development efforts.
Design Strategies and Mechanisms
Spermine prodrugs are engineered with various release mechanisms, often triggered by the tumor microenvironment or intracellular conditions. Here, we compare several prominent design strategies.
Redox-Sensitive Prodrugs
This design strategy leverages the more reductive intracellular environment of cancer cells compared to the extracellular space. A notable example is a spermine prodrug developed for Snyder Robinson Syndrome, a condition characterized by low intracellular spermine levels.[1][2][3][4]
-
Mechanism: The prodrug consists of a redox-sensitive quinone "trigger," a "trimethyl lock" (TML) aryl release mechanism, and spermine.[1] The spermine moiety facilitates uptake through the PTS. Inside the cell, the quinone is reduced to a hydroquinone, which then undergoes intramolecular cyclization to release free spermine and a lactone byproduct.
-
Application: Primarily designed for spermine replacement therapy in genetic disorders like Snyder Robinson Syndrome.
pH-Sensitive Polymeric Micelles
These are self-assembling nanocarriers that incorporate spermine as a targeting ligand.
-
Mechanism: Amphiphilic copolymers, such as poly(lactic acid) (PLA) and poly(2-ethyl-2-oxazoline) (PEOz), are functionalized with spermine. The hydrophobic PLA core encapsulates a cytotoxic drug, like paclitaxel, while the hydrophilic PEOz-spermine shell targets the PTS on cancer cells. Drug release is triggered by the acidic environment of tumors (pH 4.5-6.5).
-
Application: Targeted delivery of chemotherapeutic agents to solid tumors.
Metal-Based Spermine Complexes
In this approach, spermine is chelated with a metal ion, such as palladium, to form a complex with inherent anticancer activity.
-
Mechanism: A dinuclear palladium(II)-spermine chelate, Pd2Spm, has demonstrated promising anticancer properties. While the exact mechanism is still under investigation, it is believed to induce DNA damage and cell death, with some studies suggesting it may have a more favorable toxicity profile compared to cisplatin.
-
Application: Treatment of various cancers, with notable efficacy against triple-negative breast cancer.
Direct Drug and Peptide Conjugates
This is a broad category where spermine is directly linked to an active drug molecule or a peptide.
-
Mechanism: The spermine acts as a homing device, carrying the attached therapeutic to cells with high PTS activity. The linker between spermine and the drug can be designed to be cleaved by specific enzymes or conditions within the target cell. Examples include conjugates with the chemotherapy drug epipodophyllotoxin (forming F14512), as well as with stapled peptides to enhance their cellular uptake for applications like inhibiting p53-Mdm2 interactions.
-
Application: Broadly applicable for enhancing the targeted delivery of various small molecule drugs and therapeutic peptides.
Comparative Performance Data
The following table summarizes key quantitative data from studies on different spermine prodrug designs. Direct comparison should be approached with caution due to the variability in experimental models and conditions.
| Prodrug Design | Therapeutic Agent | Cell Line / Model | IC50 / Efficacy | Key Findings |
| Redox-Sensitive Prodrug | Spermine | Snyder Robinson Syndrome (SRS) patient fibroblasts | IC50 > 100 µM (low toxicity) | Successfully increased intracellular spermine levels in most SRS fibroblasts. |
| pH-Sensitive Micelles | Paclitaxel | Not specified | High drug loading capacity | Faster drug release at acidic pH (4.5-6.5) compared to physiological pH (7.4). |
| Pd2Spm Complex | Palladium(II)-spermine | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50: 7.3–8.3 µM | Showed selective antiproliferative activity and inhibited tumor growth in mice comparably to cisplatin. |
| F14512 (Epipodophyllotoxin Conjugate) | Epipodophyllotoxin | Various cancer cell lines | 10 times more potent than etoposide | Increased DNA affinity and stability of the topoisomerase II-drug-DNA complex. |
| Stapled Peptide Conjugate | p53-Mdm2 inhibitor | HeLa cells | Not specified | Spermine conjugation enhanced cellular uptake without significant cytotoxicity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of spermine prodrugs.
Synthesis of a Redox-Sensitive Spermine Prodrug
The synthesis of the redox-sensitive spermine prodrug for SRS involved a multi-step process. A key challenge was the opening of a trimethyl lock (TML) lactone, which was achieved using N-bromo succinimide (NBS) in aqueous acetonitrile. The final prodrug was purified and characterized to confirm its structure.
In Vitro Cytotoxicity Assay
The toxicity of the spermine prodrugs and their components was evaluated in fibroblast cell lines. Cells were incubated with varying concentrations of the compounds for 72 hours. Cell viability was then assessed to determine the IC50 values. To prevent degradation of the polyamines by serum oxidases, the amine oxidase inhibitor aminoguanidine was often included in the culture medium.
Cellular Uptake and Intracellular Release
To confirm that the prodrugs were taken up by cells and released their active cargo, intracellular polyamine levels were measured. Cells were treated with the spermine prodrug, and at various time points, cell lysates were analyzed by techniques such as high-performance liquid chromatography (HPLC) to quantify the intracellular concentrations of spermine and its metabolites.
In Vivo Tumor Growth Inhibition Studies
The in vivo efficacy of spermine prodrugs, such as the Pd2Spm complex, was assessed in mouse xenograft models. Tumor-bearing mice were treated with the prodrug, a control vehicle, or a standard-of-care drug like cisplatin. Tumor volume was measured regularly to determine the effect of the treatment on tumor growth. At the end of the study, tumors were often excised for further analysis, including immunohistochemistry for markers of proliferation (e.g., Ki-67) and DNA damage.
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language help to visualize the complex biological pathways and experimental processes involved in spermine prodrug research.
References
- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Spermine Prodrug-1 Efficacy Across Different Snyder-Robinson Syndrome (SRS) Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Spermine Prodrug-1's effects in fibroblast cell lines harboring different mutations causing Snyder-Robinson Syndrome (SRS). SRS is a rare X-linked intellectual disability syndrome resulting from mutations in the spermine synthase (SMS) gene, leading to deficient spermine levels and an accumulation of its precursor, spermidine. This compound is a novel therapeutic agent designed to deliver spermine into cells. This document objectively compares the performance of this compound with alternative therapeutic strategies, supported by experimental data.
Data Presentation: Comparative Efficacy of Therapeutic Strategies for SRS
The following tables summarize the quantitative effects of this compound and alternative therapies on intracellular polyamine levels in SRS patient-derived fibroblast cell lines.
Table 1: Effect of this compound on Polyamine Levels in SRS Fibroblast Cell Lines
| Cell Line (SMS Mutation) | Treatment (5 µM, 72h) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | Spermidine/Spermine Ratio |
| Wild-Type (CMS-24949) | Untreated | 1.73 | 8.65 | 0.20 |
| This compound | No significant change | No significant change | No significant change | |
| CMS-26559 (c.458T>C; p.I153T) | Untreated | 14.7 | 0.3 | 49.0 |
| Spermine (control) | 3.8 | 13.5 | 0.28 | |
| This compound | 7.9 | 6.8 | 1.16 | |
| CMS-6233 (c.167G>C; p.G56A) | Untreated | 12.25 | 7.0 | 1.75 |
| Spermine (control) | 3.28 | 15.6 | 0.21 | |
| This compound | 8.87 | 8.7 | 1.02 | |
| CMS-23916 (c.380G>A; p.G127D) | Untreated | 9.9 | 3.0 | 3.30 |
| Spermine (control) | 4.8 | 8.6 | 0.56 | |
| This compound | 9.7 | 3.7 | 2.62 |
Data extracted from Tantak et al., J Med Chem, 2021.[1]
Table 2: Comparative Efficacy of Alternative Therapies on Spermidine/Spermine Ratio in SRS Models
| Therapeutic Agent | Model System | Key Findings | Reference |
| 2-Difluoromethylornithine (DFMO) | SRS patient-derived lymphoblastoid and fibroblast cell lines | Dose-dependent reduction in spermidine/spermine ratio, reaching levels of wild-type cells.[2][3] | Stewart et al., EMBO Mol Med, 2023[2][4] |
| (R,R)-1,12-dimethylspermine (Spermine Mimetic) | SRS patient-derived lymphoblasts and fibroblasts | Significantly decreased spermidine levels with no adverse effects on cell growth. | Murray-Stewart et al., J Biol Chem, 2016 |
| Gene Replacement Therapy (AAV-SMS) | SRS mouse model (G56S) | Near-complete restoration of SMS protein and a significant decrease in the spermidine/spermine ratio in brain tissue. | Li et al., bioRxiv, 2023 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Cell Culture of SRS Patient-Derived Fibroblasts
-
Cell Lines: Human fibroblast cell lines from SRS patients with confirmed SMS mutations (CMS-26559, CMS-6233, CMS-23916) and a wild-type control (CMS-24949) are used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2. The medium is replaced every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution and subcultured at a ratio of 1:3 to 1:5.
Treatment with this compound
-
Preparation of Prodrug: A stock solution of this compound is prepared in sterile DMSO.
-
Dosing: For experimental treatments, the culture medium is replaced with fresh medium containing this compound at the desired final concentration (e.g., 5 µM). A vehicle control (DMSO) is run in parallel. To inhibit the activity of amine oxidases in the serum, aminoguanidine (AG) is often added to the culture medium at a final concentration of 1 mM.
-
Incubation: Cells are incubated with the prodrug for a specified period (e.g., 72 hours) before being harvested for analysis.
HPLC Analysis of Intracellular Polyamines
This protocol is adapted from established methods for polyamine quantification.
-
Cell Lysis and Protein Precipitation:
-
After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are scraped and collected in a microcentrifuge tube.
-
0.2 M perchloric acid is added to the cell pellet, followed by vortexing and incubation on ice for 30 minutes to lyse the cells and precipitate proteins.
-
The lysate is centrifuged at 15,000 x g for 15 minutes at 4°C. The supernatant containing the polyamines is collected.
-
-
Dansylation of Polyamines:
-
An aliquot of the supernatant is mixed with a dansyl chloride solution (in acetone).
-
The mixture is incubated in the dark at room temperature for 16-18 hours.
-
Excess dansyl chloride is removed by adding proline.
-
The dansylated polyamines are extracted with toluene.
-
-
HPLC Separation and Detection:
-
The toluene extract is evaporated to dryness and the residue is redissolved in acetonitrile.
-
The sample is injected into a reverse-phase C18 column on an HPLC system.
-
Polyamines are separated using a gradient of acetonitrile in water.
-
Detection is performed using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 515 nm.
-
-
Quantification: The concentration of each polyamine is determined by comparing the peak area to a standard curve generated with known concentrations of spermidine and spermine. The final values are normalized to the total protein content of the cell lysate, determined by a Bradford or BCA protein assay.
Mandatory Visualizations
Signaling and Metabolic Pathways
Experimental Workflow
Logical Relationships
References
- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluoromethylornithine rebalances aberrant polyamine ratios in Snyder-Robinson syndrome: mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. embopress.org [embopress.org]
A Comparative Analysis of Spermine Prodrug-1 and Phenylbutyrate as Potential Therapeutics for Snyder-Robinson Syndrome
Snyder-Robinson Syndrome (SRS) is a rare X-linked genetic disorder caused by loss-of-function mutations in the spermine synthase (SMS) gene.[1][2] This enzymatic deficiency disrupts the polyamine metabolic pathway, leading to an accumulation of the precursor spermidine and a significant reduction in spermine levels.[3][4] The resulting imbalance, particularly the elevated spermidine/spermine ratio, is linked to the multisystemic clinical manifestations of SRS, including intellectual disability, osteoporosis, hypotonia, and seizures.
Currently, no approved treatments target the underlying cause of SRS; management is focused on symptoms. However, two distinct pharmacological strategies have emerged in preclinical models: a replacement therapy using a novel spermine prodrug (Spermine Prodrug-1) and a metabolic modulation therapy using the repurposed FDA-approved drug, phenylbutyrate (PBA). This guide provides a detailed comparison of their mechanisms, efficacy in SRS models, and the experimental protocols used for their evaluation.
Mechanism of Action: Two Divergent Strategies
The two compounds address the biochemical defects in SRS through fundamentally different approaches. This compound is a direct replacement therapy, while phenylbutyrate is an indirect modulator of a downstream pathological pathway.
This compound: This compound is engineered as a spermine replacement therapy. It consists of three components: a redox-sensitive quinone "trigger," a "trimethyl lock (TML)" release mechanism, and a spermine cargo. The design leverages the cell's natural polyamine transport system for uptake. Once inside the cell, an intracellular reduction event activates the trigger, causing the molecule to cyclize and release free, unmodified spermine, thereby directly replenishing the deficient polyamine.
Phenylbutyrate (PBA): This compound does not replenish spermine. Instead, it mitigates the toxic consequences of spermidine accumulation. In SRS, the high levels of spermidine are shunted into the catabolic pathway, which is initiated by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase 1 (SAT1). This process generates reactive oxygen species (ROS) and aldehydes, leading to mitochondrial and lysosomal dysfunction. Phenylbutyrate has been shown to downregulate SAT1, thereby reducing spermidine catabolism and the production of these toxic metabolites. This action helps restore cellular homeostasis, including acetyl-CoA levels, and ameliorates cellular dysfunction.
Comparative Efficacy in Preclinical Models
Both drugs have demonstrated therapeutic potential in SRS models, including patient-derived cells and Drosophila. However, their effects on the core biochemical markers of SRS differ significantly, reflecting their distinct mechanisms.
| Parameter | Model System | This compound | Phenylbutyrate (PBA) |
| Intracellular Spermine | SRS Patient Fibroblasts | Significant Increase in most cell lines tested. | No Significant Change observed. |
| Intracellular Spermidine | SRS Patient Fibroblasts | Variable; goal is to rebalance the ratio. | Significant Reduction (to 17-20% of untreated levels). |
| Spermidine/Spermine Ratio | SRS Patient Fibroblasts | Reduced (e.g., from ~1.75 to ~1.02 in one cell line). | Reduced due to the decrease in spermidine. |
| Lifespan | Drosophila SRS Model | Significant Extension of median survival in both sexes. | Significant Extension of lifespan. |
| Cellular Function | SRS Patient Fibroblasts | Aims to restore function by replenishing spermine. | Ameliorated Autolysosome Dysfunction . |
| Toxic Metabolites | Drosophila SRS Model | Not directly measured. | Reduced ROS and Aldehyde Levels . |
| Limitations | SRS Patient Fibroblasts | Efficacy is mutation-dependent; some cell lines are unresponsive due to low reductive capacity needed for prodrug activation. | Does not correct the primary spermine deficiency. |
Experimental Methodologies
The evaluation of these compounds relied on a set of established cell biology and biochemical techniques.
Cell Culture and Treatment
-
Cell Lines: Studies for both compounds utilized primary fibroblasts derived from skin biopsies of SRS patients with confirmed SMS mutations, as well as control human cell lines like HEK293T.
-
Culture Conditions: Fibroblasts were typically cultured in standard media such as Advanced DMEM/F12 supplemented with fetal bovine serum (FBS) at 37°C with 5% CO₂.
-
Drug Administration:
-
This compound: Patient fibroblasts were treated with the prodrug at a concentration of 5 µM. To prevent extracellular degradation of released spermine by serum oxidases, the culture medium was supplemented with 1 mM aminoguanidine.
-
Phenylbutyrate: SRS patient fibroblasts were treated with PBA, often at a concentration of 2 mM.
-
Key Experimental Assays
-
Polyamine Quantification: The primary endpoint for assessing efficacy was the measurement of intracellular polyamine levels. This was achieved using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS). The general workflow involved:
-
Harvesting and lysing the cells.
-
Derivatization of polyamines (e.g., with dansyl chloride).
-
Separation of derivatized polyamines by reverse-phase HPLC.
-
Quantification by a mass spectrometer.
-
-
Drosophila Lifespan Assay: To assess in vivo efficacy, Drosophila models of SRS (dSms mutants) were used.
-
Newly eclosed flies were separated by sex and housed in vials.
-
Flies were maintained on a standard cornmeal-molasses-yeast medium.
-
The food was supplemented with either this compound (e.g., 100 µM) or Phenylbutyrate (e.g., 2-10 mM).
-
The number of surviving flies was counted daily to generate survival curves.
-
-
Cellular Function Assays:
-
Autolysosome Function (PBA): Lysosomal and autolysosomal function in patient fibroblasts was assessed using microscopy to visualize fluorescently-tagged markers of these organelles (e.g., LysoTracker staining).
-
ROS/Aldehyde Measurement (PBA): Levels of reactive oxygen species (ROS) and toxic aldehydes in Drosophila models were quantified using fluorescent probes and colorimetric assays on homogenized fly tissues.
-
Conclusion
This compound and phenylbutyrate represent two promising, yet fundamentally different, therapeutic avenues for Snyder-Robinson Syndrome.
-
This compound offers a direct replacement strategy that corrects the primary biochemical defect—the lack of spermine. Its efficacy in rebalancing the spermidine/spermine ratio is a significant advantage. However, its effectiveness may be limited to patients with specific mutations that do not impair the cellular reductive capacity required for its activation.
-
Phenylbutyrate provides a compelling alternative by targeting a key downstream pathology—the toxicity from spermidine catabolism. By downregulating SAT1, it reduces cellular stress and restores function in mitochondria and lysosomes. As an FDA-approved drug with a known safety profile, it holds potential for faster clinical translation. Its primary limitation is that it does not restore the missing spermine.
Future research should focus on direct, side-by-side comparisons of these compounds in the same SRS models, including the recently developed mouse models. Furthermore, the potential for a combination therapy, using PBA to reduce toxicity and a lower dose of a spermine-restoring agent to replenish the pool, warrants investigation. Such a dual approach could offer a synergistic effect, providing a more comprehensive treatment for this complex disorder.
References
- 1. JCI Insight - Phenylbutyrate modulates polyamine acetylase and ameliorates Snyder-Robinson syndrome in a Drosophila model and patient cells [insight.jci.org]
- 2. SRS — Awarded Grants — Orphan Disease Center [orphandiseasecenter.med.upenn.edu]
- 3. Pharmacologic modulation of the polyamine metabolic pathway to restore normal spermidine/spermine ratios and ameliorate symptoms in Snyder-Robinson Syndrome models — Orphan Disease Center [orphandiseasecenter.med.upenn.edu]
- 4. (R,R)-1,12-Dimethylspermine can mitigate abnormal spermidine accumulation in Snyder–Robinson syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Evaluation of Spermine Prodrug-1 and Polyamine Analogs for the Therapeutic Management of Snyder-Robinson Syndrome
For Researchers, Scientists, and Drug Development Professionals
Snyder-Robinson Syndrome (SRS) is a rare X-linked genetic disorder characterized by a deficiency in spermine synthase (SMS), leading to low intracellular spermine levels and an accumulation of its precursor, spermidine. This imbalance in polyamine metabolism is associated with a range of clinical manifestations, including intellectual disability, osteoporosis, and hypotonia. Therapeutic strategies for SRS are focused on correcting this aberrant spermidine/spermine ratio. This guide provides a comparative analysis of a novel spermine replacement therapy, Spermine Prodrug-1, against other polyamine analogs that modulate polyamine metabolism through different mechanisms.
Mechanism of Action and Efficacy
The primary therapeutic approaches for SRS involve either direct spermine replacement or modulation of the polyamine metabolic pathway to rebalance the spermidine/spermine ratio. This compound represents a direct replacement strategy, while other compounds, such as DFMO and certain polyamine analogs, aim to indirectly influence polyamine pools.
This compound is a rationally designed therapeutic that delivers spermine directly to deficient cells. It consists of spermine linked to a redox-sensitive quinone "trigger" and a "trimethyl lock" release mechanism.[1][2][3] This design facilitates uptake by the polyamine transport system and subsequent intracellular release of spermine upon reduction of the quinone moiety.[1][2] This targeted delivery system has shown promise in preclinical models of SRS.
In contrast, other polyamine analogs were primarily developed for cancer therapy and act by depleting polyamines. For instance, N1,N11-diethylnorspermine (DENSPM) is a potent inducer of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism. Increased SSAT activity leads to the acetylation and subsequent degradation of spermidine and spermine. While effective at reducing overall polyamine levels in cancer cells, the utility of such a mechanism in a spermine-deficiency disorder like SRS is questionable and likely counterproductive.
Another approach for SRS involves the use of 2-difluoromethylornithine (DFMO) , an inhibitor of ornithine decarboxylase (ODC), the first enzyme in the polyamine biosynthesis pathway. By inhibiting ODC, DFMO reduces the production of putrescine and, consequently, spermidine. In SRS cells with some residual SMS activity, this reduction in the spermidine pool, coupled with an increase in the availability of the aminopropyl donor, can help to drive the conversion of the remaining spermidine to spermine, thus rebalancing the spermidine/spermine ratio.
A metabolically stable spermine mimetic, (R,R)-1,12-dimethylspermine (Me2SPM) , has also been investigated. This analog can functionally substitute for spermine and helps to reduce the high spermidine levels in SRS cells, likely through feedback inhibition of polyamine biosynthesis.
The following table summarizes the quantitative data on the effects of these compounds on intracellular polyamine levels in SRS patient-derived cell lines.
Quantitative Comparison of Therapeutic Agents for SRS
| Compound | Mechanism of Action | Cell Line | Treatment Concentration & Duration | Change in Spermine Level | Change in Spermidine Level | Change in Spermidine/Spermine Ratio | Reference |
| This compound | Spermine replacement | CMS-26559 (SRS Fibroblasts) | 5 µM for 72h | Increased | Significantly Reduced | Decreased from 49 to 1.39 | |
| This compound | Spermine replacement | CMS-6233 (SRS Fibroblasts) | 5 µM for 72h | Increased | Decreased | Decreased from ~1.75 to ~1.02 | |
| This compound | Spermine replacement | CMS-23916 (SRS Fibroblasts) | 5 µM for 72h | Increased | No significant change | Decreased from ~3.3 to ~2.62 | |
| DFMO | ODC Inhibition | SRS Patient Cells | Not specified | - | Reduced | Rebalanced ratio | |
| Me2SPM | Spermine Mimetic | SRS Lymphoblasts & Fibroblasts | Not specified | - | Significantly Decreased | Not specified | |
| DENSPM | SSAT Induction | Not tested in SRS models | - | - | - | - | - |
Experimental Protocols
Cell Culture
SRS patient-derived fibroblast cell lines (e.g., CMS-26559, CMS-6233, CMS-23916) and lymphoblastoid cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Measurement of Intracellular Polyamine Levels
Intracellular polyamine concentrations are quantified using high-performance liquid chromatography (HPLC).
-
Cell Lysis: Cultured cells are harvested, washed with phosphate-buffered saline (PBS), and lysed by sonication or freeze-thaw cycles in a suitable buffer.
-
Dansylation: The polyamines in the cell lysate are derivatized with dansyl chloride to make them fluorescent.
-
HPLC Analysis: The dansylated polyamines are separated by reverse-phase HPLC and detected using a fluorescence detector. The concentrations are normalized to the total protein content of the cell lysate, which is determined by a standard protein assay (e.g., Bradford or BCA assay).
SSAT Activity Assay
SSAT enzyme activity can be measured by quantifying the transfer of the acetyl group from [14C]acetyl-CoA to a spermidine substrate.
-
Cell Lysate Preparation: Cells are lysed, and the protein concentration is determined.
-
Enzyme Reaction: The cell lysate is incubated with a reaction mixture containing spermidine and [14C]acetyl-CoA.
-
Separation and Quantification: The reaction is stopped, and the radiolabeled acetylated spermidine is separated from the unreacted [14C]acetyl-CoA using a cation exchange paper. The radioactivity on the paper, corresponding to the acetylated spermidine, is measured using a scintillation counter.
Western Blotting
Western blotting can be used to determine the protein levels of key enzymes in the polyamine pathway, such as ODC, SSAT, and SMS.
-
Protein Extraction and Quantification: Total protein is extracted from cells, and the concentration is measured.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
This compound: A Direct Replacement Strategy
Caption: Mechanism of this compound in SRS cells.
Polyamine Analogs: Modulating Polyamine Metabolism
References
A Comparative Guide to Spermine Prodrug-1 and Alternative Therapies for Snyder-Robinson Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the preclinical data available for Spermine Prodrug-1, a novel therapeutic candidate for Snyder-Robinson Syndrome (SRS), and compares its performance with alternative treatment strategies. The information is intended to support further research and development in the field of polyamine-related disorders.
Introduction to Snyder-Robinson Syndrome and Therapeutic Strategies
Snyder-Robinson Syndrome (SRS) is a rare X-linked genetic disorder caused by mutations in the SMS gene, which encodes for spermine synthase. This enzyme is crucial for the conversion of spermidine to spermine. A deficiency in spermine synthase leads to an accumulation of spermidine and a depletion of spermine, disrupting the critical balance of these polyamines and causing a range of debilitating symptoms, including intellectual disability, osteoporosis, and muscle wasting[1][2].
Current therapeutic strategies for SRS are primarily focused on managing symptoms. However, research is underway to develop treatments that address the underlying biochemical imbalance. The main approaches include:
-
Spermine replacement therapy: Directly supplementing with spermine or using a prodrug to deliver spermine to the cells.
-
Modulation of polyamine metabolism: Using small molecules to either reduce the excess spermidine or to enhance the residual activity of the deficient spermine synthase.
This guide will focus on a comparative analysis of a specific spermine prodrug and two alternative small molecule approaches.
Comparison of Therapeutic Agents
The following tables summarize the available preclinical data for this compound and two alternative therapies: Phenylbutyrate (PBA) and 1,12-Dimethylspermine (Me2SPM). It is important to note that long-term in vivo efficacy and safety data for this compound are not yet available.
Table 1: Mechanism of Action and In Vitro Efficacy
| Therapeutic Agent | Mechanism of Action | Cell Models | Key In Vitro Findings | Reference |
| This compound | Redox-sensitive prodrug that intracellularly releases spermine. | Human fibroblasts from SRS patients (CMS-26559, CMS-6233, CMS-23916) | Increased intracellular spermine levels. Reduced the spermidine:spermine ratio. | [3][4] |
| Phenylbutyrate (PBA) | Downregulates spermidine/spermine N1-acetyltransferase 1 (SAT1), the rate-limiting enzyme in spermidine catabolism. | Human fibroblasts from SRS patients | Ameliorated autolysosome dysfunction. | [5] |
| 1,12-Dimethylspermine (Me2SPM) | A metabolically stable spermine mimetic that reduces intracellular spermidine pools by increasing polyamine catabolism through SSAT induction. | Human lymphoblasts and fibroblasts from SRS patients | Significantly decreased spermidine levels with no adverse effects on cell growth. |
Table 2: In Vivo Efficacy in Preclinical Models
| Therapeutic Agent | Animal Model | Key In Vivo Findings | Reference |
| This compound | Drosophila model of SRS | Showed significant beneficial effects on survival. | |
| Phenylbutyrate (PBA) | Drosophila model of SRS | Significantly restored mitochondrial and autolysosome function. Extended lifespan. | |
| 1,12-Dimethylspermine (Me2SPM) | Wild-type mice | Significantly decreased spermidine levels in multiple tissues, including the brain. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Quantification of Intracellular Polyamines by HPLC
This protocol is essential for assessing the direct impact of therapeutic agents on the core biochemical defect in SRS.
a. Sample Preparation (from cultured cells):
-
Harvest cultured cells (e.g., 1 x 10^6 cells) by trypsinization and wash three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet with an appropriate lysis buffer, such as perchloric acid.
-
Centrifuge the lysate to pellet the protein precipitate.
-
Collect the supernatant containing the polyamines.
b. Derivatization:
-
The extracted polyamines are derivatized to allow for fluorescent detection. A common method involves reaction with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine, or dansyl chloride.
c. HPLC Analysis:
-
The derivatized samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
A gradient elution is typically used to separate the different polyamines (putrescine, spermidine, and spermine).
-
Detection is achieved using a fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., 340 nm excitation and 450 nm emission for OPA derivatives).
-
Quantification is performed by comparing the peak areas of the samples to those of known standards.
Drosophila Lifespan Assay
This assay is used to assess the overall in vivo efficacy of a treatment on the health and survival of a model organism.
-
Fly Husbandry: Drosophila models of SRS and wild-type controls are maintained on a standard cornmeal-agar medium at a controlled temperature (e.g., 25°C) and light-dark cycle.
-
Drug Administration: The therapeutic agent (e.g., this compound or PBA) is incorporated into the fly food at various concentrations.
-
Experimental Setup: Newly eclosed flies are collected and separated by sex. For each condition, multiple vials are set up, each containing a specific number of flies (e.g., 20 flies per vial).
-
Data Collection: The flies are transferred to fresh vials with the appropriate food every 2-3 days, and the number of dead flies is recorded daily.
-
Analysis: The survival data is used to generate Kaplan-Meier survival curves, and statistical analyses are performed to determine if the treatment significantly extends the median and maximum lifespan compared to untreated controls.
Assessment of Mitochondrial and Lysosomal Function
These assays are crucial for evaluating the downstream cellular effects of the biochemical imbalance in SRS and the restorative effects of treatments like PBA.
a. Mitochondrial Function:
-
Mitochondrial Staining: Live cells are incubated with a fluorescent dye that specifically accumulates in active mitochondria, such as MitoTracker Red CMXRos or TMRE.
-
Imaging: The stained cells are visualized using fluorescence microscopy to assess mitochondrial morphology and distribution.
-
Quantitative Analysis: The fluorescence intensity can be quantified using image analysis software to provide a measure of mitochondrial membrane potential, an indicator of mitochondrial health.
b. Lysosomal Function:
-
Lysosomal Staining: Live cells are incubated with a fluorescent probe that accumulates in acidic organelles, such as LysoTracker Red DND-99, or a substrate that becomes fluorescent upon cleavage by lysosomal enzymes (e.g., Magic Red Cathepsin-B substrate).
-
Imaging: The stained cells are imaged using fluorescence microscopy to observe lysosomal morphology, number, and localization.
-
Quantitative Analysis: The fluorescence intensity and the number and size of lysosomes can be quantified to assess lysosomal function and autophagic activity.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the assessment of this compound and its alternatives.
Caption: Polyamine metabolism and therapeutic targets in SRS.
References
Independent validation of published Spermine Prodrug-1 studies
An Independent Validation and Comparative Analysis of Published Spermine Prodrug-1 Studies
This guide provides an objective comparison of this compound's performance with alternative therapeutic strategies for Snyder-Robinson Syndrome (SRS), supported by experimental data from published studies. SRS is a rare X-linked intellectual disability syndrome resulting from mutations in the spermine synthase (SMS) gene, which lead to deficient intracellular spermine levels and an accumulation of its precursor, spermidine.[1][2][3] The primary therapeutic goal is to rebalance the spermidine/spermine ratio within cells.[4]
Overview of this compound
This compound is a novel therapeutic agent designed for spermine replacement therapy.[1] It is composed of three key components:
-
A redox-sensitive quinone "trigger" : This allows for activation within the cell's reducing environment.
-
A "trimethyl lock (TML)" aryl "release mechanism" : This facilitates the release of the active molecule following the trigger.
-
Spermine : The active therapeutic agent to be delivered.
The prodrug is designed to be taken up by cells via the polyamine transport system. Once inside, intracellular reduction of the quinone component initiates an intramolecular cyclization, which releases free spermine and a lactone byproduct.
Comparative Performance Data
The primary alternative against which this compound has been evaluated is direct supplementation with spermine. Other potential therapeutic approaches for SRS include the use of spermine mimetics like (R,R)-1,12-dimethylspermine (Me2SPM) and drugs that modulate the polyamine pathway, such as phenylbutyrate (PBA) and difluoromethylornithine (DFMO).
In Vitro Efficacy: Polyamine Pool Rebalancing in SRS Patient Fibroblasts
The primary measure of efficacy in cell-based assays is the restoration of normal intracellular polyamine levels. The following table summarizes the effects of this compound and spermine on the spermidine/spermine ratio in SRS patient-derived fibroblast cell lines.
| Cell Line | Treatment (24h) | Spermidine (pmol/μg protein) | Spermine (pmol/μg protein) | Spermidine/Spermine Ratio |
| Wild-Type | Untreated | 2.8 ± 0.4 | 5.3 ± 0.7 | 0.5 |
| CMS-26659 (SRS) | Untreated | 12.3 ± 1.5 | 0.5 ± 0.1 | 24.6 |
| Spermine (5 μM) | 5.5 ± 0.6 | 4.8 ± 0.5 | 1.1 | |
| Prodrug-1 (5 μM) | 6.1 ± 0.7 | 4.2 ± 0.5 | 1.5 | |
| CMS-23916 (SRS) | Untreated | 15.1 ± 1.8 | 0.3 ± 0.0 | 50.3 |
| Spermine (5 μM) | 7.2 ± 0.9 | 3.9 ± 0.4 | 1.8 | |
| Prodrug-1 (5 μM) | 13.5 ± 1.6 | 0.6 ± 0.1 | 22.5 |
Data synthesized from studies by Tantak et al., 2021.
Note: In the CMS-23916 cell line, this compound was less effective at rebalancing the polyamine ratio, which was attributed to a potentially lower cellular reduction potential in this specific cell type, highlighting a possible limitation of the prodrug's activation mechanism in certain genetic backgrounds.
In Vitro Cytotoxicity
The cytotoxicity of this compound, spermine, and the lactone byproduct was evaluated in fibroblast cell lines after 72 hours of incubation.
| Compound | Cell Line | IC50 (μM) |
| Spermine | Wild-Type, CMS-26659, CMS-23916 | >100 |
| Prodrug-1 | Wild-Type, CMS-26659, CMS-23916 | >100 |
| Lactone Byproduct | Wild-Type, CMS-26659, CMS-23916 | >100 |
Data from Tantak et al., 2021. All experiments were conducted in the presence of 1 mM aminoguanidine (AG) to inhibit amine oxidases.
In Vivo Efficacy: Drosophila Model of SRS
The therapeutic benefit of this compound was assessed in a Drosophila model of SRS (dSms e/e flies) by measuring the extension of median survival.
| Treatment Group (100 μM) | Median Survival (Female) | Median Survival (Male) |
| Untreated | 20 days | 18 days |
| Spermine | 25 days (p < 0.01) | 22 days (p < 0.01) |
| Prodrug-1 | 28 days (p < 0.001) | 25 days (p < 0.001) |
Data from Tantak et al., 2021. P-values indicate significance compared to the untreated group.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human fibroblast cell lines (wild-type and SRS patient-derived mutants CMS-26659 and CMS-23916) were used.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Drug Administration: For polyamine analysis, cells were seeded and allowed to attach for 24 hours. The medium was then replaced with fresh medium containing the test compounds (this compound or spermine) at the desired concentration (e.g., 5 μM) and 1 mM aminoguanidine. Cells were incubated for an additional 24 hours before harvesting for analysis.
HPLC Analysis of Intracellular Polyamines
-
Cell Lysis: After treatment, cells were washed with phosphate-buffered saline (PBS), harvested, and lysed in 0.2 M perchloric acid.
-
Dansylation: The supernatant containing the polyamines was derivatized with dansyl chloride to allow for fluorescent detection.
-
Separation and Detection: The dansylated polyamines were separated by reverse-phase high-performance liquid chromatography (HPLC) and detected using a fluorescence detector.
-
Quantification: Polyamine concentrations were quantified by comparing the peak areas to those of known standards and normalizing to the total protein content of the cell lysate, determined by a BCA protein assay.
Cytotoxicity Assay
-
Cell Seeding: Fibroblasts were seeded in 96-well plates.
-
Treatment: After 24 hours, cells were treated with a range of concentrations of the test compounds (this compound, spermine, lactone byproduct) with 1 mM aminoguanidine.
-
Incubation: Cells were incubated for 72 hours at 37°C.
-
Viability Assessment: Cell viability was determined using a standard colorimetric assay (e.g., MTT or XTT) to measure metabolic activity.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Visualizations
This compound Mechanism of Action
Caption: Intracellular activation pathway of this compound.
Experimental Workflow for Prodrug Evaluation
Caption: Workflow for in vitro and in vivo validation of this compound.
Polyamine Metabolism and Therapeutic Intervention in SRS
Caption: Polyamine pathway, the SRS defect, and points of therapeutic intervention.
References
- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacologic modulation of the polyamine metabolic pathway to restore normal spermidine/spermine ratios and ameliorate symptoms in Snyder-Robinson Syndrome models — Orphan Disease Center [orphandiseasecenter.med.upenn.edu]
A Critical Clarification on "SRS": Snyder-Robinson Syndrome vs. Stereotactic Radiosurgery
An important distinction must be made regarding the acronym "SRS" in the context of this comparison guide. Initial research reveals that "SRS" is used to refer to two distinct medical entities:
-
Snyder-Robinson Syndrome (SRS): A rare X-linked genetic disorder caused by mutations in the spermine synthase (SMS) gene, leading to an imbalance in polyamine levels.[1][2][3]
-
Stereotactic Radiosurgery (SRS): A non-surgical radiation therapy that uses precisely focused beams of radiation to treat tumors and other abnormalities.[4][5]
The product , Spermine Prodrug-1 , is being investigated as a potential treatment for Snyder-Robinson Syndrome . There is currently no scientific literature or clinical data connecting this compound to the field of Stereotactic Radiosurgery .
Therefore, a direct comparison of this compound against the current standards of care for Stereotactic Radiosurgery is not applicable. This guide will proceed by providing a comprehensive overview of this compound in its correct therapeutic context: the management of Snyder-Robinson Syndrome. Information on the current standards of care for this genetic disorder will be presented as the appropriate basis for comparison.
Benchmarking this compound for Snyder-Robinson Syndrome
This guide provides an objective comparison of this compound with the current management strategies for Snyder-Robinson Syndrome, supported by available preclinical data.
Current Standard of Care for Snyder-Robinson Syndrome
There is currently no cure for Snyder-Robinson Syndrome (SRS). Management of the disorder is focused on alleviating symptoms and includes:
-
Symptomatic and Supportive Care: This includes physical therapy, occupational therapy, and speech therapy to manage developmental delays and hypotonia.
-
Management of Associated Conditions: Treatment for seizures, osteoporosis, and other clinical manifestations of the syndrome.
-
Dietary Supplementation: While logical, dietary supplementation with spermine has not demonstrated significant benefits in patients or mouse models of SRS.
The primary biochemical hallmark of SRS is an elevated spermidine/spermine ratio due to deficient spermine synthase activity. Therapeutic strategies, therefore, aim to rebalance these polyamine levels.
This compound: A Novel Therapeutic Approach
This compound is an investigational compound designed to deliver spermine directly to cells, thereby correcting the underlying biochemical defect in SRS.
Mechanism of Action:
This compound is a redox-sensitive prodrug composed of three key components: a quinone "trigger," a "trimethyl lock (TML)" release mechanism, and spermine. The presence of spermine facilitates its uptake through the polyamine transport system. Once inside the cell, the quinone is reduced, initiating an intramolecular cyclization that releases free spermine.
Preclinical Data Summary
The following table summarizes the key preclinical findings for this compound in models of Snyder-Robinson Syndrome.
| Experimental Model | Key Findings | Reference |
| Fibroblasts from SRS patients | - Increased intracellular spermine levels upon treatment. - Successfully rebalanced intracellular polyamine pools in most tested SRS fibroblast lines. - Some cell lines with specific mutations showed less response, potentially due to lower cellular reduction potential. | |
| Drosophila model of SRS | - Administration of the prodrug through feeding showed significant beneficial effects. | |
| Mouse model of SRS (SmsG56S) | - Acute treatment via oral gavage (5 times/week for 2 weeks) was found to rebalance the Spermidine:Spermine ratio. |
Experimental Protocols
Cell Culture and Prodrug Treatment (Fibroblasts):
-
Cell Culture: Fibroblasts derived from patients with Snyder-Robinson Syndrome are cultured in standard cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Prodrug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Treatment: The stock solution is diluted in culture medium to the desired final concentration (e.g., 5 µM). The existing medium is removed from the cultured fibroblasts and replaced with the prodrug-containing medium.
-
Incubation: Cells are incubated with the prodrug for a specified period (e.g., 24 hours).
-
Analysis: Following incubation, cells are harvested for analysis of intracellular polyamine levels by methods such as high-performance liquid chromatography (HPLC).
In Vivo Drosophila Model:
-
Fly Stocks: A Drosophila model of SRS (e.g., dSms knockout flies) is used.
-
Diet Preparation: this compound is incorporated into the standard cornmeal-molasses-yeast fly food at a specific concentration (e.g., 100 µM).
-
Treatment: Flies are maintained on the prodrug-containing medium from the first day after eclosion.
-
Outcome Measurement: The survival of the flies is monitored over time and compared to untreated control groups. Statistical analysis (e.g., Log-rank test) is used to determine significant differences in lifespan.
Other Investigational Therapies for Snyder-Robinson Syndrome
It is important to note that other therapeutic strategies are also under investigation for SRS, which aim to rebalance the spermidine/spermine ratio through different mechanisms.
| Therapeutic Agent | Mechanism of Action | Key Findings in Preclinical Models | Reference |
| Difluoromethylornithine (DFMO) | An inhibitor of ornithine decarboxylase, a key enzyme in polyamine biosynthesis. It reduces spermidine biosynthesis and stimulates the conversion of spermidine to spermine in cells with some residual SMS activity. | - Re-establishes normal spermidine-to-spermine ratios in SRS patient cells. - Extends lifespan in a Drosophila SRS model. | |
| (R,R)-1,12-dimethylspermine (Me2SPM) | A metabolically stable spermine mimetic that can substitute for native polyamines and stimulate polyamine homeostatic control mechanisms. | - Reduces intracellular spermidine levels in SRS patient-derived lymphoblasts and fibroblasts without adversely affecting growth. - Detectable in brain tissue of mice and associated with changes in polyamine metabolic enzymes. |
Conclusion
This compound represents a promising, mechanism-based therapeutic strategy for Snyder-Robinson Syndrome by directly addressing the deficiency of spermine. Preclinical studies in patient-derived cells and animal models have demonstrated its ability to rebalance the critical spermidine/spermine ratio. Further research is needed to evaluate its long-term efficacy and safety. When considering the landscape of emerging therapies for this rare disease, this compound, alongside other approaches like DFMO and spermine mimetics, offers hope for moving beyond purely symptomatic treatment to targeting the underlying molecular cause of Snyder-Robinson Syndrome.
References
- 1. Development of a Redox-Sensitive Spermine Prodrug for the Potential Treatment of Snyder Robinson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic modulation of the polyamine metabolic pathway to restore normal spermidine/spermine ratios and ameliorate symptoms in Snyder-Robinson Syndrome models — Orphan Disease Center [orphandiseasecenter.med.upenn.edu]
- 3. "Characterization of Snyder-Robinson Syndrome (SRS) in Mutant Mice and " by Deepshikha Mitra [stars.library.ucf.edu]
- 4. ASTRO 2016: Post-operative stereotactic radiosurgery new standard of care for resected brain mets - ecancer [ecancer.org]
- 5. Stereotactic radiosurgery - Mayo Clinic [mayoclinic.org]
Safety Operating Guide
Proper Disposal Procedures for Spermine Prodrug-1
The following guide provides essential safety and logistical information for the proper disposal of Spermine Prodrug-1 in a laboratory setting. Since a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, these procedures are based on the hazardous properties of the parent compound, Spermine, and general best practices for hazardous chemical waste disposal in research environments. Spermine is classified as a corrosive substance that causes severe skin burns and eye damage, requiring disposal as regulated hazardous waste.[1][2][3][4][5]
Immediate Safety Protocols
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Plan
1. Waste Identification and Classification:
-
Treat all this compound and materials contaminated with it as hazardous waste.
-
This includes pure or expired prodrug, reaction mixtures, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Do not dispose of this chemical waste down the sink or in the regular trash.
2. Waste Collection and Segregation:
-
Container Selection: Use a chemically compatible, leak-proof container with a tightly sealing lid for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage. If reusing a container, ensure it is triple-rinsed, and all previous labels are completely removed or defaced.
-
Segregation: Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and acid anhydrides. A common practice is to segregate waste by hazard class (e.g., corrosives, flammables).
-
Waste Streams: Maintain separate waste containers for different waste streams. For example:
-
Solid Waste: Contaminated gloves, weigh boats, absorbent pads.
-
Liquid Waste: Unused solutions, reaction quenching liquids, and the first rinseate from cleaning contaminated glassware.
-
Sharps Waste: Contaminated needles or vials should be placed in a designated sharps container.
-
3. Labeling the Hazardous Waste Container:
-
Label the waste container as soon as the first drop of waste is added.
-
The label must include the words "Hazardous Waste".
-
Clearly list all chemical constituents by their full common name (no abbreviations or formulas) and their approximate percentages or quantities.
-
Include the date of waste generation (the date the container was started).
-
Provide the name of the Principal Investigator and the specific laboratory location (building and room number).
4. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of waste generation.
-
Keep the waste container closed at all times except when adding waste. Do not leave a funnel in the container opening.
-
All waste containers must be stored in secondary containment (e.g., a larger, chemically resistant tray or bin) to contain potential leaks or spills.
-
Adhere to institutional limits for waste accumulation.
5. Arranging for Disposal:
-
Once the waste container is nearly full (e.g., 90% capacity) or when the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online system or specific forms.
-
Do not move hazardous waste away from its generation point. The EHS office or their designated waste vendor is responsible for the transport and final disposal.
Quantitative Waste Management Guidelines
The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting, as mandated by regulatory bodies like the EPA. These are general guidelines; always confirm the specific limits with your local EHS office.
| Parameter | Guideline / Limit | Citation |
| Maximum Volume in Satellite Accumulation Area | 55 gallons total hazardous waste | |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) of P-listed waste | |
| Container Fill Level | Do not overfill; leave sufficient headspace (e.g., fill to 90% capacity) | |
| Time Limit for Removal of Full Container | Typically within 3 days (72 hours) of being full | |
| Maximum Storage Time (if not full) | Up to 12 months from the start date (confirm with EHS) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
